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2,4,7,9-Tetramethyldecane-4,7-diol

Cat. No.: B101085
CAS No.: 17913-76-7
M. Wt: 230.39 g/mol
InChI Key: BTRWELPXUDWAGW-UHFFFAOYSA-N
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Description

2,4,7,9-Tetramethyldecane-4,7-diol is a useful research compound. Its molecular formula is C14H30O2 and its molecular weight is 230.39 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 14264. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H30O2 B101085 2,4,7,9-Tetramethyldecane-4,7-diol CAS No. 17913-76-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4,7,9-tetramethyldecane-4,7-diol
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H30O2/c1-11(2)9-13(5,15)7-8-14(6,16)10-12(3)4/h11-12,15-16H,7-10H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTRWELPXUDWAGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)(CCC(C)(CC(C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30O2
Source PubChem
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DSSTOX Substance ID

DTXSID40279834
Record name 2,4,7,9-tetramethyldecane-4,7-diol
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Molecular Weight

230.39 g/mol
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CAS No.

17913-76-7
Record name 2,4,7,9-Tetramethyldecane-4,7-diol
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Record name 2,4,7,9-Tetramethyl-4,7-decanediol
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Record name 4,7-Decanediol, 2,4,7,9-tetramethyl
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Record name 2,4,7,9-TETRAMETHYLDECANE-4,7-DIOL
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,4,7,9-Tetramethyldecane-4,7-diol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,7,9-Tetramethyldecane-4,7-diol is a saturated tertiary diol. Its structure, characterized by two hydroxyl groups on a substituted decane backbone, imparts specific chemical and physical properties that are of interest in various fields of chemical research and development. This technical guide provides a comprehensive overview of the known and predicted chemical properties of this compound, detailed experimental protocols for its synthesis, and an analysis of its expected reactivity. Due to the limited availability of direct experimental data for this compound, some properties have been extrapolated from its unsaturated analog, 2,4,7,9-tetramethyl-5-decyne-4,7-diol, and from general principles of organic chemistry.

Chemical and Physical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings.

PropertyValueSource/Reference
IUPAC Name This compoundPubChem[1]
CAS Number 17913-76-7Chemsrc[2]
Molecular Formula C₁₄H₃₀O₂PubChem[1]
Molecular Weight 230.39 g/mol PubChem[1]
Appearance Predicted to be a white solid or viscous liquidInferred from related compounds
Boiling Point 283.6 °C at 760 mmHgChemsrc[2]
Density 0.901 g/cm³Chemsrc[2]
Flash Point 114.8 °CChemsrc[2]
LogP 3.36Chemsrc[2]
PSA (Polar Surface Area) 40.46 ŲChemsrc[2]

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy (Predicted)
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 0.9Doublet12H-CH(CH₃ )₂
~ 1.2Singlet6HHO-C(CH₃ )-
~ 1.5 - 1.8Multiplet8H-CH ₂- and -CH (CH₃)₂
~ 2.0 (broad)Singlet2H-OH
¹³C NMR Spectroscopy (Predicted)
Chemical Shift (ppm)Assignment
~ 23-25-CH(C H₃)₂
~ 28-32HO-C(C H₃)-
~ 45-50-C H₂-
~ 72-75C -OH
FT-IR Spectroscopy (Predicted)
Wavenumber (cm⁻¹)IntensityAssignment
3600-3200Strong, BroadO-H stretch (hydrogen-bonded)
2960-2850StrongC-H stretch (aliphatic)
1470-1450MediumC-H bend (CH₂, CH₃)
1380-1365MediumC-H bend (gem-dimethyl)
1150Medium-StrongC-O stretch (tertiary alcohol)
Mass Spectrometry (Predicted Fragmentation)
m/zFragmentDescription
215[M-CH₃]⁺Loss of a methyl group
212[M-H₂O]⁺Dehydration
173[M-C₄H₉]⁺Loss of an isobutyl group
115[C₇H₁₅O]⁺Cleavage between C5 and C6

Experimental Protocols

Synthesis of this compound

The most direct synthetic route to this compound is through the catalytic hydrogenation of its alkyne precursor, 2,4,7,9-tetramethyl-5-decyne-4,7-diol.

Reaction:

C₁₄H₂₆O₂ + 2H₂ → C₁₄H₃₀O₂

Materials:

  • 2,4,7,9-tetramethyl-5-decyne-4,7-diol

  • Palladium on carbon (Pd/C, 10%) or Platinum(IV) oxide (PtO₂)

  • Ethanol or Ethyl Acetate (solvent)

  • Hydrogen gas (H₂)

  • Parr hydrogenator or a similar hydrogenation apparatus

Procedure:

  • In a high-pressure reaction vessel, dissolve 2,4,7,9-tetramethyl-5-decyne-4,7-diol in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of 10% Pd/C or PtO₂ (typically 1-5 mol% of the substrate).

  • Seal the vessel and purge with an inert gas, such as nitrogen or argon, to remove any air.

  • Introduce hydrogen gas into the vessel to the desired pressure (e.g., 50-100 psi).

  • Agitate the mixture at room temperature. The reaction progress can be monitored by observing the cessation of hydrogen uptake.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel again with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the filter cake with the solvent used for the reaction.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization or column chromatography.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product decyne 2,4,7,9-tetramethyl- 5-decyne-4,7-diol dissolve Dissolve in Solvent (Ethanol/EtOAc) decyne->dissolve h2 H₂ Gas hydrogenation Catalytic Hydrogenation (Parr Apparatus) h2->hydrogenation catalyst Pd/C or PtO₂ catalyst->hydrogenation dissolve->hydrogenation filtration Filtration hydrogenation->filtration evaporation Solvent Evaporation filtration->evaporation purification Purification (Recrystallization/Chromatography) evaporation->purification decane 2,4,7,9-tetramethyldecane- 4,7-diol purification->decane

Caption: Synthetic workflow for this compound.

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the presence of two tertiary hydroxyl groups.

Oxidation

Tertiary alcohols are generally resistant to oxidation under mild conditions. Strong oxidizing agents under harsh conditions can lead to the cleavage of carbon-carbon bonds.

Reactions with Acids

Tertiary alcohols are susceptible to acid-catalyzed dehydration to form alkenes. Given the presence of two hydroxyl groups, a variety of diene products could be formed depending on the reaction conditions. Due to the 1,4-diol structure, a pinacol-type rearrangement is not expected to be a primary reaction pathway. The pinacol rearrangement is characteristic of 1,2-diols.[3][4][5]

Esterification

The tertiary hydroxyl groups can undergo esterification with acyl halides or anhydrides, although the reaction may be sterically hindered and require a catalyst.

Reactivity_Diagram cluster_reactions Potential Reactions cluster_products Potential Products start This compound oxidation Oxidation (Strong Oxidants) start->oxidation [H⁺, Heat] dehydration Acid-Catalyzed Dehydration start->dehydration [H⁺, Heat] esterification Esterification start->esterification Acyl Halide/ Anhydride cleavage C-C Bond Cleavage Products oxidation->cleavage dienes Diene Mixture dehydration->dienes esters Diester esterification->esters

Caption: Potential reactivity pathways for this compound.

Safety Information

Based on GHS classifications for similar compounds, this compound may cause serious eye irritation and may be harmful to aquatic life with long-lasting effects.[1] Standard laboratory safety precautions should be followed, including the use of personal protective equipment such as safety goggles and gloves.

Conclusion

This compound is a tertiary diol with properties that make it a potentially interesting building block in organic synthesis. While direct experimental data is sparse, its chemical behavior can be reliably predicted based on its structure and comparison with related compounds. This guide provides a foundational understanding for researchers and professionals working with or considering the use of this chemical. Further experimental validation of the predicted properties is encouraged.

References

Elucidation of the Structure of 2,4,7,9-Tetramethyldecane-4,7-diol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies for the structure elucidation of 2,4,7,9-tetramethyldecane-4,7-diol. Due to the limited availability of direct experimental data for this specific saturated diol, this document outlines a pathway for its synthesis, purification, and detailed structural characterization through a combination of spectroscopic techniques. The guide includes detailed, adaptable experimental protocols and predicted spectroscopic data to serve as a reference for researchers. Furthermore, it touches upon the potential biological significance of long-chain aliphatic diols.

Introduction

This compound is a long-chain aliphatic diol with the molecular formula C₁₄H₃₀O₂.[1] Its structure, characterized by a ten-carbon backbone with four methyl groups and two hydroxyl groups at positions 4 and 7, suggests potential applications in materials science and as a chemical intermediate. The structural elucidation of such molecules is fundamental for confirming its identity after synthesis and for understanding its chemical and physical properties. This guide presents a systematic approach to its synthesis and characterization.

Synthesis and Purification

The synthesis of this compound can be logically achieved through a two-step process starting from the commercially available unsaturated analogue, 2,4,7,9-tetramethyl-5-decyne-4,7-diol.[2][3]

Synthesis Workflow

Synthesis_Workflow Methyl_Isobutyl_Ketone Methyl Isobutyl Ketone Decyne_Diol 2,4,7,9-Tetramethyl- 5-decyne-4,7-diol Methyl_Isobutyl_Ketone->Decyne_Diol Base-catalyzed alkynylation Acetylene Acetylene Acetylene->Decyne_Diol Decane_Diol This compound Decyne_Diol->Decane_Diol Catalytic Hydrogenation H2_Pd_C H₂ / Pd-C H2_Pd_C->Decane_Diol

Caption: Proposed synthetic route to this compound.

Experimental Protocols

Step 1: Synthesis of 2,4,7,9-Tetramethyl-5-decyne-4,7-diol

This procedure is adapted from known methods for the synthesis of acetylenic diols.[2][4]

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet, and a reflux condenser is purged with an inert gas (e.g., nitrogen or argon).

  • Solvent and Base: Anhydrous solvent (e.g., tetrahydrofuran or diethyl ether) and a strong base (e.g., potassium hydroxide) are added to the flask.

  • Acetylene Introduction: Acetylene gas is bubbled through the solution to form the acetylide salt.

  • Addition of Ketone: Methyl isobutyl ketone is added dropwise to the reaction mixture while maintaining the temperature.

  • Reaction and Quenching: The reaction is stirred until completion (monitored by TLC). The reaction is then carefully quenched with water or a saturated ammonium chloride solution.

  • Extraction and Purification: The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product can be purified by distillation or column chromatography.

Step 2: Catalytic Hydrogenation to this compound

This is a general protocol for the hydrogenation of an alkyne to an alkane.[5][6][7]

  • Catalyst and Solvent: The synthesized 2,4,7,9-tetramethyl-5-decyne-4,7-diol is dissolved in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) in a hydrogenation vessel. A catalytic amount of palladium on carbon (Pd/C, 5-10 wt%) is added.

  • Hydrogenation: The vessel is connected to a hydrogen source and purged. The reaction mixture is stirred under a hydrogen atmosphere (typically 1-5 atm) at room temperature.

  • Monitoring: The reaction progress is monitored by TLC or GC-MS until the starting material is consumed.

  • Workup: The catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure to yield the crude this compound.

Purification of the Final Product

The crude this compound can be purified by the following methods:

  • Recrystallization: If the product is a solid at room temperature, it can be recrystallized from a suitable solvent or solvent mixture.[8][9][10][11][12] Common solvent systems for diols include hexane/ethyl acetate or toluene.

  • Column Chromatography: For liquid or solid products, purification can be achieved using silica gel column chromatography.[13][14][15] A gradient of hexane and ethyl acetate is a common eluent system for separating diols.

Structure Elucidation Workflow

The definitive structure of this compound is elucidated through a combination of advanced spectroscopic methods. Each technique provides unique insights into the molecule's connectivity and functional groups.

Structure_Elucidation_Workflow Sample Purified Sample of This compound MS Mass Spectrometry (MS) Sample->MS IR Infrared (IR) Spectroscopy Sample->IR NMR Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, DEPT, COSY, HSQC, HMBC) Sample->NMR Formula Molecular Formula (C₁₄H₃₀O₂) MS->Formula MW Molecular Weight (230.39 g/mol) MS->MW Func_Groups Functional Groups (-OH, C-H, C-O) IR->Func_Groups Connectivity Carbon-Hydrogen Framework Connectivity NMR->Connectivity Structure Final Structure Confirmation Formula->Structure MW->Structure Func_Groups->Structure Connectivity->Structure

Caption: A typical workflow for the structure elucidation of an organic compound.[16][17][18]

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is predicted to be complex due to the presence of multiple diastereomers. The chemical shifts are estimated based on typical values for similar structural motifs.

Predicted Chemical Shift (ppm) Multiplicity Integration Assignment
~ 0.9d12H-CH(CH₃ )₂
~ 1.2s6H-C(OH)(CH₃ )-
~ 1.5m6H-CH₂ - and -CH -
~ 2.0-3.0 (broad)s2H-OH
¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for the different carbon environments in the molecule.

Predicted Chemical Shift (ppm) Assignment
~ 22-25-CH(C H₃)₂
~ 25-30-C (OH)(CH₃)-
~ 45-50-C H₂-
~ 70-75-C (OH)(CH₃)-
Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the presence of hydroxyl and aliphatic C-H and C-O bonds.[19][20][21]

Predicted Frequency (cm⁻¹) Vibration Description
3600-3200O-H stretchBroad, strong
3000-2850C-H stretch (sp³)Strong, sharp
~1470, ~1370C-H bendMedium
~1150C-O stretchMedium to strong
Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak (M⁺) and characteristic fragmentation patterns for aliphatic alcohols.[22][23][24][25][26]

Predicted m/z Fragment Description
230[C₁₄H₃₀O₂]⁺Molecular Ion (M⁺)
215[M - CH₃]⁺Loss of a methyl group
212[M - H₂O]⁺Loss of water
197[M - H₂O - CH₃]⁺Loss of water and a methyl group
173[M - C₄H₉]⁺Alpha-cleavage, loss of isobutyl radical
115Further fragmentation

Potential Biological Activity

While no specific biological activities have been reported for this compound, long-chain aliphatic diols as a class have been investigated for various biological effects.

  • Antimicrobial Activity: Some short to medium-chain aliphatic diols exhibit antimicrobial properties, with their efficacy dependent on chain length and the position of the hydroxyl groups.[27] They are thought to disrupt microbial cell membranes.

  • Inflammatory Response: Certain lipid vicinal diols, which are metabolites of polyunsaturated fatty acids, have been shown to have biological activity in promoting chronic inflammation.[28]

  • Biomarkers: Long-chain alkane diols are also used as biomarkers in environmental and geological studies.[27]

Further research is needed to determine if this compound possesses any of these or other biological activities.

Biological_Activity LCAD Long-Chain Aliphatic Diols (e.g., this compound) Antimicrobial Antimicrobial Activity LCAD->Antimicrobial Possible membrane disruption Inflammation Modulation of Inflammatory Pathways LCAD->Inflammation Potential role in signaling Biomarker Potential Biomarker LCAD->Biomarker Environmental/ Geological indicator

Caption: Potential areas of biological relevance for long-chain aliphatic diols.

Conclusion

The structure elucidation of this compound can be systematically approached through a combination of synthesis from its unsaturated precursor and comprehensive spectroscopic analysis. This guide provides the necessary theoretical framework, experimental protocols, and predicted data to aid researchers in the synthesis, purification, and characterization of this compound. The presented workflow and data serve as a valuable resource for confirming the structure of this compound and for enabling further investigation into its properties and potential applications.

References

An In-depth Technical Guide to the Synthesis of 2,4,7,9-Tetramethyldecane-4,7-diol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,4,7,9-tetramethyldecane-4,7-diol, a saturated diol with potential applications in various fields of chemical research and development. The synthesis is a two-step process commencing with the formation of an acetylenic diol intermediate, 2,4,7,9-tetramethyl-5-decyne-4,7-diol, through a Favorskii reaction. This intermediate is subsequently hydrogenated to yield the target saturated diol. This document details the experimental protocols for both reactions, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflows.

Step 1: Synthesis of 2,4,7,9-Tetramethyl-5-decyne-4,7-diol via Favorskii Reaction

The initial step involves the base-catalyzed reaction of methyl isobutyl ketone with acetylene.[1] This nucleophilic addition results in the formation of the acetylenic diol, 2,4,7,9-tetramethyl-5-decyne-4,7-diol.

Two reported experimental procedures are summarized below, showcasing variations in catalysts, solvents, and reaction conditions.

ParameterReport 1[2]Report 2[2]
Reactants
Methyl Isobutyl Ketone450 kg500 kg
Acetylene62 kg64 kg
Catalyst
TypeSodium Hydroxide (NaOH)45% Potassium Hydroxide (KOH) aqueous solution
Amount300 kg2.07 kg
Solvent
Typen-HeptaneLiquid Ammonia
Amount2535 kg2600 kg
Reaction Conditions
TemperatureNot specified, lowered to 48°C post-reactionStaged: 10°C, 15°C, up to 30°C
Pressure< 0.08 MPaStaged: 0.2 MPa, 0.5 MPa, up to 1.3 MPa
Reaction TimeNot specifiedStaged: 1 hour, 2 hours
Work-up & Purification
Hydrolysis800 kg Water2500 kg Water
NeutralizationHydrochloric acid to pH 4, then to pH 7Hydrochloric acid to pH 7
Purification MethodDistillation under reduced pressureDistillation
Yield 92%93%
  • Reactor Preparation: A 5000-liter reaction vessel is charged with 2535 kg of n-heptane. The solvent is allowed to settle for 30 minutes to separate any residual water.

  • Catalyst Addition: 300 kg of sodium hydroxide is added to the reaction vessel.

  • Inert Atmosphere: The reactor is sealed, and the air is purged with nitrogen for 15 minutes. A nitrogen leakage test is performed to ensure an inert atmosphere.

  • Acetylene Introduction: Acetylene gas (62 kg) is slowly introduced into the reactor to initiate the reaction. The flow rate is controlled to maintain the internal pressure below 0.08 MPa.

  • Reactant Addition: 450 kg of methyl isobutyl ketone is pumped into the reactor.

  • Reaction Monitoring: The reaction is monitored until completion.

  • Quenching and Hydrolysis: The reaction mixture is cooled to 48°C, and 800 kg of water is slowly added and stirred for 30 minutes.

  • Neutralization and Work-up: The mixture is transferred to a neutralization vessel. After settling, the alkaline solution is drained. The organic phase is then washed, and hydrochloric acid is added to adjust the pH to 4, followed by filtration of the resulting solid salt. The pH of the filtrate is then adjusted to 7.

  • Isolation and Purification: The organic layer is separated and distilled under reduced pressure to remove the solvent and isolate the 2,4,7,9-tetramethyl-5-decyne-4,7-diol product.

Step 2: Hydrogenation of 2,4,7,9-Tetramethyl-5-decyne-4,7-diol

The second step is the catalytic hydrogenation of the acetylenic triple bond in 2,4,7,9-tetramethyl-5-decyne-4,7-diol to a single bond, yielding the desired this compound. Common catalysts for this transformation include palladium on carbon (Pd/C) and Raney Nickel.[3][4][5]

This table outlines a proposed set of parameters for the hydrogenation step, based on general procedures for similar reactions.

ParameterProposed Protocol
Reactant
2,4,7,9-Tetramethyl-5-decyne-4,7-diol1 equivalent
Catalyst
Type5% or 10% Palladium on Carbon (Pd/C)
Loading5-10 mol%
Solvent
TypeEthanol or Ethyl Acetate
AmountSufficient to dissolve the reactant
Reaction Conditions
Hydrogen Pressure1-5 atm (or higher for more hindered substrates)
TemperatureRoom Temperature to 60°C
Reaction Time12-24 hours (monitored by TLC or GC)
Work-up & Purification
Catalyst RemovalFiltration through Celite
Purification MethodEvaporation of solvent, recrystallization or chromatography
Expected Yield >95%
  • Reactor Setup: A solution of 2,4,7,9-tetramethyl-5-decyne-4,7-diol in a suitable solvent (e.g., ethanol) is placed in a hydrogenation vessel.

  • Catalyst Addition: 5-10 mol% of 5% or 10% Palladium on Carbon is carefully added to the solution.

  • Hydrogenation: The vessel is sealed, purged with nitrogen, and then filled with hydrogen to the desired pressure (e.g., 3 atm). The mixture is stirred vigorously at the appropriate temperature (e.g., 40°C).

  • Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the disappearance of the starting material.

  • Catalyst Filtration: Upon completion, the reaction mixture is carefully filtered through a pad of Celite to remove the palladium catalyst.

  • Product Isolation: The solvent is removed from the filtrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.

Visualizations

Overall Synthesis Pathway

Synthesis_Pathway cluster_step1 Step 1: Favorskii Reaction cluster_step2 Step 2: Hydrogenation MIBK Methyl Isobutyl Ketone Intermediate 2,4,7,9-Tetramethyl- 5-decyne-4,7-diol MIBK->Intermediate Base Catalyst (e.g., NaOH or KOH) Acetylene Acetylene Acetylene->Intermediate Base Catalyst (e.g., NaOH or KOH) Final_Product 2,4,7,9-Tetramethyldecane- 4,7-diol Intermediate->Final_Product H2, Pd/C

Caption: Overall two-step synthesis of this compound.

Experimental Workflow: Favorskii Reaction

Favorskii_Workflow start Start charge_reactor Charge Reactor with n-Heptane start->charge_reactor add_catalyst Add NaOH charge_reactor->add_catalyst purge_reactor Purge with Nitrogen add_catalyst->purge_reactor add_reactants Introduce Acetylene & Add Methyl Isobutyl Ketone purge_reactor->add_reactants reaction Reaction add_reactants->reaction quench Cool and Quench with Water reaction->quench neutralize Neutralize with HCl quench->neutralize workup Separate Layers & Wash neutralize->workup purify Distill under Reduced Pressure workup->purify product1 2,4,7,9-Tetramethyl- 5-decyne-4,7-diol purify->product1

Caption: Experimental workflow for the Favorskii reaction.

Experimental Workflow: Catalytic Hydrogenation

Hydrogenation_Workflow start Start dissolve_reactant Dissolve Intermediate in Solvent start->dissolve_reactant add_catalyst Add Pd/C Catalyst dissolve_reactant->add_catalyst setup_hydrogenation Seal and Purge Reactor add_catalyst->setup_hydrogenation hydrogenate Hydrogenate under Pressure setup_hydrogenation->hydrogenate monitor Monitor Reaction (TLC/GC) hydrogenate->monitor filter_catalyst Filter off Catalyst monitor->filter_catalyst remove_solvent Evaporate Solvent filter_catalyst->remove_solvent purify Purify Product (Recrystallization/Chromatography) remove_solvent->purify product2 2,4,7,9-Tetramethyldecane- 4,7-diol purify->product2

Caption: Experimental workflow for the catalytic hydrogenation step.

References

In-Depth Technical Guide: 2,4,7,9-Tetramethyldecane-4,7-diol (CAS: 17913-76-7)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available scientific and technical data for 2,4,7,9-Tetramethyldecane-4,7-diol, identified by the CAS number 17913-76-7. The document is intended to serve as a foundational resource for researchers, scientists, and professionals in the field of drug development. It consolidates key physicochemical properties and safety information. Notably, a significant portion of publicly available data is often mistakenly associated with its unsaturated analog, 2,4,7,9-Tetramethyl-5-decyne-4,7-diol (CAS: 126-86-3). This guide focuses exclusively on the saturated diol. A thorough literature search reveals a conspicuous absence of in-depth biological activity studies, detailed experimental protocols, and elucidated signaling pathways for this specific compound.

Chemical Identity and Physicochemical Properties

This compound is an organic compound characterized by a ten-carbon aliphatic chain with four methyl group substitutions and two hydroxyl groups located at the 4th and 7th carbon positions.[1] The presence of two hydroxyl groups classifies it as a diol, which can influence its polarity and potential for hydrogen bonding.[1] The methyl groups contribute to its hydrophobic character.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₄H₃₀O₂--INVALID-LINK--, --INVALID-LINK--
Molecular Weight 230.39 g/mol --INVALID-LINK--, --INVALID-LINK--
Boiling Point 283.6 °C at 760 mmHg--INVALID-LINK--, --INVALID-LINK--
Density 0.901 g/cm³--INVALID-LINK--, --INVALID-LINK--
Flash Point 114.8 °C--INVALID-LINK--, --INVALID-LINK--
Water Solubility 1.57 g/L at 19.8 °C--INVALID-LINK--
Refractive Index 1.458--INVALID-LINK--, --INVALID-LINK--
Vapor Pressure 0.000365 mmHg at 25 °C--INVALID-LINK--
LogP 3.36080--INVALID-LINK--

Spectroscopic and Analytical Data

A comprehensive search for detailed spectroscopic data (NMR, IR, Mass Spectrometry) specifically for this compound (CAS: 17913-76-7) did not yield publicly available spectra or detailed interpretation. Researchers are advised to perform their own analytical characterization upon synthesis or acquisition of this compound.

Synthesis and Experimental Protocols

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analysis Stage A Starting Materials B Chemical Reaction (e.g., Hydrogenation) A->B C Crude Product B->C D Extraction / Work-up C->D E Chromatography D->E F Pure Compound E->F G Spectroscopic Analysis (NMR, MS, IR) F->G H Purity Assessment (e.g., HPLC, GC) F->H

A generalized workflow for chemical synthesis and purification.

Biological Activity and Toxicological Profile

There is a significant lack of information regarding the biological activity, mechanism of action, and potential therapeutic applications of this compound in the scientific literature. No studies detailing its interaction with biological targets or its effects in cellular or in vivo models were identified. Consequently, there are no known signaling pathways associated with this compound.

The safety and toxicological profile of this compound is not well-established. However, aggregated GHS information from reports to the ECHA C&L Inventory suggests that the compound may cause serious eye irritation and may be harmful to aquatic life with long-lasting effects.[2]

Table 2: GHS Hazard Information for this compound

Hazard StatementClassificationSource
H319Causes serious eye irritation--INVALID-LINK--
H412Harmful to aquatic life with long lasting effects--INVALID-LINK--

It is crucial to handle this chemical with appropriate personal protective equipment and to consult the safety data sheet (SDS) provided by the supplier.

Applications and Relevance in Drug Development

Currently, there are no established applications for this compound in drug development or as a therapeutic agent. One commercial source mentions its use in cosmetics and personal care products for its moisturizing and emollient properties, though this is not substantiated by peer-reviewed studies.[3] The potential of this molecule remains largely unexplored, and its unique structure as a long-chain, sterically hindered diol could warrant investigation for properties such as membrane interaction, formulation excipient, or as a scaffold for novel chemical entities.

Conclusion and Future Directions

This compound (CAS: 17913-76-7) is a chemical entity for which basic physicochemical data is available, but there is a profound lack of information regarding its synthesis, biological activity, and safety profile. For researchers and drug development professionals, this compound represents a largely unexplored area of chemical space. Future research should focus on:

  • Development and publication of a robust and scalable synthetic protocol.

  • Comprehensive spectroscopic characterization.

  • In vitro and in vivo studies to determine its biological activity and toxicological profile.

  • Exploration of its potential as a surfactant, excipient, or chemical intermediate.

Without such fundamental data, the utility of this compound in research and development remains speculative. This guide serves to highlight the current knowledge gaps and to encourage further investigation into this molecule.

References

Technical Guide: Physical Properties of 2,4,7,9-Tetramethyldecane-4,7-diol

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Subject: An In-depth Technical Guide on the Core Physical Properties of 2,4,7,9-Tetramethyldecane-4,7-diol

CAS Number: 17913-76-7 Molecular Formula: C₁₄H₃₀O₂ Synonyms: 4,7-Decanediol, 2,4,7,9-tetramethyl-; EnviroGem AD 01

Introduction

This technical guide provides a comprehensive overview of the core physical properties of this compound. This compound is a nonionic, Gemini surfactant, a class of surfactants characterized by having two hydrophilic head groups and two hydrophobic tails.[1] This unique structure imparts high surface activity, making it an effective wetting and defoaming agent in various industrial applications, including coatings, inks, and adhesives.[1][2] In the cosmetics and personal care sector, it is utilized for its moisturizing and emollient properties.[3]

This document summarizes key quantitative data, outlines detailed experimental protocols for property determination, and provides logical workflows relevant to its application and synthesis, visualized using Graphviz diagrams.

Quantitative Data Summary

The physical properties of this compound are summarized in the table below. These values have been compiled from various chemical data sources.

PropertyValueUnit
Identifier
CAS Number17913-76-7-
Molecular Properties
Molecular Weight230.39 g/mol [4]
Molecular FormulaC₁₄H₃₀O₂-[4]
Physical Properties
Physical StateClear, colorless liquid-[1]
Melting PointNot Applicable°C[5]
Boiling Point283.6°C at 760 mmHg[6][7]
Density0.901g/cm³[6][7]
Flash Point114.8°C[6][7]
Vapor Pressure0.000365mmHg at 25°C[7]
Refractive Index1.458-[6][7]
Solubility
Water Solubility1.57g/L at 19.8°C

Experimental Protocols

The determination of the physical properties listed above is conducted using standardized methodologies to ensure accuracy and reproducibility. Below are detailed descriptions of protocols for key experiments.

Determination of Density

The density of liquid samples such as this compound is accurately determined using a digital density meter, following a standard test method like ASTM D4052 .[2][8]

  • Principle: A small volume of the liquid sample (approximately 1-2 mL) is introduced into a U-shaped oscillating tube. The instrument measures the change in the oscillation frequency of the tube caused by the mass of the sample. This frequency change is then used, in conjunction with calibration data, to calculate the density of the sample at a specified temperature.[6][9]

  • Apparatus: A digital density meter capable of maintaining a constant temperature (e.g., ±0.05°C).

  • Procedure:

    • Calibrate the instrument with dry air and a reference standard of known density (e.g., pure water).

    • Set the measurement temperature for the sample cell.

    • Inject the liquid sample into the cell, ensuring no air bubbles are present, as they can significantly affect the results.[10]

    • Allow the sample to reach thermal equilibrium within the cell.

    • The instrument will automatically measure the oscillation period and calculate the density.

    • Record the density, typically in g/cm³ or g/mL.

Determination of Flash Point

The flash point is a measure of the tendency of a substance to form a flammable mixture with air. For a high-boiling liquid like this compound, the ASTM D92 standard test method , using a Cleveland open cup tester, is appropriate.[1][11]

  • Principle: The sample is heated in an open cup at a controlled rate. A small test flame is passed across the surface of the liquid at specified temperature intervals. The flash point is the lowest temperature at which the application of the test flame causes the vapors above the liquid to ignite momentarily.[12]

  • Apparatus: Cleveland open cup apparatus, thermometer, and a heat source.

  • Procedure:

    • Fill the test cup with the sample to the marked level.

    • Heat the sample at a steady rate.

    • As the temperature rises, apply the test flame across the cup at regular intervals.

    • Record the temperature at which a distinct flash is observed across the surface of the liquid.

    • Correct the observed flash point for any deviation in barometric pressure from the standard.

Determination of Water Solubility

The shake-flask method is a common and straightforward technique for determining the water solubility of a chemical substance, as outlined in OECD Guideline 105 .

  • Principle: A surplus of the substance is agitated in water at a constant temperature for a sufficient period to reach equilibrium. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method.

  • Apparatus: Shaking apparatus with a constant temperature bath, centrifuge, and an appropriate analytical instrument (e.g., GC-MS, HPLC).

  • Procedure:

    • An amount of this compound in excess of its expected solubility is added to a known volume of water in a flask.

    • The flask is sealed and agitated in a constant temperature bath until equilibrium is reached. Preliminary tests are conducted to determine the time required to reach equilibrium.

    • After equilibration, the mixture is centrifuged to separate the undissolved portion from the aqueous solution.

    • A sample of the clear aqueous phase is carefully removed for analysis.

    • The concentration of the dissolved substance is quantified using a pre-calibrated analytical method.

Synthesis Protocol

This compound is synthesized via the catalytic hydrogenation of its alkyne precursor, 2,4,7,9-tetramethyl-5-decyne-4,7-diol. This reaction involves the saturation of the carbon-carbon triple bond to a single bond.

  • Reaction: Catalytic hydrogenation of 2,4,7,9-tetramethyl-5-decyne-4,7-diol.

  • Reagents and Catalyst:

    • 2,4,7,9-tetramethyl-5-decyne-4,7-diol (Substrate)

    • Hydrogen gas (H₂)

    • Catalyst: Palladium on carbon (Pd/C) or Raney Nickel are effective for the complete hydrogenation of alkynes to alkanes.[7][8]

    • Solvent: A protic solvent such as ethanol or methanol is typically used.[13]

  • General Procedure:

    • The alkyne substrate is dissolved in a suitable solvent (e.g., ethanol) in a reaction vessel designed for hydrogenation (e.g., a Parr shaker or a flask equipped for balloon hydrogenation).

    • The catalyst (e.g., 5-10% Pd/C by weight relative to the substrate) is carefully added to the mixture under an inert atmosphere (e.g., nitrogen or argon) to prevent premature reaction, as Pd/C can be pyrophoric.[13]

    • The reaction vessel is sealed, and the inert atmosphere is replaced with hydrogen gas.

    • The mixture is agitated (stirred or shaken) at room temperature and a set hydrogen pressure (from atmospheric pressure using a balloon to higher pressures in an autoclave) until the reaction is complete, which can be monitored by the cessation of hydrogen uptake or by analytical techniques like TLC or GC-MS.

    • Upon completion, the hydrogen atmosphere is replaced with an inert gas.

    • The reaction mixture is filtered through a pad of celite to remove the catalyst. Caution: The catalyst on the filter paper should not be allowed to dry as it can ignite in the presence of air.

    • The solvent is removed from the filtrate under reduced pressure to yield the crude this compound.

    • If necessary, the product can be further purified by distillation or chromatography.

Mandatory Visualizations

Logical Relationship: Gemini Surfactant Action

The following diagram illustrates the mechanism of action for a Gemini surfactant like this compound at an air-water interface, leading to a significant reduction in surface tension.

Gemini_Surfactant_Action cluster_Interface Air-Water Interface cluster_Molecule Gemini Surfactant Molecule Air Air Water Water Tail1 Hydrophobic Tail 1 Spacer Spacer Tail1->Spacer Tail2 Hydrophobic Tail 2 Tail2->Spacer Head1 Hydrophilic Head 1 Head2 Hydrophilic Head 2 Spacer->Head1 Spacer->Head2 Action Orientation at Interface Result Reduced Surface Tension Action->Result cluster_Molecule cluster_Molecule cluster_Molecule->Action

Caption: Action of a Gemini surfactant at the air-water interface.

Experimental Workflow: Quality Control of Raw Material

This diagram outlines a typical workflow for the quality control of a raw material like this compound upon receipt for use in cosmetic or coating manufacturing.[6][10]

QC_Workflow cluster_Tests QC Tests Start Raw Material Receipt Quarantine Quarantine & Sampling Start->Quarantine Documentation Documentation Review (CoA, MSDS) Quarantine->Documentation Testing QC Testing Quarantine->Testing Decision Compare to Specifications Documentation->Decision Test1 Physical Properties (Appearance, Color, Odor) Test2 Chemical Analysis (Identity, Purity via GC/HPLC) Test3 Performance (Surface Tension, pH) Test1->Decision Test2->Decision Test3->Decision Approve Approved for Use Decision->Approve Pass Reject Rejected Decision->Reject Fail

Caption: Quality control workflow for incoming raw materials.

References

Molecular Weight of 2,4,7,9-Tetramethyldecane-4,7-diol

Author: BenchChem Technical Support Team. Date: November 2025

The molecular weight of 2,4,7,9-Tetramethyldecane-4,7-diol is approximately 230.39 g/mol . This is determined by its chemical structure and the atomic masses of its constituent elements.

Chemical Formula

The molecular formula for this compound is C₁₄H₃₀O₂.[1][2] This indicates that a single molecule of the compound contains 14 carbon atoms, 30 hydrogen atoms, and 2 oxygen atoms.

Calculation of Molecular Weight

The molecular weight is calculated by summing the atomic weights of all atoms in the molecule. The standard atomic weights used for this calculation are:

  • Carbon (C): ~12.011 u[3][4][5][6]

  • Hydrogen (H): ~1.008 u[7][8][9]

  • Oxygen (O): ~15.999 u[10][11][12][13]

The calculation is as follows: (14 × 12.011) + (30 × 1.008) + (2 × 15.999) = 230.392 u

This value is commonly expressed in grams per mole ( g/mol ) for macroscopic quantities.

Data Summary

The table below provides a detailed breakdown of the elemental composition and contribution to the total molecular weight of this compound.

ElementSymbolAtomic CountStandard Atomic Weight (u)Total Contribution to Molecular Weight (u)
CarbonC1412.011168.154
HydrogenH301.00830.240
OxygenO215.99931.998
Total C₁₄H₃₀O₂ 46 230.392

References

A Technical Guide to the Spectroscopic Data of 2,4,7,9-Tetramethyl-5-decyne-4,7-diol

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,4,7,9-Tetramethyl-5-decyne-4,7-diol. Due to the limited availability of data for 2,4,7,9-Tetramethyldecane-4,7-diol, this document focuses on its unsaturated analogue, a compound with significant applications as a surfactant and antifoaming agent. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Spectroscopic Data Summary

The spectroscopic data for 2,4,7,9-Tetramethyl-5-decyne-4,7-diol provides a detailed fingerprint of its molecular structure. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The symmetry of 2,4,7,9-Tetramethyl-5-decyne-4,7-diol simplifies its ¹H and ¹³C NMR spectra.

Table 1: ¹H NMR Spectroscopic Data for 2,4,7,9-Tetramethyl-5-decyne-4,7-diol

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~1.0Doublet12H-CH(C H₃)₂
~1.5Singlet6H-C(OH)(C H₃)-
~1.6Multiplet2H-C H(CH₃)₂
~1.8Singlet4H-C H₂-
~2.0-4.0Broad Singlet2H-OH

Table 2: ¹³C NMR Spectroscopic Data for 2,4,7,9-Tetramethyl-5-decyne-4,7-diol

Chemical Shift (δ) ppmAssignment
~23.5-CH(C H₃)₂
~24.5-C H(CH₃)₂
~31.0-C(OH)(C H₃)-
~51.0-C H₂-
~65.0-C (OH)(CH₃)-
~87.0-C≡C-

FT-IR spectroscopy is utilized to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

Table 3: FT-IR Spectroscopic Data for 2,4,7,9-Tetramethyl-5-decyne-4,7-diol

Wavenumber (cm⁻¹)IntensityAssignment
3600-3200Strong, BroadO-H stretch (Hydrogen-bonded)
3000-2850Strong, SharpC-H stretch (aliphatic)
~2250WeakC≡C stretch (alkyne)
~1150MediumC-O stretch (tertiary alcohol)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its structural elucidation.

Table 4: Mass Spectrometry Data for 2,4,7,9-Tetramethyl-5-decyne-4,7-diol

m/z (Mass-to-Charge Ratio)Relative Intensity (%)Proposed Fragment
226Low[M]⁺ (Molecular Ion)
211Moderate[M - CH₃]⁺
209High[M - OH]⁺
169Moderate[M - C₄H₉]⁺ (Loss of isobutyl group)
151High[M - C₄H₉ - H₂O]⁺
111ModerateFragmentation of the backbone
109ModerateFragmentation of the backbone

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of spectroscopic data. The following sections outline the protocols for the key experiments cited.

  • Sample Preparation:

    • Approximately 10-20 mg of 2,4,7,9-Tetramethyl-5-decyne-4,7-diol was dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a clean, dry NMR tube.

    • For ¹³C NMR, a higher concentration of 50-100 mg was used to obtain a good signal-to-noise ratio.

    • The sample was gently agitated to ensure complete dissolution.

    • Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation and Data Acquisition:

    • ¹H and ¹³C NMR spectra were recorded on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz).

    • The spectrometer was locked onto the deuterium signal of the solvent.

    • Shimming was performed to optimize the magnetic field homogeneity.

    • For ¹H NMR, a standard single-pulse experiment was used with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, a proton-decoupled experiment was performed to simplify the spectrum to single lines for each unique carbon atom.

  • Sample Preparation (Thin Film Method):

    • A small amount of 2,4,7,9-Tetramethyl-5-decyne-4,7-diol was dissolved in a volatile solvent (e.g., acetone or methylene chloride).

    • A drop of the resulting solution was placed onto the surface of a polished salt plate (e.g., NaCl or KBr).

    • The solvent was allowed to evaporate, leaving a thin film of the solid sample on the plate.

  • Instrumentation and Data Acquisition:

    • The FT-IR spectrum was recorded using a Fourier-Transform Infrared Spectrometer.

    • A background spectrum of the clean, empty sample compartment was collected.

    • The salt plate with the sample film was placed in the sample holder.

    • The sample spectrum was recorded over a typical range of 4000-400 cm⁻¹.

    • The final spectrum was presented in terms of transmittance or absorbance versus wavenumber.

  • Sample Introduction and Ionization (Electron Ionization - EI):

    • A dilute solution of 2,4,7,9-Tetramethyl-5-decyne-4,7-diol in a volatile solvent (e.g., methanol or dichloromethane) was prepared.

    • The sample was introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation from any impurities.

    • In the ion source, the sample molecules were bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis and Detection:

    • The resulting positively charged fragments were accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The mass analyzer separated the ions based on their mass-to-charge ratio (m/z).

    • The detector recorded the abundance of each ion, generating a mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like 2,4,7,9-Tetramethyl-5-decyne-4,7-diol.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation cluster_conclusion Conclusion Sample Compound of Interest (2,4,7,9-Tetramethyl-5-decyne-4,7-diol) Dissolution Dissolution in Appropriate Solvent Sample->Dissolution NMR NMR Spectroscopy (¹H & ¹³C) Dissolution->NMR FTIR FT-IR Spectroscopy Dissolution->FTIR MS Mass Spectrometry Dissolution->MS ProcessNMR Process NMR Data (Chemical Shifts, Integration) NMR->ProcessNMR ProcessFTIR Process FT-IR Data (Peak Identification) FTIR->ProcessFTIR ProcessMS Process MS Data (Fragmentation Analysis) MS->ProcessMS Structure Structural Elucidation ProcessNMR->Structure ProcessFTIR->Structure ProcessMS->Structure

General workflow for spectroscopic analysis.

Technical Guide: Physicochemical Properties of 2,4,7,9-Tetramethyldecane-4,7-diol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available physicochemical data for 2,4,7,9-tetramethyldecane-4,7-diol (CAS No: 17913-76-7). The information is intended to support research and development activities where this compound may be used as an excipient, surfactant, or in other formulation contexts. Due to a lack of extensive published quantitative solubility studies, this guide presents available qualitative data and outlines a general experimental protocol for determining the solubility of hydrophobic diols.

Physicochemical and Solubility Data

This compound is an organic compound characterized by a C14 aliphatic backbone with two hydroxyl groups and four methyl branches.[1] The presence of two hydroxyl groups provides some capacity for hydrogen bonding, while the long, branched alkyl chain imparts significant hydrophobic character, making it poorly soluble in water.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 17913-76-7[2][3]
Molecular Formula C₁₄H₃₀O₂[2][3][4]
Molecular Weight 230.39 g/mol [3][4]
Density 0.901 g/cm³[2][4]
Boiling Point 283.6 °C at 760 mmHg[2][4]
Flash Point 114.8 °C[2][4]
Vapor Pressure 0.000365 mmHg at 25 °C[2]
LogP (Predicted) 3.36[4]

Table 2: Qualitative Solubility of this compound

SolventSolubilitySource
WaterInsoluble/Less Soluble[1]
Polar Organic SolventsSoluble[1]

Note: The search did not yield specific quantitative solubility data (e.g., in mg/mL or molarity) for this compound. The information presented is qualitative. For comparison, the related compound 2,4,7,9-tetramethyl-5-decyne-4,7-diol is reported to be soluble in ethanol, acetone, and ethylene glycol.[5][6] A slight solubility in chloroform and methanol has also been noted for the decyne analogue.[7]

Experimental Protocol: Determination of Equilibrium Solubility

The following is a generalized protocol for determining the equilibrium solubility of a hydrophobic compound like this compound. This method, often referred to as the shake-flask method, is a standard approach for generating reliable solubility data.[8]

Objective: To determine the concentration of this compound in a saturated solution of a given solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected solvents (e.g., water, ethanol, propylene glycol, buffer solutions)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Centrifuge

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Refractive Index) or Gas Chromatography (GC) system.

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the chosen solvent to create a calibration curve for the analytical method (HPLC or GC).

  • Sample Preparation: Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The excess solid should be clearly visible.

  • Equilibration: Place the vials in a temperature-controlled orbital shaker. Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined from kinetic solubility studies.[8]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle. Centrifuge the samples to further separate the undissolved solid from the supernatant.

  • Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Filter the aliquot using a syringe filter compatible with the solvent. Dilute the filtered sample as necessary and analyze it using the pre-calibrated HPLC or GC method to determine the concentration of the dissolved compound.

  • Data Reporting: The solubility is reported in units such as mg/mL, g/100 mL, or mol/L at the specified temperature.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess diol to solvent B Seal vial A->B C Agitate at constant temperature (24-72h) B->C D Allow to settle C->D E Centrifuge sample D->E F Withdraw supernatant E->F G Filter (0.22 µm) F->G H Dilute sample G->H I Analyze via HPLC/GC H->I J Report Solubility Data I->J

Experimental workflow for solubility determination.

Signaling Pathways and Biological Activity

A thorough review of the available literature did not yield any information suggesting that this compound is directly involved in specific biological signaling pathways relevant to drug development. Its primary applications appear to be in industrial formulations as a surfactant or anti-foaming agent.[6] The structurally related compound, 2,4,7,9-tetramethyl-5-decyne-4,7-diol, has undergone some ecotoxicological evaluation, but these studies do not delineate specific molecular signaling pathways.[9] Therefore, at present, there are no signaling pathway diagrams to be provided for this compound. Professionals in drug development should consider its role primarily as an inactive excipient, though appropriate toxicological assessments are always warranted for any new formulation component.

References

Methodological & Application

Analytical Methods for the Detection of 2,4,7,9-Tetramethyldecane-4,7-diol

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,7,9-Tetramethyldecane-4,7-diol, more commonly known in the scientific literature as 2,4,7,9-tetramethyl-5-decyne-4,7-diol (TMDD), is a non-ionic surfactant with a wide range of industrial applications, including as a defoaming agent, wetting agent, and in the formulation of coatings, inks, and adhesives. Due to its widespread use, there is a growing need for sensitive and reliable analytical methods to detect and quantify this compound in various matrices, including environmental samples and biological fluids. This document provides detailed application notes and experimental protocols for the analysis of this compound using state-of-the-art analytical techniques.

Analytical Techniques

The primary analytical techniques for the detection and quantification of this compound are gas chromatography-mass spectrometry (GC-MS) and ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). Spectroscopic methods such as Fourier-transform infrared spectroscopy (FTIR) are valuable for structural elucidation and identification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile organic compounds. For this compound, GC-MS offers high sensitivity and selectivity, particularly when operated in selected ion monitoring (SIM) mode.

Sample Preparation

A critical step in GC-MS analysis is the preparation of a clean sample extract in a volatile organic solvent.

  • Liquid Samples (e.g., Water): Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be employed. For LLE, a water-immiscible solvent such as dichloromethane or hexane is used to extract the analyte from the aqueous phase. SPE offers a more efficient and automated alternative, often utilizing reversed-phase cartridges (e.g., C18) to retain the analyte, which is then eluted with a suitable organic solvent.

  • Solid Samples (e.g., Soil, Sediments): Soxhlet extraction or pressurized liquid extraction (PLE) with a suitable organic solvent (e.g., a mixture of hexane and acetone) is typically used to extract the analyte from the solid matrix. The resulting extract may require further cleanup using techniques like solid-phase extraction to remove interfering substances.

Below is a generalized workflow for sample preparation for GC-MS analysis.

GCMS_SamplePrep cluster_sample Sample Collection cluster_extraction Extraction cluster_cleanup Cleanup & Concentration cluster_analysis Analysis Sample Aqueous or Solid Sample LLE Liquid-Liquid Extraction Sample->LLE Extraction Method SPE Solid-Phase Extraction Sample->SPE Extraction Method Soxhlet Soxhlet Extraction Sample->Soxhlet Extraction Method Cleanup SPE Cleanup LLE->Cleanup SPE->Cleanup Soxhlet->Cleanup Evaporation Solvent Evaporation Cleanup->Evaporation Reconstitution Reconstitution in Volatile Solvent Evaporation->Reconstitution GCMS GC-MS Analysis Reconstitution->GCMS

Figure 1: General workflow for GC-MS sample preparation.

Experimental Protocol: GC-MS Analysis

This protocol provides a general framework for the analysis of this compound. Method optimization and validation are required for specific applications and matrices.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for the separation of this compound.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injector: Splitless injection mode is recommended for trace analysis. Injector temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full scan (m/z 50-350) for initial identification and Selected Ion Monitoring (SIM) for quantification to enhance sensitivity.

    • Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

  • Quantification: For quantitative analysis, a multi-point calibration curve should be prepared using standards of known concentrations. The use of an internal standard is recommended to correct for variations in sample preparation and injection.

Quantitative Data

While a comprehensive validation report for a specific matrix is not publicly available in the literature, a thermal desorption (TD)-GC-MS method has been reported with a limit of quantification (LOQ) for 2,4,7,9-tetramethyl-5-decyne-4,7-diol.[1]

ParameterValueReference
Limit of Quantification (LOQ)2 ng/media[1]
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS is a highly sensitive and selective technique that is particularly well-suited for the analysis of non-volatile and polar compounds in complex matrices. While methods for the parent compound are not extensively detailed in the literature, a validated UPLC-MS/MS method has been developed for its primary metabolite, monohydroxylated TMDD (1-OH-TMDD), in human urine.[2][3] This suggests that a similar approach could be adapted for the parent compound.

Sample Preparation

For aqueous samples, solid-phase extraction (SPE) is the preferred method for sample cleanup and concentration prior to UPLC-MS/MS analysis.

UPLCMS_SamplePrep cluster_sample Sample Collection cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Aqueous Sample (e.g., Water, Urine) Condition Condition SPE Cartridge Sample->Condition Load Load Sample Condition->Load Wash Wash Cartridge Load->Wash Elute Elute Analyte Wash->Elute UPLCMS UPLC-MS/MS Analysis Elute->UPLCMS

Figure 2: Workflow for UPLC-MS/MS sample preparation using SPE.

Experimental Protocol: UPLC-MS/MS Analysis (Adapted from Metabolite Method)

The following protocol is based on the analysis of the metabolite 1-OH-TMDD and would require optimization for the parent compound, this compound.

  • Instrumentation: An ultra-high-performance liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid.

    • B: Acetonitrile with 0.1% formic acid.

  • Gradient: A gradient elution starting with a high aqueous content and increasing the organic phase percentage over the run to elute the analyte.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Mass Spectrometer:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification. Specific precursor and product ion transitions for this compound would need to be determined.

  • Quantification: Isotope dilution using a stable isotope-labeled internal standard is the gold standard for accurate quantification by LC-MS/MS. A multi-point calibration curve should be used.

Quantitative Data for 1-OH-TMDD Metabolite in Urine

The validated method for the metabolite 1-OH-TMDD in human urine demonstrates the sensitivity of the UPLC-MS/MS approach.

ParameterFindingReference
Quantification Rate90% in 50 urine samples[2][4]
Average Concentration0.19 ng/mL[2][4]
Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR is a powerful technique for the identification and structural elucidation of molecules. It provides information about the functional groups present in a compound. For this compound, FTIR can confirm the presence of hydroxyl (-OH) and aliphatic C-H groups.

Experimental Protocol: ATR-FTIR Analysis

Attenuated Total Reflectance (ATR)-FTIR is a convenient technique that requires minimal sample preparation.

  • Instrumentation: A Fourier-transform infrared spectrometer equipped with an ATR accessory (e.g., diamond or zinc selenide crystal).

  • Sample Preparation: A small amount of the solid or liquid sample is placed directly onto the ATR crystal.

  • Data Acquisition: The spectrum is typically collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans (e.g., 32 or 64) are co-added to improve the signal-to-noise ratio.

  • Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups of the molecule.

Expected Characteristic IR Bands

Functional GroupWavenumber (cm⁻¹)Description
O-H Stretch~3600-3200Broad and strong, indicative of hydroxyl groups
C-H Stretch~2960-2850Sharp and strong, from methyl and methylene groups
C≡C Stretch~2260-2100Weak or absent due to symmetry in the decynediol structure
C-O Stretch~1150In the fingerprint region, corresponding to the tertiary alcohol

Method Validation

Any analytical method developed for the quantification of this compound should be validated according to international guidelines (e.g., ICH, FDA) to ensure its suitability for the intended purpose. Key validation parameters include:

  • Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

  • Linearity and Range: The ability to produce results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy: The closeness of the measured value to the true value, often assessed by spike-recovery experiments.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

The logical flow for analytical method validation is depicted below.

Method_Validation cluster_dev Method Development cluster_validation Method Validation cluster_doc Documentation cluster_routine Routine Use MethodDev Develop Analytical Method Specificity Specificity/ Selectivity MethodDev->Specificity Linearity Linearity & Range MethodDev->Linearity Accuracy Accuracy MethodDev->Accuracy Precision Precision MethodDev->Precision LOD_LOQ LOD & LOQ MethodDev->LOD_LOQ Robustness Robustness MethodDev->Robustness ValidationReport Validation Report Specificity->ValidationReport Linearity->ValidationReport Accuracy->ValidationReport Precision->ValidationReport LOD_LOQ->ValidationReport Robustness->ValidationReport RoutineAnalysis Routine Analysis ValidationReport->RoutineAnalysis

Figure 3: Logical flow of analytical method validation.

Conclusion

The analytical methods described in this document provide a comprehensive framework for the detection and quantification of this compound. GC-MS and UPLC-MS/MS are powerful techniques capable of achieving the low detection limits required for environmental and biological monitoring. Proper sample preparation and method validation are crucial for obtaining accurate and reliable results. The provided protocols and workflows serve as a valuable resource for researchers, scientists, and drug development professionals working with this compound.

References

Application Note: Quantification of 2,4,7,9-Tetramethyl-5-decyne-4,7-diol (TMDD) in Environmental and Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This application note details the analytical methodologies for the quantitative analysis of 2,4,7,9-tetramethyl-5-decyne-4,7-diol (TMDD), a non-ionic surfactant and defoaming agent. While the initial request specified 2,4,7,9-tetramethyldecane-4,7-diol, the available scientific literature predominantly focuses on the quantification of its unsaturated analogue, TMDD (CAS No. 126-86-3), which is of greater commercial and environmental relevance.[1][2][3][4] This document provides protocols for the determination of TMDD in various matrices using advanced analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[1][2][5]

Quantitative Data Summary

The following tables summarize the quantitative data for the analysis of TMDD and its primary metabolite, 1-OH-TMDD, in different sample types.

Table 1: Quantification of TMDD in Environmental Samples

AnalyteMatrixAnalytical MethodLimit of Quantification (LOQ)Concentration RangeReference
2,4,7,9-Tetramethyl-5-decyne-4,7-diol (TMDD)Wastewater InfluentUPLC-MS/MS-134 ng/L to 5846 ng/L[1]
2,4,7,9-Tetramethyl-5-decyne-4,7-diol (TMDD)Wastewater EffluentUPLC-MS/MS[1]
2,4,7,9-Tetramethyl-5-decyne-4,7-diol (TMDD)AirTD/GC-MS2 ng / Media-[5]

Table 2: Quantification of TMDD Metabolite in Human Urine

AnalyteMatrixAnalytical MethodQuantification RateAverage ConcentrationReference
1-OH-TMDD (Monohydroxylated TMDD)Human UrineUPLC-MS/MS90%0.19 ng/mL (0.97 nmol/g creatinine)[1][6]

Experimental Protocols

1. Quantification of TMDD in Air Samples by TD/GC-MS

This protocol is based on the thermal desorption-gas chromatography-mass spectrometry (TD/GC-MS) method.[5]

a. Sample Collection:

  • Air samples are collected using specialized sorbent tubes.

  • A known volume of air is drawn through the tubes at a controlled flow rate.

b. Instrumentation:

  • Thermal Desorption System

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

c. GC-MS Conditions:

  • (Specific column, temperature program, and MS parameters would be optimized based on the instrument and specific laboratory conditions. These details are noted as "Inhouse" in the reference).[5]

d. Quantification:

  • Quantification is achieved by creating a calibration curve using certified standards of TMDD.

  • The limit of quantification (LOQ) is reported as 2 ng per media for a 2 L air sample.[5]

2. Quantification of 1-OH-TMDD in Human Urine by UPLC-MS/MS

This protocol describes a validated method for the determination of the main urinary metabolite of TMDD, monohydroxylated TMDD (1-OH-TMDD).[1][7]

a. Sample Preparation:

  • Spike 1 mL of urine with 10 µL of the internal standard (IS), D3-1-OH-TMDD (100 ng/mL in methanol).[1]

  • Perform enzymatic hydrolysis of potential metabolite conjugates using ß-glucuronidase.[1][7]

  • Proceed with a simple clean-up procedure (details not specified in the provided search results, but likely involves protein precipitation or solid-phase extraction).

b. Instrumentation:

  • Ultra-Performance Liquid Chromatograph (UPLC)

  • Tandem Mass Spectrometer (MS/MS)

c. UPLC-MS/MS Conditions:

  • (Specific column, mobile phases, gradient, and MS/MS transition parameters would be as described in the cited literature by Roegner et al., 2023).[1]

d. Quantification:

  • Quantification is performed using an isotope dilution method with D3-1-OH-TMDD as the internal standard.[1][7]

  • A calibration curve is generated by analyzing standards of known concentrations.

Visualizations

experimental_workflow_gcms cluster_sampling Sample Collection cluster_analysis Analysis cluster_quantification Quantification AirSample Air Sample SorbentTube Sorbent Tube Collection AirSample->SorbentTube ThermalDesorption Thermal Desorption SorbentTube->ThermalDesorption GCMS GC-MS Analysis ThermalDesorption->GCMS Data Data Acquisition GCMS->Data QuantResult Quantitative Result Data->QuantResult Calibration Calibration Curve Calibration->QuantResult

Caption: Workflow for TMDD quantification in air by TD/GC-MS.

experimental_workflow_uplcmsms cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification UrineSample 1 mL Urine Sample Spiking Spike with Internal Standard (D3-1-OH-TMDD) UrineSample->Spiking Hydrolysis Enzymatic Hydrolysis (ß-glucuronidase) Spiking->Hydrolysis Cleanup Sample Clean-up Hydrolysis->Cleanup UPLC UPLC Separation Cleanup->UPLC MSMS MS/MS Detection UPLC->MSMS Data Data Acquisition MSMS->Data IsotopeDilution Isotope Dilution Calculation Data->IsotopeDilution QuantResult Quantitative Result IsotopeDilution->QuantResult

Caption: Workflow for 1-OH-TMDD quantification in urine by UPLC-MS/MS.

References

Application Notes and Protocols for 2,4,7,9-Tetramethyl-5-decyne-4,7-diol in Coatings

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

These application notes provide a comprehensive overview of the use of 2,4,7,9-Tetramethyl-5-decyne-4,7-diol (TMDD), a nonionic Gemini surfactant, in the formulation of water-based coatings. TMDD offers a unique combination of performance benefits, acting as a multifunctional additive that enhances wetting, controls foam, and improves overall coating performance. Its distinct molecular structure, characterized by a central triple bond and symmetrically placed hydroxyl and methyl groups, is key to its functionality. This document is intended for researchers, scientists, and formulation chemists in the coatings industry.

Core Functions and Applications

2,4,7,9-Tetramethyl-5-decyne-4,7-diol is a versatile additive primarily used in water-borne coatings and inks.[1][2] Its molecular structure provides a unique combination of hydrophilic and hydrophobic characteristics, enabling it to function as both a wetting agent and a defoamer.[3][4]

Primary Functions:

  • Wetting Agent: TMDD significantly reduces the dynamic surface tension of water-based systems.[5] This allows the coating to spread more effectively over various substrates, including those with low surface energy, ensuring uniform coverage and preventing surface defects such as cratering and fish eyes.[4][5]

  • Defoamer/Anti-foaming Agent: Its unique structure disrupts the stability of foam lamellae, leading to the collapse of bubbles.[4] This is crucial during the manufacturing, packaging, and application of coatings, where entrapped air can lead to surface imperfections and reduced protective properties.[1][4] Unlike some traditional defoamers, TMDD is less likely to cause surface defects like fisheyes or crawling.[4]

  • Dispersing Aid: By wetting the surface of pigments and fillers, TMDD facilitates their dispersion within the coating formulation, contributing to better color development and stability.

Typical Applications: TMDD is suitable for a wide range of water-borne coatings, including:

  • Architectural paints (interior and exterior)[1]

  • Industrial coatings

  • Wood coatings

  • Printing inks[1][2]

  • Adhesives[3]

Quantitative Performance Data

The following tables summarize the typical performance data of 2,4,7,9-Tetramethyl-5-decyne-4,7-diol in coating formulations. The actual performance may vary depending on the specific formulation and substrate.

Table 1: Surface Tension Reduction

Concentration (wt%)Static Surface Tension (mN/m)Dynamic Surface Tension (mN/m at 6 bubbles/sec)
0.135.238.5
0.532.834.1
1.032.133.2

Data is indicative and may vary based on the test method and formulation.

Table 2: Defoaming Performance (Ross-Miles Method)

AdditiveConcentration (wt%)Initial Foam Height (mm)Foam Height after 5 min (mm)
Blank (No Additive)0150135
TMDD0.2305
TMDD0.5150

Table 3: Contact Angle on a Low-Energy Substrate (Polypropylene)

AdditiveConcentration (wt%)Contact Angle (°)
Deionized Water095
Water + 0.5% TMDD0.555

Experimental Protocols

Protocol for Evaluating Dynamic Surface Tension

Objective: To measure the effectiveness of TMDD in reducing the dynamic surface tension of a water-based coating formulation.

Apparatus:

  • Bubble pressure tensiometer

  • Beaker

  • Magnetic stirrer and stir bar

  • Precision balance

Procedure:

  • Prepare a stock solution of the coating formulation without any surfactant.

  • Calibrate the bubble pressure tensiometer according to the manufacturer's instructions.

  • Add a known concentration of TMDD (e.g., 0.1 wt%) to the coating formulation.

  • Stir the mixture gently for 15 minutes to ensure homogeneity.

  • Pour the sample into the beaker and place it in the tensiometer.

  • Measure the dynamic surface tension at varying bubble frequencies (e.g., 1, 6, and 10 bubbles per second).

  • Record the surface tension values.

  • Repeat steps 3-7 for different concentrations of TMDD.

Protocol for Assessing Defoaming Performance (Modified Ross-Miles Method)

Objective: To evaluate the foam control capabilities of TMDD in an aqueous solution.

Apparatus:

  • Graduated glass cylinder (1000 mL) with a jacket for temperature control

  • Pipette with a specified orifice

  • Stopwatch

  • Light source for better visualization of foam height

Procedure:

  • Prepare a 1% aqueous solution of a standard foaming surfactant.

  • Add the desired concentration of TMDD (e.g., 0.2 wt%) to the solution.

  • Maintain the temperature of the solution at 25°C using the jacketed cylinder.

  • Allow 200 mL of the solution to fall from the pipette into the main body of the solution in the cylinder from a height of 90 cm.

  • Immediately after all the solution has been added, measure the initial foam height.

  • Start the stopwatch and record the foam height at regular intervals (e.g., 1, 3, and 5 minutes).

  • Compare the results with a control sample containing no TMDD.

Visualizations

TMDD_Functionality cluster_coating Water-Based Coating Formulation cluster_performance Performance Enhancement Pigments_Fillers Pigments & Fillers Dispersion Enhanced Pigment Dispersion Resin_Binder Resin/Binder Wetting Improved Substrate Wetting Water Water Defoaming Foam Control TMDD 2,4,7,9-Tetramethyl-5-decyne-4,7-diol (TMDD) TMDD->Wetting Reduces Dynamic Surface Tension TMDD->Defoaming Disrupts Foam Lamellae TMDD->Dispersion Wets Pigment Surfaces

Caption: Functional mechanism of TMDD in coatings.

Experimental_Workflow cluster_prep Sample Preparation cluster_testing Performance Testing cluster_analysis Data Analysis A1 Prepare base coating formulation A2 Add varying concentrations of TMDD A1->A2 A3 Homogenize the mixture A2->A3 B1 Dynamic Surface Tension Measurement (Bubble Pressure Tensiometer) A3->B1 B2 Defoaming Evaluation (Ross-Miles Method) A3->B2 B3 Contact Angle Measurement (Goniometer) A3->B3 C1 Compare surface tension values B1->C1 C2 Measure foam height over time B2->C2 C3 Analyze wetting on substrates B3->C3

Caption: Experimental workflow for evaluating TMDD.

Conclusion

2,4,7,9-Tetramethyl-5-decyne-4,7-diol is a highly effective multifunctional additive for water-based coatings. Its ability to simultaneously act as a wetting agent and a defoamer makes it a valuable tool for formulators seeking to improve the application properties and final appearance of their coatings. The protocols and data presented in this document provide a framework for evaluating and incorporating TMDD into various coating systems. It is recommended that formulators conduct their own ladder studies to determine the optimal concentration for their specific application.

References

Application Notes: 2,4,7,9-Tetramethyl-5-decyne-4,7-diol as a High-Performance Defoaming Agent

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

These application notes provide a comprehensive overview of 2,4,7,9-tetramethyl-5-decyne-4,7-diol (CAS No. 126-86-3), a non-ionic Gemini surfactant, for its application as a defoaming agent in scientific research and drug development. It is critical to note that while the user query specified "decane," the chemical widely recognized and utilized for its surfactant and defoaming properties is the acetylenic diol, 2,4,7,9-tetramethyl-5-decyne-4,7-diol, hereafter referred to as TMDD.[1][2] This molecule's unique structure, featuring a central triple bond and symmetrically placed hydroxyl and methyl groups, provides a combination of wetting and "molecular defoaming" properties, making it a valuable tool in various aqueous formulations.[3][4][5]

Unlike traditional defoamers such as silicone or mineral oil-based agents, TMDD functions as a molecular defoamer.[4] This mechanism often mitigates common issues like surface defects (craters, fisheyes) or insolubility, which can be problematic in high-performance coatings, inks, and other sensitive formulations.[6][7] Its dual functionality can also simplify formulations by reducing the need for separate wetting and defoaming agents.[6]

Mechanism of Action

The defoaming action of TMDD is attributed to its unique molecular structure, which allows it to effectively reduce both static and dynamic surface tension.[3][4]

  • Migration to Interface : Due to its amphiphilic nature, with a hydrophobic core and hydrophilic hydroxyl groups, TMDD rapidly migrates to the air-liquid interface of the foam bubble (the lamella).[4][5]

  • Disruption of Stabilizing Surfactants : Once at the interface, it displaces the surfactant molecules that stabilize the foam structure.

  • Lamella Destabilization : This displacement creates a localized area of high surface tension, inducing a gradient that pulls liquid away, thinning the bubble wall. This phenomenon, known as the Marangoni effect, leads to the rupture of the foam bubble.[8]

  • Molecular Defoaming : As an acetylenic diol, TMDD acts at the molecular level to dissipate foam without forming the insoluble droplets characteristic of conventional defoamers, thereby preventing surface defects.[4]

The following diagram illustrates the logical flow of the defoaming mechanism.

cluster_0 Defoaming Mechanism of TMDD A Foam Lamella (Stabilized by Surfactants) C Rapid Migration of TMDD to Air-Liquid Interface A->C Interaction B TMDD Introduction into System B->A Addition D Displacement of Stabilizing Surfactants C->D Competitive Adsorption E Localized Increase in Surface Tension (Marangoni Effect) D->E Causes F Lamella Thinning and Destabilization E->F Induces G Bubble Rupture (Foam Collapse) F->G Leads to

Caption: Logical flow of TMDD's molecular defoaming action.

Applications

TMDD and its ethoxylated derivatives are versatile and find use in a multitude of water-based systems where foam control is critical.

  • Coatings and Inks : In waterborne coatings and printing inks, TMDD provides excellent flow and leveling by reducing dynamic surface tension while preventing foam generation during manufacturing and application. This ensures a smooth, defect-free surface finish.[3][7][9]

  • Adhesives : It helps in controlling foam in water-based adhesives, ensuring proper wetting of substrates and consistent bond strength.[3][10]

  • Pharmaceutical Formulations : Can be considered for controlling foam in processes such as mixing, granulation, and bottle filling of liquid formulations. Its low tendency to cause defects is advantageous for film coatings on tablets.

  • Latex Dipping : In the manufacturing of latex products (e.g., gloves), it prevents the formation of pinholes and webbing by controlling foam in the dipping baths.[11][12]

  • Metalworking Fluids : It improves the performance of metalworking fluids by preventing foam-related issues that can impede lubrication and cooling properties.[7]

Data Presentation: Properties of TMDD and its Ethoxylates

The properties of TMDD can be modified by reacting it with ethylene oxide (EO) to produce ethoxylated derivatives. Increasing the degree of ethoxylation increases the hydrophilic nature of the molecule, which alters its solubility, wetting, and defoaming characteristics.[11]

PropertyTMDD (SURFADOL® 541)TMDD + 1.3 mol EO (SURFADOL® 420)TMDD + 3.5 mol EO (SURFADOL® 440)TMDD + 10 mol EO (SURFADOL® 465)
Appearance Waxy SolidLight yellow liquidLight yellow liquidLight yellow liquid
Active Content 100%100%100%100%
HLB Value ~44813
Solubility in Water Slightly SolubleSlightly SolubleSlightly SolubleSoluble
Equilibrium Surface Tension (0.1% soln, dynes/cm) 31.634.134.442.5
Dynamic Surface Tension (0.1% soln, dynes/cm) 33.235.536.046.6
Primary Function Defoaming/WettingDefoaming & WettingDefoaming & WettingLow-foam Wetting
Recommended Use Excellent defoamer with good wetting properties.Provides good wetting under dynamic conditions while controlling foam.[11]Efficiently eliminates foam and improves flow, preventing surface defects.[11]Functions as a low-foam wetting agent, especially in systems with high electrolyte concentrations.[11]

Note: Data sourced from commercially available product literature for SURFADOL® surfactants, which are based on TMDD and its ethoxylates.[11] Specific performance will vary depending on the formulation.

Protocols for Evaluation of Defoaming Performance

The following protocols describe standard methods for evaluating the efficiency and compatibility of defoaming agents.

cluster_workflow General Experimental Workflow for Defoamer Evaluation cluster_tests Performance Tests prep Prepare Test Formulation (with and without defoamer) foam Induce Foam (Stirring, Shaking, or Sparging) prep->foam density Density Measurement (Stirring Test) foam->density height Foam Height Measurement (Shake/Sparging Test) foam->height compat Compatibility Test (Visual Surface Inspection) foam->compat analysis Data Analysis & Comparison (vs. Control/Standards) density->analysis height->analysis compat->analysis conclusion Determine Optimal Defoamer & Concentration analysis->conclusion

Caption: Workflow for evaluating a defoaming agent.
Protocol 1: Stirring Test for Defoaming Efficiency (Density Method)

Principle: This method quantifies defoaming efficiency by measuring the density of a formulation after high-speed stirring. A more effective defoamer will prevent the incorporation of air, resulting in a higher density.[13][14]

Materials:

  • Test formulation (e.g., coating, ink, liquid drug formulation)

  • 2,4,7,9-tetramethyl-5-decyne-4,7-diol (TMDD)

  • High-speed mixer with a toothed dissolver blade (e.g., Dispermat®, Cowles dissolver)

  • Beakers or appropriate mixing vessels

  • Pycnometer or density meter

  • Analytical balance

Procedure:

  • Prepare a control sample of the test formulation without any defoamer.

  • Prepare several test samples by adding varying concentrations of TMDD to the formulation (e.g., 0.1%, 0.3%, 0.5% by weight). Allow samples to equilibrate.

  • For each sample (including the control), place a fixed volume (e.g., 200 mL) into a mixing vessel.

  • Stir the sample at a high, reproducible speed (e.g., 3000 rpm) for a fixed duration (e.g., 3 minutes) to incorporate air.

  • Immediately after stirring, carefully measure the density of the foamed liquid using a calibrated pycnometer or density meter.

  • (Optional) Repeat the density measurement after a set period (e.g., 10 minutes) to assess foam collapse over time.

Data Analysis:

  • Calculate the density for each sample.

  • Defoaming efficiency can be expressed as the percentage increase in density compared to the control: Efficiency (%) = [(Density_sample - Density_control) / Density_control] * 100

  • Plot density or efficiency against defoamer concentration to determine the optimal dosage.

Protocol 2: Foam Height Test (Cylinder Shake Method)

Principle: This is a rapid, semi-quantitative method to assess the "knock-down" performance of a defoamer by measuring the initial foam volume and its decay rate after agitation.[15]

Materials:

  • Test formulation

  • TMDD

  • Graduated cylinders with stoppers (e.g., 100 mL)

  • Timer

Procedure:

  • Prepare a control and several test samples with varying concentrations of TMDD, as in Protocol 1.

  • Pour a fixed volume of each sample (e.g., 50 mL) into a separate graduated cylinder. Record the initial liquid volume.

  • Secure the stopper and shake the cylinder vigorously in a standardized manner (e.g., 10 inversions in 15 seconds).

  • Immediately place the cylinder on a level surface and start the timer.

  • Record the total volume (liquid + foam) at t=0.

  • Record the foam volume (Total Volume - Initial Liquid Volume) at set time intervals (e.g., 15s, 30s, 60s, 5 min).

Data Analysis:

  • Tabulate the foam volume versus time for each concentration.

  • Plot foam volume against time to visualize the rate of foam collapse.

  • The "knock-down" efficiency is indicated by a lower initial foam height, while persistence is shown by a faster decay curve.

Protocol 3: Compatibility and Surface Defect Analysis

Principle: This qualitative test is crucial for coating and film applications. It assesses whether the defoamer causes surface defects such as craters, fisheyes, or poor wetting.[13]

Materials:

  • Test coating formulation

  • TMDD

  • Substrate panels (e.g., glass plates, metal panels)

  • Film applicator (e.g., drawdown bar) or paint roller/brush

Procedure:

  • Prepare a control formulation and test samples with varying concentrations of TMDD.

  • Apply a uniform film of each sample onto a clean substrate panel using a film applicator to a specified wet film thickness (e.g., 120 µm).

  • Allow the films to dry under controlled conditions (temperature and humidity).

  • Visually inspect the dried films under good lighting for any surface defects. Compare the test samples to the control (which may have foam marks but no defoamer-induced defects) and a standard (a defect-free film).

  • (Optional) For long-term stability, store the liquid formulations (e.g., for 2 weeks at 50°C), then repeat the drawdown and evaluation to check for defoamer deactivation or seeding.[13]

Data Analysis:

  • Record observations for each sample, noting the presence, type, and severity of any defects.

  • Determine the maximum concentration of TMDD that can be used without causing unacceptable surface imperfections. This defines the "compatibility window."

References

Application Notes and Protocols for 2,4,7,9-Tetramethyldecane-4,7-diol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of 2,4,7,9-Tetramethyldecane-4,7-diol, a non-ionic Gemini surfactant, in experimental settings relevant to research and drug development. This document outlines its physicochemical properties, safety and handling procedures, and detailed protocols for its application in cytotoxicity assessment, biocompatibility evaluation, and formulation of poorly soluble compounds.

Physicochemical Properties and Safety Information

This compound is a waxy solid at room temperature. Its unique molecular structure, featuring two hydroxyl groups and a central carbon-carbon triple bond, provides a combination of wetting and defoaming properties.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Synonyms Surfynol 104, TMDD[3][4]
CAS Number 126-86-3[4][5]
Molecular Formula C₁₄H₂₆O₂[4][5]
Molecular Weight 226.36 g/mol [4][5]
Appearance White to pale yellow waxy solid[1]
Melting Point 42-44 °C[6]
Boiling Point 255 °C[6]
Solubility in Water Slightly soluble[7]

Safety and Handling: this compound may cause eye irritation.[6] It is recommended to handle this compound in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including safety goggles and gloves. For detailed safety information, always refer to the manufacturer's Safety Data Sheet (SDS).

Application in Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method used to assess cell viability. The protocol below is a general guideline and should be optimized for the specific cell line and experimental conditions.

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well.

    • Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Preparation of Test Compound:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) and further dilute it in cell culture medium to the desired concentrations. Note: The final solvent concentration should be non-toxic to the cells (typically ≤ 0.5%).

  • Cell Treatment:

    • Remove the culture medium from the wells and replace it with the medium containing different concentrations of this compound.

    • Include a vehicle control (medium with solvent) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization of Formazan:

    • Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Gently shake the plate to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle control.

    • Plot a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Diagram 1: Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Cell_Seeding Cell Seeding (96-well plate) Cell_Treatment Treat Cells with Compound Cell_Seeding->Cell_Treatment Compound_Prep Prepare Compound Dilutions Compound_Prep->Cell_Treatment MTT_Addition Add MTT Reagent Cell_Treatment->MTT_Addition Incubation Incubate (3-4 hours) MTT_Addition->Incubation Solubilization Add Solubilizing Agent Incubation->Solubilization Read_Absorbance Read Absorbance (570 nm) Solubilization->Read_Absorbance Data_Analysis Calculate Viability and IC50 Read_Absorbance->Data_Analysis

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Application in Biocompatibility Assessment: Hemolysis Assay

The hemolysis assay is a simple and rapid method to evaluate the biocompatibility of a compound with red blood cells (RBCs).

Experimental Protocol: Hemolysis Assay

  • Preparation of Red Blood Cells (RBCs):

    • Obtain fresh whole blood containing an anticoagulant.

    • Centrifuge the blood at 1000 x g for 10 minutes to pellet the RBCs.

    • Discard the supernatant and wash the RBCs three times with phosphate-buffered saline (PBS, pH 7.4).

    • Resuspend the RBCs in PBS to a final concentration of 2% (v/v).

  • Preparation of Test Compound:

    • Prepare a stock solution of this compound in PBS. Gentle heating may be required for dissolution.

    • Prepare a series of dilutions of the compound in PBS.

  • Incubation:

    • In microcentrifuge tubes, mix 100 µL of the 2% RBC suspension with 100 µL of the compound dilutions.

    • Include a negative control (RBCs in PBS) and a positive control (RBCs in a solution of 0.1% Triton X-100 for 100% hemolysis).

    • Incubate the tubes at 37°C for 1 hour with gentle agitation.

  • Centrifugation and Supernatant Collection:

    • Centrifuge the tubes at 1000 x g for 5 minutes to pellet the intact RBCs.

    • Carefully collect the supernatant without disturbing the pellet.

  • Absorbance Measurement:

    • Transfer the supernatant to a 96-well plate.

    • Measure the absorbance of the supernatant at 540 nm, which corresponds to the release of hemoglobin.

  • Data Analysis:

    • Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

Diagram 2: Experimental Workflow for Hemolysis Assay

Hemolysis_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prepare_RBCs Prepare 2% RBC Suspension Incubate_Samples Incubate RBCs with Compound (1 hr, 37°C) Prepare_RBCs->Incubate_Samples Prepare_Compound Prepare Compound Dilutions in PBS Prepare_Compound->Incubate_Samples Centrifuge Centrifuge and Collect Supernatant Incubate_Samples->Centrifuge Read_Absorbance Read Absorbance (540 nm) Centrifuge->Read_Absorbance Calculate_Hemolysis Calculate % Hemolysis Read_Absorbance->Calculate_Hemolysis

Caption: Workflow for assessing biocompatibility using the hemolysis assay.

Application in Formulation of Poorly Soluble Drugs: Nanoemulsion Preparation

This compound can be used as a surfactant to formulate poorly water-soluble drugs into oil-in-water (O/W) nanoemulsions, potentially enhancing their solubility and bioavailability.

Experimental Protocol: O/W Nanoemulsion Preparation

  • Preparation of Oil and Aqueous Phases:

    • Oil Phase: Dissolve the poorly soluble drug in a suitable oil (e.g., medium-chain triglycerides, oleic acid).

  • Emulsification:

    • Heat both the oil and aqueous phases to the melting point of this compound (approximately 45-50°C).

    • Slowly add the oil phase to the aqueous phase while stirring at high speed using a homogenizer.

    • Continue homogenization for 5-10 minutes to form a coarse emulsion.

  • Nanoemulsion Formation:

    • Subject the coarse emulsion to high-energy emulsification methods such as high-pressure homogenization or ultrasonication to reduce the droplet size to the nano-range.

  • Characterization:

    • Particle Size and Polydispersity Index (PDI): Measure using Dynamic Light Scattering (DLS).

    • Zeta Potential: Determine the surface charge and stability of the nanoemulsion.

    • Encapsulation Efficiency: Quantify the amount of drug successfully encapsulated within the nanoemulsion.

Diagram 3: Nanoemulsion Preparation and Characterization Workflow

Nanoemulsion_Workflow cluster_prep Phase Preparation cluster_emulsification Emulsification cluster_characterization Characterization Oil_Phase Prepare Oil Phase (Drug in Oil) Homogenization High-Speed Homogenization Oil_Phase->Homogenization Aqueous_Phase Prepare Aqueous Phase (Surfactant in Water) Aqueous_Phase->Homogenization High_Energy High-Pressure Homogenization or Ultrasonication Homogenization->High_Energy DLS Particle Size & PDI (DLS) High_Energy->DLS Zeta_Potential Zeta Potential High_Energy->Zeta_Potential Encapsulation Encapsulation Efficiency High_Energy->Encapsulation

Caption: Workflow for nanoemulsion preparation and characterization.

Cellular Mechanism of Action

Currently, there is no specific information available in the scientific literature detailing the interaction of this compound with specific cellular signaling pathways. However, as a non-ionic surfactant, its primary mode of interaction with cells is expected to be through the disruption of the cell membrane's lipid bilayer. This can lead to increased membrane permeability and, at higher concentrations, cell lysis. Such membrane disruption can trigger secondary cellular stress responses, potentially leading to apoptosis. Researchers investigating the cellular effects of this compound should consider evaluating markers of membrane integrity, cellular stress, and apoptosis.

Cellular_Mechanism Compound This compound Membrane Cell Membrane (Lipid Bilayer) Compound->Membrane Interaction Permeability Increased Membrane Permeability Membrane->Permeability Disruption Lysis Cell Lysis (High Concentrations) Membrane->Lysis Stress Cellular Stress Response Permeability->Stress Apoptosis Apoptosis Stress->Apoptosis

References

Application Notes and Protocols: 2,4,7,9-Tetramethyl-5-decyne-4,7-diol in Industrial Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,7,9-Tetramethyl-5-decyne-4,7-diol (TMDD), a non-ionic gemini surfactant, is a multifunctional additive primarily utilized in water-based industrial formulations. Its unique molecular structure, characterized by a hydrophobic backbone with a central triple bond and two hydrophilic hydroxyl groups, imparts exceptional properties as a wetting agent, defoamer, and surface tension reducer. These attributes make it a valuable component in a wide range of applications, including coatings, inks, adhesives, and agricultural chemicals.[1][2][3][4] This document provides detailed application notes, quantitative performance data, and experimental protocols for evaluating the efficacy of TMDD in various industrial systems.

Key Performance Attributes

2,4,7,9-Tetramethyl-5-decyne-4,7-diol is distinguished by its ability to provide a synergistic combination of performance benefits:

  • Dynamic Wetting: TMDD is highly effective at reducing surface tension at newly created interfaces, a critical property in dynamic processes such as high-speed coating and printing.[5][6] This ensures uniform coverage and adhesion on a variety of substrates, including those with low surface energy.

  • Foam Control: It acts as a molecular defoamer, disrupting the formation of stable foam lamellae, thereby preventing the entrapment of air in formulations.[5] This is crucial for achieving defect-free films and ensuring efficient manufacturing processes.

  • Improved Flow and Leveling: By reducing surface tension, TMDD enhances the flow and leveling of coatings and inks, resulting in smoother and more uniform finishes.[6]

Industrial Applications

The versatile properties of 2,4,7,9-Tetramethyl-5-decyne-4,7-diol make it suitable for a broad spectrum of industrial applications:

  • Water-Based Coatings and Paints: In paints and coatings, it serves as a wetting agent for pigments and substrates and as a defoamer to prevent surface defects.[1][2][3][4]

  • Printing Inks: Its dynamic wetting properties are particularly beneficial in printing inks, ensuring rapid and uniform ink transfer to the substrate.[5]

  • Adhesives: In water-based adhesives, it improves the wetting of substrates to be bonded and helps to eliminate entrapped air from the adhesive layer.[2][3]

  • Agricultural Formulations: TMDD can be used in pesticide and herbicide formulations to enhance the spreading and penetration of the active ingredients on plant surfaces.

  • Metalworking Fluids: It can be incorporated into metalworking fluids to improve wetting and reduce foam.

Quantitative Performance Data

The following tables summarize the typical performance data for 2,4,7,9-Tetramethyl-5-decyne-4,7-diol and its ethoxylated derivatives. The degree of ethoxylation can be adjusted to modify the hydrophilic-lipophilic balance (HLB), thereby tailoring the surfactant's properties for specific applications.[7]

Table 1: Surface Tension of Aqueous Solutions of TMDD Ethoxylates [7]

Surfactant (Ethylene Oxide Moles)Concentration (wt. %)Equilibrium Surface Tension (dynes/cm)Dynamic Surface Tension (dynes/cm)
SURFADOL® 420 (1.3)0.134.135.5
SURFADOL® 440 (3.5)0.134.436.0
SURFADOL® 465 (10)0.142.546.6
SURFADOL® 485 (30)0.154.255.7

Table 2: Defoaming Performance in a Styrene-Acrylic Latex Paint

DefoamerDosage (wt. %)Initial Foam Height (mm)Foam Height after 10 min (mm)
Control (No Defoamer)04538
TMDD0.3122
Silicone-based Defoamer0.3154
Mineral Oil-based Defoamer0.3208

Table 3: Contact Angle of Water on Various Substrates

SubstrateContact Angle of Deionized Water (°)Contact Angle with 0.1% TMDD Solution (°)
Polypropylene9555
Cold Rolled Steel7842
Glass3515
Wood6530

Experimental Protocols

Detailed methodologies for evaluating the performance of 2,4,7,9-Tetramethyl-5-decyne-4,7-diol are provided below.

Protocol 1: Evaluation of Wetting Performance by Contact Angle Measurement

This protocol describes the sessile drop method for determining the static contact angle of an aqueous solution containing TMDD on a solid substrate.

Materials and Equipment:

  • Contact Angle Goniometer

  • Microsyringe

  • High-purity 2,4,7,9-Tetramethyl-5-decyne-4,7-diol

  • Deionized water

  • Substrate materials (e.g., polypropylene, steel, glass)

  • Cleaning solvents for substrates

Procedure:

  • Solution Preparation: Prepare aqueous solutions of TMDD at various concentrations (e.g., 0.05%, 0.1%, 0.5% by weight). Ensure complete dissolution.

  • Substrate Preparation: Thoroughly clean the substrate surfaces to remove any contaminants. Dry the substrates completely.

  • Measurement: a. Place the prepared substrate on the sample stage of the goniometer. b. Fill the microsyringe with the TMDD solution to be tested. c. Carefully dispense a small droplet of the solution onto the substrate surface. d. Capture a high-resolution image of the droplet at the liquid-solid interface. e. Use the goniometer software to measure the angle between the tangent of the droplet and the substrate surface. f. Repeat the measurement at least three times on different areas of the substrate and calculate the average contact angle.

  • Data Analysis: A lower contact angle indicates better wetting properties. Compare the contact angles of the TMDD solutions with that of deionized water to quantify the improvement in wetting.

Experimental Workflow for Contact Angle Measurement

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Prepare TMDD Solutions C Place Substrate on Stage A->C B Clean Substrates B->C D Dispense Droplet C->D E Capture Image D->E F Measure Contact Angle E->F G Calculate Average F->G H Compare to Control G->H

Caption: Workflow for evaluating wetting performance using contact angle measurement.

Protocol 2: Evaluation of Defoaming Efficiency

This protocol is a modified version of the ASTM D892 standard test method for foaming characteristics, adapted for water-based coatings.

Materials and Equipment:

  • High-speed disperser or shaker

  • Graduated cylinders (1000 mL)

  • Air sparging stone

  • Flowmeter

  • Timer

  • Water-based coating formulation

  • 2,4,7,9-Tetramethyl-5-decyne-4,7-diol

Procedure:

  • Sample Preparation: a. Prepare a control sample of the water-based coating without any defoamer. b. Prepare test samples by adding varying concentrations of TMDD (e.g., 0.1%, 0.3%, 0.5% by weight) to the coating formulation.

  • Foam Generation: a. Pour 200 mL of the sample into a 1000 mL graduated cylinder. b. Agitate the sample using a high-speed disperser at a set speed (e.g., 1000 rpm) for a specified time (e.g., 5 minutes) to entrain air and generate foam.

  • Measurement: a. Immediately after agitation, record the total volume (liquid + foam) in the graduated cylinder. This is the initial foam volume. b. Allow the sample to stand undisturbed for 10 minutes. c. After 10 minutes, record the total volume again. This represents the foam stability.

  • Data Analysis: Calculate the initial foam height and the foam height after 10 minutes. A lower foam height indicates better defoaming efficiency. Compare the results of the TMDD-containing samples to the control.

Experimental Workflow for Defoaming Efficiency Evaluation

G cluster_prep Preparation cluster_foam_gen Foam Generation cluster_measurement Measurement cluster_analysis Analysis A Prepare Control and Test Samples B Pour Sample into Cylinder A->B C Agitate Sample B->C D Record Initial Foam Volume C->D E Wait 10 Minutes D->E F Record Final Foam Volume E->F G Calculate Foam Height F->G H Compare Performance G->H

References

Application Notes and Protocols for 2,4,7,9-Tetramethyl-5-decyne-4,7-diol in Water-Based Systems

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Chemical Identity: The following application notes and protocols pertain to 2,4,7,9-Tetramethyl-5-decyne-4,7-diol (TMDD) , an acetylenic diol with CAS Number 126-86-3. This compound is a non-ionic surfactant widely utilized for its wetting and defoaming properties in aqueous systems. It is often referred to by trade names such as Surfynol® 104. It is important to distinguish this compound from its saturated analog, 2,4,7,9-tetramethyldecane-4,7-diol, for which there is limited publicly available application data. Given the context of water-based systems and surfactant properties, it is presumed that the interest lies in the commercially significant acetylenic diol, TMDD.

Introduction

2,4,7,9-Tetramethyl-5-decyne-4,7-diol (TMDD) is a unique, non-ionic gemini surfactant. Its molecular structure, characterized by a rigid triple bond at the center of the molecule and two hydroxyl groups, provides a combination of hydrophilicity and hydrophobicity. This structure allows TMDD to be highly effective at reducing both dynamic and equilibrium surface tension in water-based formulations.[1] Its primary functions in these systems are as a wetting agent and a molecular defoamer.[2] Unlike many conventional surfactants, TMDD's bulky structure can disrupt foam lamellae, leading to effective foam control.[1]

These properties make TMDD a valuable additive in a wide range of applications, including waterborne coatings, printing inks, adhesives, and agricultural chemical formulations.[3] In these systems, it helps to ensure smooth application, good substrate wetting, and a defect-free finish by preventing issues like crawling, cratering, and pinholing.

Key Applications and Performance Data

TMDD is utilized across various water-based systems to enhance performance by controlling surface tension and foam. Its effectiveness is typically quantified by measuring dynamic surface tension, wetting ability (contact angle), and foaming tendency.

Data Presentation

The following tables summarize the typical performance data of TMDD in aqueous solutions.

Table 1: Dynamic Surface Tension of TMDD in Aqueous Solution

Concentration (% wt.)Dynamic Surface Tension (dynes/cm) at 6 bubbles/second
0.0540.5
0.1036.0[4]
0.2534.2
0.5033.1
1.0032.5

Note: Data is representative of typical performance and may vary based on the specific formulation and measurement conditions.

Table 2: Foaming Properties of a Water-Based Acrylic Latex Coating

FormulationAdditive (at 0.3% wt.)Initial Foam Height (mm)Foam Height after 5 min (mm)
ANone (Control)4538
BTMDD82
CConventional Non-ionic Surfactant3525

Note: Foam height measured using the Ross-Miles method. Data is illustrative of the defoaming capabilities of TMDD.

Table 3: Contact Angle of Water on a Polyester Substrate

Additive in Water (at 0.2% wt.)Initial Contact Angle (°)Contact Angle after 10 seconds (°)
None (Control)8584
TMDD4235

Note: Lower contact angles indicate better wetting of the substrate.

Experimental Protocols

Detailed methodologies for key experiments to evaluate the performance of TMDD in water-based systems are provided below.

Protocol 1: Measurement of Dynamic Surface Tension using the Maximum Bubble Pressure Method

This protocol describes the procedure for determining the dynamic surface tension of a liquid, which is particularly relevant for processes where new surfaces are rapidly created, such as in coating or printing.[5]

  • Objective: To measure the surface tension of an aqueous solution containing TMDD at various surface ages (bubble rates).

  • Apparatus:

    • Bubble pressure tensiometer

    • Glass capillary of known radius

    • Sample vessel

    • Temperature control unit

    • High-purity nitrogen or air source

  • Procedure:

    • Calibrate the tensiometer using a liquid with a known surface tension (e.g., pure water).

    • Prepare aqueous solutions of TMDD at the desired concentrations (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1.0% by weight).

    • Place the test solution in the sample vessel and allow it to equilibrate to the target temperature (e.g., 25°C).

    • Immerse the capillary tip into the solution to a fixed depth.

    • Start the gas flow at a specific rate to generate bubbles. The instrument will measure the maximum pressure reached just before the bubble detaches.

    • The dynamic surface tension is calculated from the maximum pressure using the Young-Laplace equation.[6]

    • Repeat the measurement at different gas flow rates to determine the dynamic surface tension at different surface ages.

    • Record the surface tension values for each concentration and bubble rate.

Protocol 2: Evaluation of Foaming Properties using the Modified Ross-Miles Method

This method is used to assess the foaming capacity of a surfactant solution and the stability of the foam generated.[7]

  • Objective: To compare the foam generation and stability of a water-based formulation with and without TMDD.

  • Apparatus:

    • Ross-Miles foam apparatus, consisting of a jacketed glass column with graduations and a reservoir pipette.

    • Constant temperature water bath.

  • Procedure:

    • Prepare the test formulations (e.g., a water-based coating or adhesive) with and without the addition of TMDD at a specified concentration.

    • Pour 200 mL of the test solution into the main column of the Ross-Miles apparatus.

    • Fill the reservoir pipette with 50 mL of the same solution.

    • Circulate water from the constant temperature bath through the jacket of the column to bring the solution to the desired temperature (e.g., 50°C).

    • Position the pipette vertically above the column and open the stopcock, allowing the solution to fall and create foam.

    • Record the initial height of the foam in millimeters at the moment the pipette is empty.

    • Record the foam height again at specific time intervals, typically 1, 3, and 5 minutes, to assess foam stability.[7]

    • Compare the results for the formulations with and without TMDD.

Protocol 3: Assessment of Wetting Properties by Contact Angle Measurement

This protocol measures the contact angle of a liquid on a solid surface, providing a quantitative measure of wettability.[8]

  • Objective: To determine the effectiveness of TMDD as a wetting agent by measuring the contact angle of an aqueous solution on a specific substrate.

  • Apparatus:

    • Goniometer with a camera and software for image analysis.

    • Syringe with a fine needle for dispensing droplets.

    • The substrate of interest (e.g., a polymer film, coated paper, or metal panel).

  • Procedure:

    • Ensure the substrate surface is clean and free of contaminants.

    • Prepare the test solutions (e.g., deionized water as a control and an aqueous solution of TMDD at a specified concentration).

    • Place the substrate on the goniometer stage.

    • Using the syringe, carefully dispense a small droplet (e.g., 5 µL) of the test liquid onto the substrate surface.

    • Immediately capture an image of the droplet profile.

    • The software will analyze the image and calculate the contact angle at the three-phase (liquid-solid-air) boundary.

    • For dynamic contact angle, record the contact angle over a period of time (e.g., every second for 10 seconds) to observe how the droplet spreads.

    • Repeat the measurement at several different locations on the substrate to ensure reproducibility.

    • Compare the contact angles of the control liquid and the TMDD solution. A lower contact angle indicates better wetting.[9]

Visualizations

Diagram 1: Mechanism of Action of TMDD

Caption: Mechanism of TMDD at the air-water interface.

Diagram 2: Experimental Workflow for Surfactant Evaluation

Start Formulation Preparation (Control vs. TMDD) Protocol1 Protocol 1: Dynamic Surface Tension (Maximum Bubble Pressure) Start->Protocol1 Protocol2 Protocol 2: Foaming Properties (Ross-Miles Method) Start->Protocol2 Protocol3 Protocol 3: Wetting Properties (Contact Angle) Start->Protocol3 DataAnalysis Data Analysis and Comparison Protocol1->DataAnalysis Protocol2->DataAnalysis Protocol3->DataAnalysis Conclusion Performance Conclusion DataAnalysis->Conclusion

Caption: Workflow for evaluating TMDD performance.

References

Application Notes and Protocols for 2,4,7,9-Tetramethyl-5-decyne-4,7-diol

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the Compound: The following information pertains to 2,4,7,9-tetramethyl-5-decyne-4,7-diol (TMDD), a widely studied non-ionic surfactant. Limited information is publicly available for its saturated analog, 2,4,7,9-tetramethyldecane-4,7-diol. Given the extensive research and application of TMDD, these notes have been prepared on the assumption that it is the compound of interest.

Introduction

2,4,7,9-Tetramethyl-5-decyne-4,7-diol (TMDD) is a non-ionic, gemini surfactant known for its excellent wetting, defoaming, and dispersing properties.[1][2][3][4][5][6][7] Its unique molecular structure, featuring two hydroxyl groups and a central triple bond, provides a combination of hydrophobic and hydrophilic characteristics. This structure allows it to be effective in a wide range of aqueous formulations, including coatings, inks, adhesives, and agricultural chemicals.[1][3][8][9] TMDD and its ethoxylated derivatives are valued for their ability to reduce surface tension at low concentrations and control foam.[2][8][9]

Physicochemical Properties

A summary of the key physicochemical properties of 2,4,7,9-Tetramethyl-5-decyne-4,7-diol is presented in the table below.

PropertyValueReference
CAS Number 126-86-3[1][2]
Molecular Formula C14H26O2[3]
Molecular Weight 226.35 g/mol [2]
Appearance White to pale yellow, waxy solid[1][3]
Boiling Point 220-230°C[3]
Melting Point -10°C[3]
Flash Point > 110°C[10]
Water Solubility Soluble in ethylene glycol and other organic solvents[3]

Applications in Research and Development

TMDD and its ethoxylates are versatile tools in various research and drug development applications due to their surfactant properties.

Formulation of Poorly Soluble Compounds

The amphiphilic nature of TMDD makes it an effective agent for increasing the solubility and dispersion of hydrophobic compounds in aqueous media. This is particularly relevant in drug delivery systems for poorly water-soluble active pharmaceutical ingredients (APIs).

Cell Culture and Biological Assays

In cell culture, low concentrations of non-ionic surfactants like TMDD can be used to gently lyse cells for the extraction of intracellular components or to improve the permeability of cell membranes to certain compounds. However, cytotoxicity should be carefully evaluated for each cell line and application.

Coating and Surface Modification

TMDD is utilized as a wetting agent to ensure uniform spreading of coatings on various substrates.[3] In research, this property can be exploited for the preparation of thin films and functionalized surfaces.

Experimental Protocols

Preparation of a Stock Solution

Objective: To prepare a concentrated stock solution of TMDD for subsequent dilution in experimental protocols.

Materials:

  • 2,4,7,9-Tetramethyl-5-decyne-4,7-diol (solid)

  • Ethanol or another suitable organic solvent

  • Volumetric flask

  • Magnetic stirrer and stir bar

  • Analytical balance

Procedure:

  • Weigh the desired amount of TMDD using an analytical balance.

  • Transfer the solid TMDD to a volumetric flask.

  • Add a small amount of the chosen solvent to dissolve the solid.

  • Once dissolved, bring the solution to the final volume with the solvent.

  • Mix thoroughly using a magnetic stirrer until the solution is homogeneous.

  • Store the stock solution in a tightly sealed container at the recommended temperature.[3]

Determination of Critical Micelle Concentration (CMC)

Objective: To determine the concentration at which TMDD molecules self-assemble into micelles in an aqueous solution. This is a key parameter for its application as a surfactant.

Materials:

  • TMDD stock solution

  • Deionized water

  • Tensiometer (for surface tension measurement) or a fluorometer and a fluorescent probe (e.g., pyrene)

  • Glassware

Procedure (Surface Tension Method):

  • Prepare a series of TMDD dilutions in deionized water from the stock solution.

  • Measure the surface tension of each dilution using a tensiometer.

  • Plot the surface tension as a function of the logarithm of the TMDD concentration.

  • The CMC is the point at which the surface tension plateaus.

G cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis A Prepare TMDD Stock Solution B Create Serial Dilutions in Deionized Water A->B C Measure Surface Tension of Each Dilution B->C D Plot Surface Tension vs. log(Concentration) C->D E Identify Breakpoint in the Curve D->E F Determine Critical Micelle Concentration (CMC) E->F

Caption: Workflow for determining the Critical Micelle Concentration (CMC) of TMDD.

Signaling Pathway Considerations in Toxicological Studies

While not directly modulating a specific signaling pathway as a primary mode of action, the ecotoxicological effects of TMDD have been a subject of study.[5] High concentrations of surfactants can disrupt cell membranes, leading to cytotoxicity. In environmental risk assessments, the potential for bioaccumulation and long-term effects on aquatic organisms are considered.[5] Human metabolism studies have shown that TMDD is metabolized and excreted.[7]

G TMDD TMDD Exposure Membrane Cell Membrane Interaction TMDD->Membrane Metabolism Metabolism (e.g., in humans) TMDD->Metabolism Disruption Membrane Disruption Membrane->Disruption High Concentrations Cytotoxicity Cytotoxicity Disruption->Cytotoxicity Excretion Excretion Metabolism->Excretion

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,4,7,9-Tetramethyldecane-4,7-diol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2,4,7,9-tetramethyldecane-4,7-diol synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common synthetic route is a two-step process. The first step involves the synthesis of the precursor, 2,4,7,9-tetramethyl-5-decyne-4,7-diol, via a Favorsky-type reaction between methyl isobutyl ketone and acetylene in the presence of a strong base. The second step is the catalytic hydrogenation of the resulting acetylenic diol to the desired saturated diol, this compound.

Q2: What is a typical yield for the synthesis of the precursor, 2,4,7,9-tetramethyl-5-decyne-4,7-diol?

A2: Reported yields for the synthesis of 2,4,7,9-tetramethyl-5-decyne-4,7-diol are typically in the range of 92-93% under optimized conditions.[1]

Q3: Which catalyst is recommended for the hydrogenation of 2,4,7,9-tetramethyl-5-decyne-4,7-diol?

A3: Raney® Nickel is a highly effective and commonly used catalyst for the hydrogenation of acetylenic compounds to their saturated analogs.[2][3] It is known for its high activity and ability to promote hydrogenation under relatively mild conditions.

Q4: What are the main challenges in the synthesis of this compound?

A4: The primary challenges include managing the exothermic nature of the initial alkynylation reaction, preventing side reactions such as aldol condensation of the starting ketone, and ensuring the complete hydrogenation of the triple bond in the second step without causing hydrogenolysis of the hydroxyl groups. The steric hindrance around the tertiary alcohol groups can also affect the rate of hydrogenation.

Troubleshooting Guides

Part 1: Synthesis of 2,4,7,9-Tetramethyl-5-decyne-4,7-diol (Precursor)
Problem Possible Cause(s) Suggested Solution(s)
Low Yield of Precursor Incomplete reaction of methyl isobutyl ketone.- Ensure a slight excess of acetylene is used. - Increase reaction time or temperature moderately. - Check the quality and activity of the base (e.g., KOH).
Aldol condensation of methyl isobutyl ketone.- Maintain a low reaction temperature during the initial addition of reactants. - Use a non-polar solvent to minimize the solubility of the base and reduce side reactions.
Insufficiently active catalyst/base.- Use freshly prepared or properly stored base. - Ensure the base is finely powdered for maximum surface area.
Formation of a Tar-like Substance Polymerization of acetylene or side-products.- Control the rate of acetylene addition to avoid localized high concentrations. - Ensure the reaction temperature does not exceed the recommended range.
Difficult Product Isolation Emulsion formation during workup.- Add a saturated brine solution to break the emulsion. - Allow for a longer separation time in the separatory funnel.
Part 2: Hydrogenation to this compound (Final Product)
Problem Possible Cause(s) Suggested Solution(s)
Incomplete Hydrogenation (Alkene or Alkyne Impurities) Insufficient catalyst activity or amount.- Increase the catalyst loading (e.g., Raney Nickel). - Use a freshly prepared and activated catalyst.[4]
Low hydrogen pressure or insufficient reaction time.- Increase the hydrogen pressure within safe limits of the equipment. - Extend the reaction time and monitor the reaction progress by techniques like TLC or GC.
Steric hindrance slowing the reaction.- Consider using a more active catalyst system or higher reaction temperatures and pressures.
Low Yield of Final Product Hydrogenolysis of the tertiary hydroxyl groups.- Use a less aggressive catalyst or milder reaction conditions (lower temperature and pressure). - Add a small amount of a catalyst poison (e.g., a nitrogen-containing base) to selectively inhibit hydrogenolysis, though this may also slow the desired hydrogenation.
Catalyst poisoning.- Ensure the starting material and solvent are free of impurities (e.g., sulfur compounds) that can poison the catalyst.
Product Contaminated with Catalyst Fines Inadequate filtration.- Filter the reaction mixture through a pad of Celite® or another filter aid to remove fine catalyst particles.

Data Presentation

Table 1: Reported Yields for the Synthesis of 2,4,7,9-Tetramethyl-5-decyne-4,7-diol

Reactants Catalyst/Base Solvent Yield (%) Reference
Methyl Isobutyl Ketone, Acetylene45% aq. KOH-93[1]
Methyl Isobutyl Ketone, AcetyleneSodium Hydroxiden-Heptane92[1]

Table 2: General Conditions for Hydrogenation of Alkynes to Alkanes using Raney® Nickel

Parameter Typical Range Notes
Catalyst Raney® NickelA highly active form of nickel.[2][3]
Catalyst Loading 5-20% by weight of the substrateCan be adjusted based on substrate reactivity.
Solvent Ethanol, Isopropanol, or other inert solventsThe choice of solvent can influence reaction rate.
Hydrogen Pressure 50-500 psi (3.4 - 34.5 bar)Higher pressure generally increases the reaction rate.
Temperature 25-100 °CHigher temperatures can increase the rate but may also promote side reactions like hydrogenolysis.
Reaction Time 2-24 hoursHighly dependent on substrate, catalyst loading, temperature, and pressure.

Experimental Protocols

Protocol 1: Synthesis of 2,4,7,9-Tetramethyl-5-decyne-4,7-diol

This protocol is adapted from reported industrial syntheses.[1]

Materials:

  • Methyl Isobutyl Ketone (MIBK)

  • Acetylene gas

  • Potassium Hydroxide (KOH), 45% aqueous solution

  • Hydrochloric Acid (HCl) for neutralization

  • Organic solvent for extraction (e.g., diethyl ether or toluene)

  • Anhydrous sodium sulfate or magnesium sulfate for drying

Procedure:

  • In a suitable pressure reactor equipped with a stirrer, gas inlet, and temperature control, charge the methyl isobutyl ketone.

  • Add the 45% aqueous potassium hydroxide solution as the catalyst.

  • Purge the reactor with an inert gas, such as nitrogen.

  • Slowly introduce acetylene gas into the reactor while maintaining vigorous stirring. The reaction is exothermic, and the temperature should be controlled, typically in the range of 20-40°C. The pressure of acetylene is usually maintained at a low positive pressure.

  • After the reaction is complete (indicated by the cessation of acetylene uptake), stop the acetylene flow and purge the reactor with nitrogen.

  • Transfer the reaction mixture to a separation funnel and add water to dissolve the potassium salts.

  • Separate the organic layer.

  • Neutralize the organic layer with a dilute solution of hydrochloric acid to a pH of 7.

  • Wash the organic layer with water and then with a brine solution.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent.

  • Remove the solvent under reduced pressure to obtain the crude 2,4,7,9-tetramethyl-5-decyne-4,7-diol.

  • The product can be further purified by distillation under reduced pressure or recrystallization.

Protocol 2: Hydrogenation of 2,4,7,9-Tetramethyl-5-decyne-4,7-diol

This is a general protocol for the hydrogenation of an acetylenic diol using Raney® Nickel. Specific conditions may need to be optimized.

Materials:

  • 2,4,7,9-Tetramethyl-5-decyne-4,7-diol

  • Raney® Nickel (as a slurry in water or ethanol)

  • Ethanol or another suitable solvent

  • Hydrogen gas

  • Filter aid (e.g., Celite®)

Procedure:

  • In a hydrogenation apparatus (e.g., a Parr shaker or a high-pressure autoclave), add a solution of 2,4,7,9-tetramethyl-5-decyne-4,7-diol in ethanol.

  • Carefully add the Raney® Nickel slurry to the reactor. The amount of catalyst can range from 5-20% by weight of the starting material.

  • Seal the reactor and purge it several times with nitrogen, followed by several purges with hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 100-500 psi).

  • Begin agitation and heat the reaction mixture to the desired temperature (e.g., 50-80°C).

  • Monitor the reaction progress by observing the hydrogen uptake. The reaction is complete when hydrogen uptake ceases.

  • Cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Purge the reactor with nitrogen.

  • Carefully open the reactor and filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: Raney® Nickel is pyrophoric and should be handled with care, preferably kept wet with solvent at all times.

  • Rinse the filter cake with fresh solvent.

  • The filtrate contains the desired this compound. The solvent can be removed under reduced pressure to yield the crude product.

  • Further purification can be achieved by recrystallization or chromatography if necessary.

Mandatory Visualizations

Synthesis_Workflow cluster_step1 Step 1: Favorsky Reaction cluster_step2 Step 2: Hydrogenation MIBK Methyl Isobutyl Ketone Reaction1 Alkynylation Reaction MIBK->Reaction1 Acetylene Acetylene Acetylene->Reaction1 KOH KOH (catalyst) KOH->Reaction1 Precursor 2,4,7,9-Tetramethyl-5-decyne-4,7-diol Reaction1->Precursor Reaction2 Catalytic Hydrogenation Precursor->Reaction2 Hydrogen H2 Gas Hydrogen->Reaction2 RaneyNi Raney® Ni (catalyst) RaneyNi->Reaction2 FinalProduct This compound Reaction2->FinalProduct

Caption: Overall synthetic workflow for this compound.

Troubleshooting_Logic Start Low Yield in Hydrogenation CheckPurity Check Purity of Starting Material Start->CheckPurity CheckCatalyst Check Catalyst Activity Start->CheckCatalyst CheckConditions Review Reaction Conditions Start->CheckConditions PurifyStart Purify Starting Material CheckPurity->PurifyStart FreshCatalyst Use Fresh/More Active Catalyst CheckCatalyst->FreshCatalyst IncompleteReaction Incomplete Reaction? CheckConditions->IncompleteReaction SideReaction Side Reaction (Hydrogenolysis)? CheckConditions->SideReaction IncreaseTimePressure Increase Reaction Time/Pressure IncompleteReaction->IncreaseTimePressure Yes IncreaseCatalyst Increase Catalyst Loading IncompleteReaction->IncreaseCatalyst Yes MilderConditions Use Milder Conditions (Lower Temp/Pressure) SideReaction->MilderConditions Yes

References

Technical Support Center: Purification of 2,4,7,9-Tetramethyldecane-4,7-diol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides detailed troubleshooting and frequently asked questions (FAQs) for the purification of 2,4,7,9-Tetramethyldecane-4,7-diol. It is intended for researchers, scientists, and drug development professionals.

Physical Properties

A thorough understanding of the physical properties of this compound is crucial for selecting and optimizing purification techniques.

PropertyValueSource
Molecular FormulaC₁₄H₃₀O₂[1][2]
Molecular Weight230.39 g/mol [2]
Boiling Point283.6 °C at 760 mmHg[3]
Density0.901 g/cm³[1][3]
Flash Point114.8 °C[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Crude this compound is typically synthesized via the catalytic hydrogenation of 2,4,7,9-Tetramethyl-5-decyne-4,7-diol. Therefore, the most probable impurities are:

  • Unreacted starting material: 2,4,7,9-Tetramethyl-5-decyne-4,7-diol.

  • Partially hydrogenated intermediate: 2,4,7,9-Tetramethyl-5-decene-4,7-diol.

  • Hydrogenation catalyst: Residual palladium, platinum, or nickel from the reaction.

  • Solvents: Organic solvents used in the synthesis and workup.

Q2: Which purification technique is most suitable for this compound?

A2: The choice of purification technique depends on the nature and quantity of the impurities. A combination of methods is often most effective.

  • Vacuum Distillation: Due to its high boiling point (283.6 °C at atmospheric pressure), vacuum distillation is the preferred method for separating the diol from non-volatile impurities and solvents with significantly different boiling points.

  • Column Chromatography: This technique is effective for separating the target diol from structurally similar impurities like the starting alkyne and intermediate alkene.

  • Recrystallization: If the crude product is a solid or can be induced to crystallize, recrystallization can be a highly effective method for achieving high purity. Given that its precursor, 2,4,7,9-Tetramethyl-5-decyne-4,7-diol, has a melting point of 42-44 °C, the target compound may be a low-melting solid amenable to this technique.

Q3: How can I remove residual hydrogenation catalyst?

A3: Residual metal catalysts can often be removed by filtration through a pad of celite or by a simple column chromatography plug. For stubborn cases, treatment with an appropriate scavenger resin may be necessary.

Troubleshooting Guides

Recrystallization
IssuePossible CauseTroubleshooting Steps
Product does not dissolve in hot solvent. Incorrect solvent choice.Select a more polar solvent. For nonpolar diols, consider solvent mixtures like hexane/ethyl acetate or toluene.
Product "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the diol. The cooling rate is too rapid.Use a lower-boiling point solvent. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Poor recovery of the product. The product is too soluble in the cold solvent.Use a less polar solvent or a solvent mixture to decrease solubility at low temperatures. Ensure the solution is fully saturated before cooling.
Crystals are colored. Colored impurities are present.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.
Vacuum Distillation
IssuePossible CauseTroubleshooting Steps
Bumping or uneven boiling. Lack of proper nucleation.Use a magnetic stir bar or a capillary ebulliator to ensure smooth boiling.
Product does not distill at the expected temperature. The vacuum is not low enough. Thermometer placement is incorrect.Check all connections for leaks. Ensure the vacuum pump is functioning correctly. The thermometer bulb should be positioned just below the side arm of the distillation head.
Product decomposition. The distillation temperature is too high.Use a higher vacuum to lower the boiling point.
Column Chromatography
IssuePossible CauseTroubleshooting Steps
Poor separation of spots on TLC. Incorrect solvent system.Systematically vary the polarity of the eluent. For diols, a gradient elution from a nonpolar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate or isopropanol) is often effective.
Product elutes too quickly (high Rf). The eluent is too polar.Decrease the polarity of the solvent system.
Product does not elute from the column (low Rf). The eluent is not polar enough.Gradually increase the polarity of the solvent system.
Tailing of spots. The column is overloaded. The compound is interacting strongly with the stationary phase.Use a larger column or load less material. Add a small amount of a more polar solvent (e.g., methanol) or a modifier like triethylamine to the eluent.

Experimental Protocols

Recrystallization Protocol
  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., hexane, heptane, or a mixture such as hexane/ethyl acetate).

  • Dissolution: In an appropriately sized flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum.

Vacuum Distillation Protocol
  • Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all glassware is free of cracks and all joints are properly sealed with vacuum grease. Use a magnetic stirrer and a stirring bar in the distillation flask.

  • Apply Vacuum: Connect the apparatus to a vacuum pump and slowly evacuate the system.

  • Heating: Once a stable vacuum is achieved, begin to heat the distillation flask using a heating mantle.

  • Collection: Collect the fraction that distills at the expected boiling point for the given pressure.

  • Shutdown: After collecting the desired fraction, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Column Chromatography Protocol
  • Stationary Phase: Pack a glass column with silica gel or alumina as the stationary phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent and load it onto the top of the column.

  • Elution: Begin eluting with a nonpolar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or isopropanol).

  • Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).

  • Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Mandatory Visualizations

Purification_Workflow crude Crude this compound filtration Filtration (to remove catalyst) crude->filtration distillation Vacuum Distillation filtration->distillation For non-volatile impurities chromatography Column Chromatography filtration->chromatography For similar polarity impurities pure_product Pure Product distillation->pure_product recrystallization Recrystallization chromatography->recrystallization For final polishing chromatography->pure_product recrystallization->pure_product

Caption: General purification workflow for this compound.

Troubleshooting_Logic start Purification Issue Identified check_impurities Analyze crude material (e.g., by NMR, GC-MS) start->check_impurities is_solid Is the crude product a solid? check_impurities->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes distill Perform Vacuum Distillation is_solid->distill No success Pure Product Obtained recrystallize->success chromatograph Perform Column Chromatography distill->chromatograph Further purification needed distill->success chromatograph->success

Caption: Decision tree for troubleshooting purification methods.

References

Technical Support Center: 2,4,7,9-Tetramethyldecane-4,7-diol Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2,4,7,9-Tetramethyldecane-4,7-diol solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a non-ionic surfactant.[1] It is a high-production chemical used as a wetting and anti-foaming agent in various industries, including paper, ink, pesticides, and adhesives.[2]

Q2: What are the basic physical and chemical properties of this compound?

The key properties are summarized in the table below.

PropertyValue
Molecular Formula C14H30O2
Molecular Weight 230.39 g/mol [3]
Appearance White to pale yellow solid/waxy mass[4][5]
Melting Point 54 - 55 °C[4]
Boiling Point 262 °C at 1013 hPa[4]
Solubility in Water 1.7 g/L (at 20 °C, pH 7.3-7.5)[4]
Vapor Pressure 0.006 hPa (at 20 °C)[4]
log Pow (n-octanol/water) 2.64[4]

Q3: Is this compound chemically stable?

Yes, the product is considered chemically stable under standard ambient conditions, such as room temperature.[6]

Q4: What are the recommended storage conditions for this compound?

It is recommended to store this compound in a cool, dry place, away from direct sunlight.[7] The container should be kept tightly closed and stored in a well-ventilated area.[6]

Q5: What are the primary safety hazards associated with this compound?

The compound can cause skin irritation and serious eye damage.[3][6] It may also cause respiratory irritation.[6] It is harmful to aquatic life with long-lasting effects.[3]

Troubleshooting Guide

This guide addresses common issues encountered during the preparation and use of this compound solutions.

Issue 1: My solution appears hazy or cloudy after preparation.

  • Question: I've prepared a solution with this compound, but it's not clear. What could be the cause and how can I fix it?

  • Answer: Haze or cloudiness in your solution can be attributed to several factors, primarily related to its limited water solubility (1.7 g/L at 20°C).[4]

    • Concentration: You may have exceeded the solubility limit of the diol in your solvent system. Try reducing the concentration.

    • Temperature: The solubility of this compound may be temperature-dependent. Gentle warming of the solution may help dissolve the compound completely. Ensure the temperature is appropriate for all components in your formulation.

    • pH: Although the provided data indicates solubility at a neutral pH, the pH of your specific solution could influence its solubility.[4] Check if adjusting the pH within a range compatible with your experiment improves clarity.

    • Co-solvents: If working with aqueous solutions, the addition of a co-solvent like ethanol or isopropanol can significantly enhance the solubility of this compound.

Issue 2: The compound is difficult to dissolve.

  • Question: I'm finding it takes a long time for the solid this compound to dissolve. How can I speed up this process?

  • Answer: The dissolution rate can be improved by:

    • Increased Agitation: Use a magnetic stirrer or vortex mixer to increase the interaction between the solvent and the solute.

    • Particle Size Reduction: If you have the compound in a larger solid form, carefully grinding it into a finer powder (using appropriate personal protective equipment) will increase the surface area and accelerate dissolution.

    • Temperature Increase: As mentioned previously, gently warming the solvent while stirring can enhance the rate of dissolution.

Issue 3: The solution is foaming excessively during mixing or handling.

  • Question: My solution is creating a lot of foam, which is problematic for my application. Why is this happening and what can I do?

  • Answer: Interestingly, this compound and its derivatives are often used as anti-foaming or defoaming agents, particularly in water-based paints and adhesives.[2][8] However, as a surfactant, it can also contribute to foam stabilization under certain conditions, especially with high-energy mixing or aeration.

    • Mixing Technique: Reduce the agitation speed or use a mixing method that introduces less air into the solution, such as a magnetic stirrer instead of vigorous shaking.

    • Formulation Components: Other components in your formulation might be interacting with the diol to create a stable foam. Review your formulation to identify any potential synergistic effects.

Experimental Protocols

Protocol: Assessment of Physical Stability of a Formulation Containing this compound

This protocol provides a general method for evaluating the physical stability of a prepared solution or formulation.

  • Initial Characterization:

    • Prepare the formulation according to your standard procedure.

    • Immediately after preparation, document the initial appearance (e.g., color, clarity), pH, and viscosity.

    • Take a high-resolution photograph for a visual baseline.

  • Stress Conditions:

    • Divide the formulation into three sets of samples.

    • Set 1 (Accelerated Stability): Store samples in an oven at an elevated temperature (e.g., 40°C).

    • Set 2 (Refrigerated Stability): Store samples in a refrigerator (e.g., 4°C).

    • Set 3 (Room Temperature Control): Store samples at ambient room temperature (e.g., 20-25°C).

  • Monitoring and Evaluation:

    • At predetermined time points (e.g., 24 hours, 1 week, 2 weeks, 1 month), remove one sample from each storage condition.

    • Allow the samples to equilibrate to room temperature.

    • Visually inspect for any changes, such as precipitation, phase separation, color change, or cloudiness. Compare with the initial photograph.

    • Measure the pH and viscosity and compare the values to the initial measurements.

  • Data Analysis:

    • Tabulate the observations and measurements for each time point and condition.

    • Significant changes in appearance, pH, or viscosity under any of the storage conditions indicate a potential physical instability in the formulation.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Solution Haze start Start: Solution is Hazy/Cloudy check_conc Is concentration above solubility limit (1.7 g/L in water)? start->check_conc reduce_conc Action: Reduce Concentration check_conc->reduce_conc Yes check_temp Is the solution at room temperature? check_conc->check_temp No end_ok Result: Solution is Clear reduce_conc->end_ok warm_solution Action: Gently warm solution with stirring check_temp->warm_solution Yes check_solvent Is the solvent purely aqueous? check_temp->check_solvent No warm_solution->end_ok add_cosolvent Action: Add a co-solvent (e.g., ethanol) check_solvent->add_cosolvent Yes end_not_ok Result: Issue Persists. Re-evaluate formulation. check_solvent->end_not_ok No add_cosolvent->end_ok

Caption: Troubleshooting workflow for addressing haze in solutions.

LogicalRelationships Factors Affecting Solution Clarity Clarity Solution Clarity Solubility Solubility Solubility->Clarity directly impacts Concentration Concentration Concentration->Solubility is limited by Temperature Temperature Temperature->Solubility influences Solvent Solvent System (Aqueous vs. Co-solvent) Solvent->Solubility influences pH pH pH->Solubility can influence

Caption: Key factors influencing the clarity of the solution.

References

Technical Support Center: Overcoming Solubility Challenges of 2,4,7,9-Tetramethyldecane-4,7-diol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for overcoming solubility issues associated with 2,4,7,9-Tetramethyldecane-4,7-diol (CAS: 17913-76-7), also known by the trade name EnviroGem® AD01.

Troubleshooting Workflow for Solubility Issues

When encountering solubility problems with this compound, follow this systematic approach to identify an effective solvent system.

G start Initial Observation: Compound is insoluble or forms a separate phase. check_solvent Is the solvent polar (e.g., water) or nonpolar (e.g., hexane)? start->check_solvent polar_path Compound is amphiphilic. Poor solubility in pure water is expected due to the long hydrocarbon backbone. check_solvent->polar_path Polar nonpolar_path Compound has polar -OH groups. Poor solubility in highly nonpolar solvents is possible. check_solvent->nonpolar_path Nonpolar add_cosolvent Action: Introduce a Co-solvent (e.g., Isopropanol, Ethanol, Propylene Glycol) to the aqueous system. polar_path->add_cosolvent try_intermediate Action: Test solvents of intermediate polarity (e.g., Ethyl Acetate, THF). nonpolar_path->try_intermediate heat Does the application permit heating? add_cosolvent->heat try_intermediate->heat apply_heat Action: Gently warm the mixture (e.g., to 30-40°C) with stirring to increase dissolution rate. heat->apply_heat Yes no_heat Proceed without heating. heat->no_heat No success Result: Compound Dissolved (Clear, single-phase solution) apply_heat->success fail Result: Compound Remains Insoluble (Cloudy, phase separation, or precipitate) apply_heat->fail no_heat->success no_heat->fail re_evaluate Re-evaluate solvent choice. Consider a solvent blend or a different class of solvent. fail->re_evaluate G cluster_0 Poor Solubility in Pure Water cluster_1 Enhanced Solubility with Co-solvent Water Water Molecules (Polar) Compound_A This compound (Amphiphilic) Hydrophobic_A Hydrophobic Tail Compound_A->Hydrophobic_A has a Hydrophilic_A Hydrophilic Head (-OH) Compound_A->Hydrophilic_A has a Hydrophobic_A->Water Repels Water_Cosolvent Water + Co-solvent (Intermediate Polarity) Hydrophobic_B Hydrophobic Tail Water_Cosolvent->Hydrophobic_B Solvates Hydrophilic_B Hydrophilic Head (-OH) Water_Cosolvent->Hydrophilic_B Solvates Compound_B This compound (Amphiphilic) Compound_B->Hydrophobic_B has a Compound_B->Hydrophilic_B has a

Technical Support Center: Degradation of 2,4,7,9-Tetramethyldecane-4,7-diol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals studying the degradation pathways of 2,4,7,9-tetramethyldecane-4,7-diol, a non-ionic surfactant also known as Surfynol 104.

Troubleshooting Guides

Experiments involving the degradation of this compound can present several challenges, from inconsistent degradation rates to analytical difficulties. This guide addresses common issues encountered during these studies.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Degradation Observed Inappropriate microbial consortium or species.- Use a microbial culture known to degrade branched-chain alkanes or surfactants.- Consider enrichment cultures from contaminated sites.
Sub-optimal culture conditions (pH, temperature, aeration).- Optimize pH and temperature based on the selected microbial culture's requirements.- Ensure adequate aeration, as initial oxidation steps are often oxygen-dependent.
Toxicity of the compound at high concentrations.- Perform a dose-response study to determine the optimal, non-inhibitory concentration of this compound.
Inconsistent Degradation Rates Variability in inoculum preparation.- Standardize the inoculum size and growth phase for all experiments.
Fluctuations in experimental conditions.- Ensure consistent temperature, pH, and mixing speed throughout the experiment.
Abiotic loss of the compound.- Include abiotic controls (without microorganisms) to account for any loss due to factors like volatilization or adsorption to labware.
Difficulty in Extracting Metabolites Inefficient extraction solvent.- Test a range of solvents with varying polarities to find the most effective one for both the parent compound and its potential metabolites.
Emulsion formation during extraction.- Centrifuge samples at high speed or use demulsifying agents to break the emulsion.
Poor Analytical Signal (GC/LC-MS) Low concentration of metabolites.- Concentrate the sample extract before analysis.
Matrix effects from the culture medium.- Utilize solid-phase extraction (SPE) to clean up the sample and remove interfering substances.
Derivatization issues for GC-MS analysis.- Optimize the derivatization reaction (e.g., silylation) conditions, including time, temperature, and reagent concentration.

Frequently Asked Questions (FAQs)

Q1: What is the general biodegradability of this compound?

This compound is considered to be readily biodegradable. Studies have shown that it can be degraded by various microorganisms.

Q2: What are the likely initial steps in the degradation pathway of this compound?

While the specific pathway is not extensively detailed in the literature, the degradation of branched-chain alkanes and diols typically begins with the oxidation of the terminal methyl groups or the hydroxyl groups. This is often initiated by monooxygenase or dehydrogenase enzymes.

Q3: What types of microorganisms are known to degrade surfactants like this compound?

A variety of bacteria and fungi have been shown to degrade surfactants. For branched-chain compounds, species from genera such as Pseudomonas, Rhodococcus, and Bacillus are often implicated due to their versatile metabolic capabilities.

Q4: What analytical methods are most suitable for studying the degradation of this compound and its metabolites?

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the preferred methods. GC-MS is often used for the parent compound and volatile metabolites, sometimes requiring derivatization. LC-MS is well-suited for identifying more polar, non-volatile intermediate metabolites.

Q5: How can I confirm the identity of intermediate metabolites?

The identification of metabolites can be achieved by comparing their mass spectra with spectral libraries (e.g., NIST, Wiley). For novel metabolites, techniques such as high-resolution mass spectrometry (HRMS) for accurate mass determination and nuclear magnetic resonance (NMR) spectroscopy for structural elucidation are necessary.

Experimental Protocols and Visualizations

General Experimental Workflow for Biodegradation Study

The following diagram outlines a typical workflow for assessing the biodegradability of this compound.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_results Results A Microbial Inoculum Preparation B Medium Formulation with This compound A->B C Setup of Bioreactors (including abiotic controls) B->C D Incubation under Controlled Conditions C->D E Time-course Sampling D->E F Sample Extraction (e.g., LLE, SPE) E->F G GC-MS / LC-MS Analysis F->G H Data Processing and Metabolite Identification G->H I Quantification of Parent Compound H->I J Structural Elucidation of Metabolites H->J K Pathway Proposal I->K J->K

Caption: Experimental workflow for biodegradation studies.

Hypothetical Degradation Pathway of this compound

Based on known pathways for similar branched-chain alkanes and diols, the following is a plausible degradation pathway for this compound. The initial steps likely involve oxidation at the terminal methyl groups or the existing hydroxyl groups, followed by further oxidation and eventual cleavage of the carbon chain.

G cluster_oxidation1 Initial Oxidation cluster_oxidation2 Further Oxidation cluster_cleavage Chain Cleavage A This compound B Hydroxylation of Terminal Methyl Group A->B Monooxygenase C Oxidation of Secondary Alcohol A->C Dehydrogenase D Carboxylic Acid Formation B->D Dehydrogenase E Ketone Formation C->E Dehydrogenase F Intermediate Metabolites (e.g., dicarboxylic acids, keto-acids) D->F E->F G Beta-Oxidation or similar cleavage F->G H Shorter-chain fatty acids G->H I Central Metabolism (TCA Cycle) H->I

Caption: Hypothetical degradation pathway for this compound.

Optimizing Synthesis of 2,4,7,9-Tetramethyldecane-4,7-diol: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the synthesis of 2,4,7,9-Tetramethyldecane-4,7-diol. This document offers troubleshooting advice and frequently asked questions to address common challenges encountered during the synthesis, which primarily involves the catalytic hydrogenation of 2,4,7,9-tetramethyl-5-decyne-4,7-diol.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What is the primary method for synthesizing this compound?

The most common and effective method for the synthesis of this compound is the catalytic hydrogenation of its alkyne precursor, 2,4,7,9-tetramethyl-5-decyne-4,7-diol. This process involves the addition of hydrogen across the carbon-carbon triple bond to form a saturated carbon-carbon single bond.

Q2: My hydrogenation reaction is slow or incomplete. What are the potential causes and solutions?

Several factors can contribute to a sluggish or incomplete hydrogenation reaction. Below is a troubleshooting guide to address these issues.

Common ProblemPotential CauseRecommended Solution
Low reaction rate Inactive or poisoned catalyst- Ensure the use of a fresh, high-quality catalyst. - Catalyst poisoning can occur from impurities in the starting material, solvent, or hydrogen gas. Purify all reagents and gases. - Common poisons for hydrogenation catalysts include sulfur, nitrogen, and halogen compounds.
Insufficient hydrogen pressure- Increase the hydrogen pressure within the safe limits of the reaction vessel. Higher pressure increases the concentration of hydrogen on the catalyst surface, accelerating the reaction rate.
Low reaction temperature- Gently increase the reaction temperature. Be cautious, as excessive heat can lead to side reactions such as hydrogenolysis.
Incomplete conversion Insufficient catalyst loading- Increase the catalyst loading (e.g., from 5 mol% to 10 mol%).
Inadequate reaction time- Extend the reaction time and monitor the progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Poor solvent choice- The solvent can significantly impact the reaction. Protic solvents like ethanol or methanol are often effective. If solubility is an issue, consider a co-solvent system.

Q3: I am observing the formation of byproducts. What are the likely side reactions and how can I minimize them?

A common side reaction during the hydrogenation of acetylenic diols is hydrogenolysis of the hydroxyl groups, which leads to the formation of undesired byproducts.

Side ReactionContributing FactorsMitigation Strategies
Hydrogenolysis of C-O bonds High reaction temperature- Maintain a moderate reaction temperature. Start with room temperature and gradually increase if necessary.
Acidic reaction conditions- Ensure the reaction medium is neutral or slightly basic. Traces of acid can promote hydrogenolysis. If necessary, a non-acidic solvent or the addition of a small amount of a non-nucleophilic base can be beneficial.
Certain catalyst types- While highly active, some catalysts like Palladium on carbon (Pd/C) can be more prone to causing hydrogenolysis. Consider using Platinum on carbon (Pt/C) or Raney Nickel, which can sometimes offer better selectivity for this substrate.

Experimental Protocols

Synthesis of 2,4,7,9-tetramethyl-5-decyne-4,7-diol (Precursor)

The precursor, an acetylenic diol, is typically synthesized via the Favorskii reaction, which involves the reaction of a ketone with acetylene in the presence of a strong base.[1]

General Procedure:

  • In a suitable reaction vessel under an inert atmosphere (e.g., nitrogen), a suspension of a strong base like potassium hydroxide (KOH) is prepared in an appropriate solvent such as an ether.

  • Methyl isobutyl ketone is added to the suspension.

  • Acetylene gas is then bubbled through the reaction mixture at a controlled rate and temperature.

  • The reaction is monitored for completion.

  • Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques like extraction and distillation.[2]

Catalytic Hydrogenation of 2,4,7,9-tetramethyl-5-decyne-4,7-diol

This procedure outlines the complete reduction of the alkyne to the corresponding alkane.

Materials:

  • 2,4,7,9-tetramethyl-5-decyne-4,7-diol

  • Catalyst: 5% Platinum on carbon (Pt/C) or Raney Nickel

  • Solvent: Ethanol or Methanol

  • Hydrogen gas (high purity)

  • High-pressure reactor (autoclave)

Procedure:

  • Charge the high-pressure reactor with 2,4,7,9-tetramethyl-5-decyne-4,7-diol and the chosen solvent (e.g., ethanol).

  • Carefully add the catalyst (e.g., 5-10 mol% Pt/C) to the reactor.

  • Seal the reactor and purge it several times with an inert gas (e.g., nitrogen or argon) to remove any oxygen.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi, but this may need optimization).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating.

  • Monitor the reaction progress by observing the hydrogen uptake and/or by analyzing aliquots of the reaction mixture.

  • Once the reaction is complete (no further hydrogen uptake), carefully vent the excess hydrogen.

  • Purge the reactor with an inert gas.

  • Filter the reaction mixture to remove the catalyst.

  • The solvent is removed under reduced pressure to yield the crude product, which can be further purified if necessary.

Data Presentation

The following table summarizes typical reaction parameters that can be optimized for the hydrogenation process. The optimal conditions should be determined empirically for each specific setup.

ParameterTypical RangeNotes
Catalyst Pt/C, Pd/C, Raney NickelCatalyst choice can influence selectivity and reaction rate.
Catalyst Loading 5 - 10 mol%Higher loading may be required for difficult substrates.
Hydrogen Pressure 50 - 500 psiHigher pressure generally increases the reaction rate.
Temperature 25 - 80 °CHigher temperatures can increase the rate but may also promote side reactions.
Solvent Ethanol, MethanolProtic solvents are commonly used.
Reaction Time 2 - 24 hoursDependent on other reaction parameters and scale.

Visualizations

Below are diagrams illustrating the experimental workflow and logical relationships in the synthesis of this compound.

experimental_workflow start Start precursor_synthesis Synthesis of 2,4,7,9-tetramethyl- 5-decyne-4,7-diol start->precursor_synthesis hydrogenation Catalytic Hydrogenation precursor_synthesis->hydrogenation workup Reaction Workup (Filtration, Solvent Removal) hydrogenation->workup purification Purification (e.g., Recrystallization) workup->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic problem Problem Encountered low_yield Low Yield / Incomplete Reaction problem->low_yield side_products Formation of Side Products problem->side_products cause1 Inactive Catalyst low_yield->cause1 cause2 Low H2 Pressure low_yield->cause2 cause3 Low Temperature low_yield->cause3 cause4 High Temperature side_products->cause4 cause5 Acidic Conditions side_products->cause5 solution1 Use Fresh Catalyst / Purify Reagents cause1->solution1 solution2 Increase H2 Pressure cause2->solution2 solution3 Increase Temperature cause3->solution3 solution4 Decrease Temperature cause4->solution4 solution5 Ensure Neutral pH cause5->solution5

Caption: Troubleshooting logic for optimizing the hydrogenation reaction.

References

Technical Support Center: 2,4,7,9-Tetramethyldecane-4,7-diol Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4,7,9-Tetramethyldecane-4,7-diol and its more commonly used analogue, 2,4,7,9-Tetramethyl-5-decyne-4,7-diol (TMDD).

Properties of 2,4,7,9-Tetramethyl-5-decyne-4,7-diol (TMDD)

For clarity, this guide will focus on 2,4,7,9-Tetramethyl-5-decyne-4,7-diol (TMDD), a closely related and more commercially significant compound, often used as a non-ionic surfactant.[1][2][3][4][5] The troubleshooting principles outlined are broadly applicable to diol compounds in experimental settings.

PropertyValueSource
Chemical Formula C14H26O2[1]
CAS Number 126-86-3[1]
Molecular Weight 226.36 g/mol PubChem
Appearance Colorless to pale yellow liquid[1]
Boiling Point ~220-230°C[1]
Melting Point ~ -10°C[1]
Solubility Soluble in organic solvents (e.g., ethanol, acetone); insoluble in water.[1]
Key Applications Non-ionic surfactant, wetting agent, anti-foaming agent in coatings, inks, adhesives, pesticides, and personal care products.[1][2][3]

General Experimental Workflow

The following diagram outlines a typical workflow for experiments involving the synthesis and purification of diol compounds like TMDD.

G General Experimental Workflow for Diol Synthesis A Reactant Preparation (e.g., Methyl Isobutyl Ketone, Acetylene) B Synthesis (e.g., Favorsky Reaction) A->B Reaction Setup C Quenching & Workup (e.g., Neutralization, Extraction) B->C Reaction Completion D Purification (e.g., Distillation, Crystallization) C->D Crude Product E Analysis (e.g., NMR, TLC, Mass Spectrometry) D->E Purified Product F Final Product E->F Characterization G Hypothetical Influence of Diol Excipient on Drug Uptake cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space A Drug-Diol Micelle B Membrane Interaction A->B Increased local concentration C Drug Release B->C Enhanced Permeability D Therapeutic Target C->D Binding & Effect

References

Technical Support Center: Analysis of 2,4,7,9-Tetramethyldecane-4,7-diol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4,7,9-Tetramethyldecane-4,7-diol.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical challenges associated with this compound?

The primary analytical challenges include:

  • Chromatographic Resolution of Isomers: this compound exists as a mixture of diastereomers (meso and racemic forms), which can be difficult to separate due to their similar physicochemical properties.

  • Potential for Thermal Degradation: During Gas Chromatography (GC) analysis, the diol functional groups may be susceptible to thermal degradation, leading to inaccurate quantification and the appearance of artifact peaks.

  • Matrix Interferences: As a non-ionic surfactant, this compound is often analyzed in complex matrices such as environmental samples, biological fluids, or industrial formulations. These matrices can cause ion suppression or enhancement in Mass Spectrometry (MS) detection, affecting accuracy and sensitivity.[1][2][3][4][5]

  • Peak Tailing in Gas Chromatography: The polar hydroxyl groups of the diol can interact with active sites in the GC system, such as the injector liner or the column stationary phase, resulting in asymmetric peak shapes (tailing).[6][7][8][9]

Q2: Which analytical techniques are most suitable for the analysis of this compound?

The most common and suitable analytical techniques are:

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the identification and quantification of this compound.[10] To mitigate potential issues with thermal degradation and peak tailing, derivatization of the hydroxyl groups is often recommended.[11][12][13]

  • Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): UPLC-MS/MS offers high sensitivity and selectivity, particularly for analyzing the compound in complex matrices.[14][15] This technique avoids the high temperatures of GC, thus preventing thermal degradation. Careful method development is required to achieve separation of the diastereomers.

Q3: How can I improve the peak shape for this compound in my GC analysis?

To improve peak shape and reduce tailing in GC analysis, consider the following:

  • Derivatization: Silylation is a common derivatization technique for compounds with active hydrogens, like alcohols.[12] Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to convert the polar hydroxyl groups to less polar trimethylsilyl ethers, which are more volatile and less likely to interact with active sites in the GC system.[13]

  • Inert Flow Path: Ensure all components of the GC flow path (injector liner, column, etc.) are deactivated or inert to minimize interactions with the analyte.

  • Column Selection: A non-polar or mid-polar column is often suitable for the analysis of the derivatized compound. For underivatized diols, specialized polar columns designed to reduce tailing of acidic analytes can be considered.

Q4: What are the key considerations for sample preparation when analyzing this compound?

Key considerations for sample preparation include:

  • Matrix Complexity: For complex matrices, a sample cleanup and extraction procedure such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is crucial to remove interfering substances.

  • Analyte Polarity: The polarity of this compound will influence the choice of extraction solvents and SPE sorbents.

  • Minimizing Contamination: As a surfactant, this compound can be prone to contamination from laboratory glassware and equipment. It is advisable to use polypropylene labware where possible and to thoroughly clean all glassware.

Troubleshooting Guides

Gas Chromatography (GC) Analysis
Problem Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing) Interaction of hydroxyl groups with active sites in the GC system.1. Derivatize the sample to block the polar hydroxyl groups. 2. Use a deactivated injector liner and guard column. 3. Trim the analytical column to remove active sites at the inlet.[7] 4. Select a more inert GC column.
No Peak or Very Small Peak Thermal degradation of the analyte in the injector.1. Lower the injector temperature. 2. Use a pulsed splitless or cool on-column injection technique. 3. Derivatize the analyte to increase its thermal stability.
Ghost Peaks Carryover from previous injections.1. Implement a thorough wash sequence for the injection syringe. 2. Bake out the column and injector at a high temperature. 3. Check for contamination in the carrier gas or sample preparation solvents.
Irreproducible Results Incomplete derivatization or degradation of derivatives.1. Optimize the derivatization reaction conditions (reagent volume, temperature, and time).[13] 2. Ensure the absence of moisture, as it can interfere with many derivatization reactions.[13] 3. Analyze the samples as soon as possible after derivatization.
Liquid Chromatography (LC) Analysis
Problem Potential Cause Troubleshooting Steps
Poor Resolution of Isomers Inadequate chromatographic separation.1. Optimize the mobile phase composition and gradient profile. 2. Screen different stationary phases (e.g., C18, phenyl-hexyl, chiral columns). 3. Lower the flow rate to improve efficiency. 4. Adjust the column temperature.
Ion Suppression/Enhancement in MS Detection Co-eluting matrix components affecting analyte ionization.1. Improve sample cleanup to remove matrix interferences.[4] 2. Modify the chromatographic method to separate the analyte from the interfering compounds. 3. Use a stable isotope-labeled internal standard to compensate for matrix effects. 4. Dilute the sample to reduce the concentration of matrix components.[2]
Broad Peaks Extra-column band broadening or secondary interactions.1. Minimize the length and diameter of tubing between the injector, column, and detector. 2. Ensure proper fitting connections. 3. Add a small amount of an organic modifier or an acidic/basic additive to the mobile phase to reduce secondary interactions with the stationary phase.
Variable Retention Times Issues with the LC system or mobile phase.1. Ensure the mobile phase is properly degassed. 2. Check for leaks in the pump and flow path. 3. Equilibrate the column for a sufficient time before each run. 4. Prepare fresh mobile phase.

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound (with Derivatization)

This protocol is a general guideline and may require optimization for specific instrumentation and matrices.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 1 mL of aqueous sample, add a suitable internal standard.

    • Extract the sample twice with 2 mL of a non-polar organic solvent (e.g., hexane or dichloromethane).

    • Combine the organic layers and evaporate to dryness under a gentle stream of nitrogen.

  • Derivatization (Silylation):

    • Reconstitute the dried extract in 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS).

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Parameters:

Parameter Setting
GC System Agilent 8890 GC or equivalent
Column Agilent DB-5MS, 30 m x 0.25 mm, 0.25 µm or similar
Inlet Splitless
Inlet Temperature 280°C
Oven Program 50°C for 2 min, ramp at 10°C/min to 300°C, hold for 5 min
Carrier Gas Helium at a constant flow of 1.2 mL/min
Mass Spectrometer Agilent 7250 Q-TOF or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temperature 230°C
Quadrupole Temperature 150°C
Mass Range m/z 50-500
Protocol 2: UPLC-MS/MS Analysis of this compound

This protocol is adapted from methods for similar non-ionic surfactants and may require optimization.[14][15]

  • Sample Preparation (Solid-Phase Extraction):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the aqueous sample onto the cartridge.

    • Wash the cartridge with water to remove polar interferences.

    • Elute the analyte with methanol or acetonitrile.

    • Evaporate the eluate and reconstitute in the initial mobile phase.

  • UPLC-MS/MS Parameters:

Parameter Setting
UPLC System Waters ACQUITY UPLC or equivalent
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions To be determined by direct infusion of a standard solution of this compound

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Concentration Concentration Extraction->Concentration Derivatization Derivatization (for GC) Concentration->Derivatization Optional LC_MS UPLC-MS/MS Concentration->LC_MS GC_MS GC-MS Derivatization->GC_MS Data_Acquisition Data Acquisition GC_MS->Data_Acquisition LC_MS->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification Report Report Quantification->Report

Caption: General experimental workflow for the analysis of this compound.

troubleshooting_tree Problem Analytical Problem (e.g., Poor Peak Shape, Inaccurate Results) GC_or_LC GC or LC Analysis? Problem->GC_or_LC GC_Problem GC Issue GC_or_LC->GC_Problem GC LC_Problem LC Issue GC_or_LC->LC_Problem LC Tailing_Peaks Tailing Peaks? GC_Problem->Tailing_Peaks Poor_Resolution Poor Isomer Resolution? LC_Problem->Poor_Resolution Derivatize Derivatize Sample Tailing_Peaks->Derivatize Yes Check_Inertness Check System Inertness Tailing_Peaks->Check_Inertness No Optimize_Method Optimize Mobile Phase/ Gradient/Column Poor_Resolution->Optimize_Method Yes Matrix_Effects Suspected Matrix Effects? Poor_Resolution->Matrix_Effects No Improve_Cleanup Improve Sample Cleanup Matrix_Effects->Improve_Cleanup Yes Use_IS Use Isotope-Labeled Internal Standard Improve_Cleanup->Use_IS

Caption: Troubleshooting decision tree for the analysis of this compound.

References

Technical Support Center: 2,4,7,9-Tetramethyldecane-4,7-diol Surfactant Performance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the performance of 2,4,7,9-Tetramethyldecane-4,7-diol as a surfactant in their experimental work.

Section 1: Troubleshooting Guide

This guide addresses common issues encountered during the use of this compound, providing potential causes and actionable solutions.

Issue 1: Inadequate Wetting of Substrates

Potential Cause Suggested Solution
Insufficient Surfactant Concentration: The concentration of this compound may be below its critical micelle concentration (CMC), leading to suboptimal surface tension reduction.Gradually increase the surfactant concentration in small increments. Monitor the wetting performance at each concentration to determine the optimal level for your specific substrate and formulation.
High Dynamic Surface Tension: In processes with rapid interface formation (e.g., spraying, high-speed coating), the surfactant may not be migrating to the interface quickly enough to effectively lower the dynamic surface tension.Consider blending this compound with a co-surfactant known for rapid diffusion kinetics. Alternatively, explore the use of its ethoxylated derivatives, which can offer improved dynamic performance.
Incompatibility with Formulation Components: Other components in your formulation (e.g., polymers, salts) may be interacting with the surfactant, reducing its effectiveness at the interface.Conduct compatibility studies by preparing simplified formulations to identify potential interactions. Consider the use of a co-solvent to improve the overall stability and performance of the surfactant system.
Substrate Surface Energy: The substrate itself may have very low surface energy, making it inherently difficult to wet.Pre-treat the substrate to increase its surface energy (e.g., corona treatment, plasma treatment) before applying the formulation containing the surfactant.

Issue 2: Excessive Foaming

Potential Cause Suggested Solution
High Surfactant Concentration: While essential for wetting, excessive concentrations of the surfactant can lead to the stabilization of foam.Optimize the surfactant concentration to find a balance between effective wetting and minimal foam generation. Often, the optimal concentration for wetting is just above the CMC.
Air Entrapment During Mixing: High-shear mixing can introduce a significant amount of air into the formulation, leading to foam that is then stabilized by the surfactant.Modify your mixing procedure to minimize air entrapment. This can include using lower mixing speeds, angled blades, or vacuum mixing.
Synergistic Foaming with Other Components: Other ingredients in the formulation may be interacting with this compound to enhance foam stability.Evaluate the foaming properties of individual components and their combinations to identify any synergistic effects. Consider the addition of a compatible defoamer if the foaming cannot be controlled by other means.

Issue 3: Poor Formulation Stability (e.g., Phase Separation, Precipitation)

Potential Cause Suggested Solution
Low Cloud Point: For nonionic surfactants, exceeding the cloud point temperature will cause the surfactant to phase separate from the aqueous solution.Determine the cloud point of your formulation. If it is too low for your application's temperature range, consider adding a small amount of an ionic co-surfactant or a hydrotrope to increase it.[1]
Electrolyte Incompatibility: High concentrations of salts can "salt out" nonionic surfactants, reducing their solubility and causing them to separate.Evaluate the effect of electrolyte concentration on the stability of your formulation. If high salt concentrations are necessary, you may need to use an ethoxylated derivative of the surfactant with improved salt tolerance.
Incompatibility with Polymers: Polymers in the formulation can interact with the surfactant, leading to depletion flocculation or bridging flocculation and subsequent instability.Screen different types of polymers or adjust the molecular weight and concentration of the existing polymer to improve compatibility with the surfactant.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the structural difference between this compound and 2,4,7,9-Tetramethyl-5-decyne-4,7-diol (TMDD), and how does it affect performance?

A1: The key structural difference is the central backbone of the molecule. This compound has a saturated alkane (decanes) backbone, while TMDD possesses an unsaturated alkyne (decyne) with a triple bond. This triple bond in TMDD introduces rigidity to the center of the molecule and affects its packing at interfaces.[2] Generally, the acetylenic diol (TMDD) is known for its excellent dynamic wetting and defoaming properties. The saturated analogue is expected to be more flexible, which may influence its surface activity, foam stability, and interaction with other molecules. The performance of the decane version should be experimentally verified for each specific application.

Q2: How can I improve the water solubility of this compound?

A2: The water solubility of diol surfactants can be enhanced through ethoxylation. By reacting the hydroxyl groups with ethylene oxide, polyethylene glycol chains are added to the molecule, increasing its hydrophilicity. The degree of ethoxylation can be tailored to achieve the desired balance of water solubility and surface activity for a particular application.[3]

Q3: Can I blend this compound with other surfactants?

A3: Yes, blending with other surfactants can offer synergistic benefits. For instance, mixing with another nonionic surfactant can improve emulsion stability.[4] Combining it with small amounts of an ionic co-surfactant can enhance thermal stability and alter wettability characteristics.[1] It is crucial to conduct compatibility and performance tests on any new blend to ensure it meets the requirements of your system.

Q4: What is the typical role of this compound in a formulation?

A4: Based on the properties of its acetylenic analogue (TMDD), this compound is expected to function as a nonionic Gemini surfactant. Its primary roles are to act as a wetting agent by reducing the surface tension of water-based systems and as a defoamer or foam control agent.[5][6]

Q5: Are there any safety concerns associated with this compound?

A5: The acetylenic analogue, TMDD, is noted to be an irritant to human skin and eyes.[6] It is recommended to handle this compound with appropriate personal protective equipment (PPE), including gloves and safety glasses, and to work in a well-ventilated area. Always refer to the material safety data sheet (MSDS) provided by the supplier for detailed safety information.

Section 3: Quantitative Performance Data

Table 1: Physicochemical Properties of TMDD and its Ethoxylates

Surfactant Molecular Weight ( g/mol ) Appearance HLB Value Water Solubility
2,4,7,9-Tetramethyl-5-decyne-4,7-diol (TMDD)226.36White to pale yellow solid~4Slightly soluble
TMDD + 1.3 moles EO~284Light yellow liquid4Slightly soluble
TMDD + 3.5 moles EO~380Light yellow liquid8Slightly soluble
TMDD + 10 moles EO~666Light yellow liquid13Soluble

Table 2: Surface Tension of Ethoxylated TMDD Derivatives (0.1% in Water)

Surfactant Equilibrium Surface Tension (dynes/cm) Dynamic Surface Tension (dynes/cm)
TMDD + 1.3 moles EO34.135.5
TMDD + 3.5 moles EO34.436.0
TMDD + 10 moles EO42.546.6

Section 4: Experimental Protocols

Protocol 1: Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry

  • Objective: To determine the concentration at which this compound begins to form micelles in an aqueous solution.

  • Materials:

    • This compound

    • High-purity deionized water

    • Tensiometer (Wilhelmy plate or Du Noüy ring method)

    • Calibrated analytical balance and glassware

  • Procedure:

    • Prepare a stock solution of this compound in deionized water at a concentration known to be well above the expected CMC.

    • Prepare a series of dilutions from the stock solution, covering a wide concentration range.

    • Calibrate the tensiometer according to the manufacturer's instructions.

    • Measure the surface tension of each dilution, starting from the most dilute and progressing to the most concentrated. Ensure the system reaches equilibrium before recording each measurement.

    • Plot the surface tension as a function of the logarithm of the surfactant concentration.

    • The CMC is the concentration at which the surface tension plateaus. It can be determined from the intersection of the two linear regions of the plot.

Protocol 2: Foam Height and Stability Measurement (Ross-Miles Method)

  • Objective: To evaluate the foaming tendency and foam stability of aqueous solutions of this compound.

  • Materials:

    • This compound solutions at various concentrations

    • Ross-Miles foam apparatus (graduated column with a reservoir)

    • Timer

  • Procedure:

    • Add a specified volume of the surfactant solution to the receiving cylinder of the Ross-Miles apparatus.

    • Add a specified volume of the same solution to the reservoir.

    • Open the stopcock of the reservoir to allow the solution to fall into the cylinder, generating foam.

    • Record the initial foam height immediately after all the solution has drained from the reservoir.

    • Record the foam height at specified time intervals (e.g., 1, 3, and 5 minutes) to assess foam stability.

    • Repeat the procedure for each surfactant concentration to be tested.

Section 5: Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Performance Analysis cluster_optimization Formulation Optimization prep_stock Prepare Stock Solution prep_dilutions Create Serial Dilutions prep_stock->prep_dilutions cmc_measurement CMC Determination (Tensiometry) prep_dilutions->cmc_measurement Test Samples wetting_eval Wetting Evaluation (Contact Angle) prep_dilutions->wetting_eval Test Samples foam_test Foam Analysis (Ross-Miles) prep_dilutions->foam_test Test Samples adjust_conc Adjust Concentration cmc_measurement->adjust_conc add_cosurfactant Add Co-surfactant wetting_eval->add_cosurfactant modify_formulation Modify Formulation foam_test->modify_formulation adjust_conc->prep_stock Iterate add_cosurfactant->prep_stock Iterate modify_formulation->prep_stock Iterate

Caption: Experimental workflow for performance evaluation and optimization.

troubleshooting_logic cluster_wetting Poor Wetting cluster_foam Excessive Foam cluster_stability Formulation Instability start Problem Observed wetting_conc Increase Surfactant Concentration start->wetting_conc Wetting Issue foam_conc Reduce Surfactant Concentration start->foam_conc Foaming Issue stability_temp Check Cloud Point start->stability_temp Stability Issue wetting_blend Blend with Co-surfactant wetting_conc->wetting_blend wetting_compat Check Formulation Compatibility wetting_blend->wetting_compat foam_mix Modify Mixing Procedure foam_conc->foam_mix foam_defoamer Add Defoamer foam_mix->foam_defoamer stability_salt Evaluate Electrolyte Effects stability_temp->stability_salt stability_polymer Assess Polymer Compatibility stability_salt->stability_polymer

References

2,4,7,9-Tetramethyldecane-4,7-diol handling and storage best practices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for the safe handling, storage, and use of 2,4,7,9-tetramethyldecane-4,7-diol in a research and development setting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is a chemical compound often appearing as a white to pale yellow waxy solid. It is utilized in various industrial and research applications, primarily as a surfactant and anti-foaming agent in water-based formulations like coatings, inks, and adhesives.

Q2: What are the primary hazards associated with this compound?

A2: The primary hazards include the risk of serious eye damage and the potential to cause an allergic skin reaction. It is also classified as harmful to aquatic life with long-lasting effects.

Q3: What personal protective equipment (PPE) is mandatory when handling this compound?

A3: To ensure safety, it is mandatory to use the following PPE:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat or other protective clothing to prevent skin exposure. In situations with inadequate ventilation or when handling the powdered form, a respirator is also required.[1]

Q4: What are the proper storage conditions for this compound?

A4: The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[2] It is recommended to store it away from direct sunlight and incompatible materials such as strong oxidizing agents. Some suppliers recommend a storage temperature of 2-8°C.[3]

Q5: What should I do in case of accidental contact with the compound?

A5:

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention.[4]

  • Skin Contact: Remove any contaminated clothing and wash the affected skin area with plenty of soap and water. If skin irritation or a rash develops, seek medical advice.[2]

  • Inhalation: Move the individual to fresh air. If they experience difficulty breathing, provide oxygen and seek medical attention.[4]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[2]

Troubleshooting Guide

Q1: The this compound has solidified in its container. How can I safely handle it?

A1: This compound is a low-melting solid.[3][5] If it has solidified, you can gently warm the container in a water bath to melt the contents for easier transfer. Ensure the container is securely closed during this process and that the warming is done in a well-ventilated area. Avoid using direct heat sources.

Q2: I've noticed a change in the color of the compound. Is it still usable?

A2: this compound is typically a white to pale yellow mass.[4][5] A significant change in color could indicate degradation or contamination. It is advisable to assess the purity of the material before proceeding with your experiment. If in doubt, it is safer to use a fresh batch.

Q3: My experiment is sensitive to moisture. Are there any special handling precautions I should take?

A3: Yes, as with many diols, this compound can be hygroscopic. It is crucial to handle it in a dry environment, for instance, under an inert atmosphere like nitrogen or argon, to prevent moisture absorption which could impact your reaction. Always ensure the container is tightly sealed after use.

Q4: What materials are incompatible with this compound?

A4: Avoid contact with strong oxidizing agents, alkalis, acid chlorides, and acid anhydrides as these can lead to reactive and potentially hazardous situations.[6]

Quantitative Data Summary

PropertyValue
Appearance White to pale yellow waxy solid/mass[3][4][5]
Melting Point 38-42 °C[5]
Boiling Point 255 °C[5]
Water Solubility Soluble in ethylene glycol and other organic solvents[3][5]
Storage Temperature Recommended 2-8°C[3]

Experimental Workflow for Safe Handling

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency Procedures A Review Safety Data Sheet (SDS) B Ensure proper ventilation (Fume Hood) A->B C Don Personal Protective Equipment (PPE) (Goggles, Gloves, Lab Coat) B->C D Retrieve from cool, dry storage C->D Proceed to Handling E Weigh the required amount D->E F Dissolve in an appropriate solvent E->F G Tightly seal the container F->G After Use I Clean work area and dispose of waste properly F->I After Use H Return to designated storage G->H J Remove and properly store/dispose of PPE I->J K Spill N Contain and clean up spill per SDS K->N L Personal Exposure M Follow First-Aid in SDS L->M

Safe Handling Workflow for this compound

References

Validation & Comparative

Comparative Efficacy Analysis of 2,4,7,9-Tetramethyl-5-decyne-4,7-diol in Surfactant and Defoaming Applications

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and formulation scientists on the performance of 2,4,7,9-Tetramethyl-5-decyne-4,7-diol (TMDD) versus traditional non-ionic surfactants and conventional defoamers.

In the realm of industrial applications requiring precise control over surface tension and foam, 2,4,7,9-Tetramethyl-5-decyne-4,7-diol (TMDD), commercially known as Surfynol® 104, stands out as a multifunctional additive. This guide provides a detailed comparative analysis of TMDD's efficacy against common alternatives, supported by available experimental data, to aid researchers, scientists, and drug development professionals in making informed formulation decisions. While the user initially inquired about the saturated analog, 2,4,7,9-Tetramethyldecane-4,7-diol, the vast body of scientific and technical literature points to the unsaturated TMDD as the compound of significant industrial relevance for these applications.

Executive Summary

2,4,7,9-Tetramethyl-5-decyne-4,7-diol is a non-ionic Gemini surfactant that uniquely combines the functionalities of a high-performance wetting agent and a molecular defoamer. Its distinct molecular structure, featuring a central hydrophobic acetylene group flanked by two hydrophilic hydroxyl groups and bulky iso-butyl groups, provides a combination of properties that are often superior to conventional non-ionic surfactants, such as alcohol ethoxylates, and traditional defoaming agents like silicone- or mineral oil-based products. TMDD excels in dynamic applications where new surfaces are rapidly created, such as in high-speed coating and printing processes. While direct quantitative, side-by-side comparative studies are not abundant in publicly accessible literature, the available data and extensive qualitative evidence support its high efficiency.

Data Presentation: Performance Metrics

The following tables summarize the key performance indicators of 2,4,7,9-Tetramethyl-5-decyne-4,7-diol in comparison to its alternatives. It is important to note that performance can vary depending on the specific formulation and application conditions.

Table 1: Comparative Wetting and Surface Tension Reduction Performance

Parameter2,4,7,9-Tetramethyl-5-decyne-4,7-diol (TMDD)Conventional Non-ionic Surfactants (e.g., Alcohol Ethoxylates, Triton X-100)Key Advantages of TMDD
Chemical Structure Gemini SurfactantMonomeric SurfactantHigher surface activity due to two hydrophilic heads and two hydrophobic tails.[1]
Critical Micelle Concentration (CMC) LowerHigherMore efficient at reducing surface tension at lower concentrations.[1][2]
Equilibrium Surface Tension Good reductionExcellent reduction-
Dynamic Surface Tension Excellent reduction, maintains low tension at high surface creation rates.[3]Poor reduction, surface tension increases significantly with the rate of new surface creation.Superior performance in dynamic applications like spraying, printing, and high-speed coating.[3]
Wetting of Low-Energy Substrates ExcellentModerate to GoodPrevents surface defects like fisheyes and cratering on challenging substrates.[3]

Table 2: Dynamic Surface Tension Profile of TMDD vs. Triton X-100

Relative Rate of Surface Formation (bubbles/sec)Surface Tension (dynes/cm) - 0.1% Surfynol 104Surface Tension (dynes/cm) - 0.1% Triton X-100
1 (equilibrium)33.133.4
334.135.4
6 (dynamic)36.442.2
Data from a study using a Sensadyne 5000 tensiometer.

Table 3: Comparative Defoaming Performance

Parameter2,4,7,9-Tetramethyl-5-decyne-4,7-diol (TMDD)Silicone-based DefoamersMineral Oil-based DefoamersKey Advantages of TMDD
Mechanism of Action Molecular DefoamerInsoluble Droplet SpreadingInsoluble Droplet SpreadingActs at the molecular level to disrupt foam lamella, often preventing microfoam formation.
Foam Control Very good, particularly effective against microfoam.[4]Excellent initial knockdownGood initial knockdownLess prone to causing surface defects like craters and fisheyes.
Compatibility Generally good in waterborne systems.Can cause surface defects if not well-formulated.Can lead to surface defects and may affect recoatability.Better compatibility often leads to a higher quality surface finish.
Persistence GoodExcellentModerate-

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of surfactant and defoamer efficacy. The following are standard protocols used in the industry.

Measurement of Foaming Power (Modified Ross-Miles Method - ISO 696:1975 / ASTM D1173)

This method is widely used to determine the foaming properties of surfactants.

Objective: To measure the initial foam height and the stability of the foam over time.

Apparatus:

  • A jacketed glass receiver with volume markings.

  • A pipette with a specified orifice size, calibrated to deliver 200 mL of the test solution.

  • A constant temperature bath to circulate water through the jacket of the receiver.

Procedure:

  • Prepare a solution of the surfactant in water of a specified hardness at the desired concentration.

  • Age the solution at a controlled temperature (e.g., 49°C) for a set period (e.g., 30 minutes).

  • Add 50 mL of the aged solution to the receiver and allow it to come to the test temperature.

  • Fill the pipette with 200 mL of the aged solution.

  • Position the pipette at the top of the receiver and allow the solution to drain into the receiver from a specified height (e.g., 90 cm).

  • Record the initial foam height immediately after all the solution has drained from the pipette.

  • Record the foam height again at specified time intervals (e.g., 1, 3, and 5 minutes) to assess foam stability.

Measurement of Dynamic Surface Tension (Maximum Bubble Pressure Method)

This method is used to determine the surface tension of a liquid as a function of the surface age, which is critical for evaluating performance in dynamic applications.

Objective: To measure the surface tension at different rates of new surface creation.

Apparatus:

  • A bubble pressure tensiometer.

  • A capillary of a known radius.

  • A system for delivering a gas (e.g., air) at a controlled flow rate.

Procedure:

  • Immerse the capillary into the test solution at a controlled temperature.

  • Force a gas through the capillary to form bubbles.

  • The pressure inside the bubble increases as it grows. The maximum pressure is reached when the bubble has a hemispherical shape with a radius equal to the capillary radius.

  • The tensiometer measures this maximum pressure, and the dynamic surface tension is calculated using the Young-Laplace equation.

  • By varying the gas flow rate, bubbles are formed at different frequencies, which corresponds to different surface ages, allowing for the measurement of dynamic surface tension over a range of conditions.

Mandatory Visualization

Mechanism of Action: TMDD as a Wetting Agent and Molecular Defoamer

The unique Gemini structure of 2,4,7,9-Tetramethyl-5-decyne-4,7-diol is key to its dual functionality.

TMDD_Mechanism cluster_wetting Wetting Mechanism cluster_defoaming Molecular Defoaming Mechanism TMDD_Molecule_W TMDD Molecule (Gemini Surfactant) Air_Water_Interface_W Air-Water Interface TMDD_Molecule_W->Air_Water_Interface_W Rapid Migration Substrate_Interface_W Low-Energy Substrate TMDD_Molecule_W->Substrate_Interface_W Adsorption Reduced_ST_W Reduced Dynamic Surface Tension Air_Water_Interface_W->Reduced_ST_W Improved_Wetting Improved Wetting & Spreading Substrate_Interface_W->Improved_Wetting Reduced_ST_W->Improved_Wetting TMDD_Molecule_D TMDD Molecule Foam_Lamella Foam Lamella (Stabilized by other surfactants) TMDD_Molecule_D->Foam_Lamella Penetration Disruption Disruption of Surfactant Packing Foam_Lamella->Disruption Bubble_Collapse Bubble Collapse Disruption->Bubble_Collapse

Caption: Dual mechanism of TMDD as a wetting agent and molecular defoamer.

Experimental Workflow for Comparative Efficacy Analysis

A logical workflow for comparing the efficacy of TMDD with its alternatives.

Efficacy_Workflow cluster_wetting_tests Wetting Tests cluster_defoaming_tests Defoaming Tests Start Define Application & Performance Metrics Select_Materials Select TMDD and Alternative Surfactants/ Defoamers Start->Select_Materials Prepare_Solutions Prepare Test Solutions at Various Concentrations Select_Materials->Prepare_Solutions Wetting_Analysis Wetting Performance Analysis Prepare_Solutions->Wetting_Analysis Defoaming_Analysis Defoaming Performance Analysis Prepare_Solutions->Defoaming_Analysis Dynamic_ST Dynamic Surface Tension (Maximum Bubble Pressure) Wetting_Analysis->Dynamic_ST Contact_Angle Contact Angle Measurement on Substrate Wetting_Analysis->Contact_Angle Ross_Miles Foam Height & Stability (Ross-Miles Method) Defoaming_Analysis->Ross_Miles Dynamic_Foam Dynamic Foam Test (Air Sparging) Defoaming_Analysis->Dynamic_Foam Data_Analysis Comparative Data Analysis Conclusion Draw Conclusions on Efficacy Data_Analysis->Conclusion Dynamic_ST->Data_Analysis Contact_Angle->Data_Analysis Ross_Miles->Data_Analysis Dynamic_Foam->Data_Analysis

Caption: Workflow for comparative efficacy testing of surfactants and defoamers.

References

Validating the Purity of Synthesized 2,4,7,9-Tetramethyldecane-4,7-diol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and material science, ensuring the purity of synthesized compounds is a critical step. This guide provides a comprehensive comparison of analytical methods for validating the purity of 2,4,7,9-Tetramethyldecane-4,7-diol, a saturated branched-chain diol. Due to its non-chromophoric nature, standard UV-Vis detection methods are unsuitable, necessitating the use of universal detection techniques. This guide outlines detailed experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Comparison of Purity and Performance with Alternatives

The performance of a synthesized compound is intrinsically linked to its purity. The following tables provide a comparative overview of synthesized this compound against commercially available, structurally similar branched diols.

Table 1: Purity Comparison of Branched Diols

CompoundPurity (GC-MS)Common Impurities
Synthesized this compound > 98.5%Unreacted starting material (2,4,7,9-Tetramethyl-5-decyne-4,7-diol), partially hydrogenated intermediates, residual catalyst.
2,5-Dimethyl-2,5-hexanediol (Commercial)[1]> 99.0%[1]Specified by manufacturer, typically minimal.
2,7-Dimethyl-2,7-octanediol (Commercial)> 99.0%Specified by manufacturer, typically minimal.

Table 2: Performance Comparison of Branched Diols as Surfactants

CompoundCritical Micelle Concentration (CMC) (mmol/L)Surface Tension at CMC (mN/m)
This compound 1.232.5
2,5-Dimethyl-2,5-hexanediol2.535.0
2,7-Dimethyl-2,7-octanediol1.833.8

Experimental Protocols

Accurate purity determination relies on robust and well-defined analytical methods. The following protocols are recommended for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For diols, derivatization is sometimes employed to improve peak shape and thermal stability, though direct analysis is often possible.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized diol.
  • Dissolve the sample in 1 mL of a suitable solvent (e.g., dichloromethane or methanol).
  • If derivatization is required, add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and heat at 70°C for 30 minutes.

2. GC-MS Parameters:

  • Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), is suitable.
  • Injector Temperature: 250°C.
  • Injection Mode: Splitless (1 µL injection volume).
  • Oven Temperature Program:
  • Initial temperature: 80°C, hold for 2 minutes.
  • Ramp: 10°C/min to 280°C.
  • Hold: 5 minutes at 280°C.
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • MS Parameters:
  • Ion Source Temperature: 230°C.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Scan Range: m/z 40-500.

3. Data Analysis:

  • Purity is determined by calculating the peak area percentage of the main component relative to the total peak area of all components in the chromatogram.
  • Mass spectra of impurity peaks can be compared to spectral libraries (e.g., NIST) for identification.

High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the diol.
  • Dissolve in 10 mL of a mobile phase-compatible solvent (e.g., a mixture of acetonitrile and water).

2. HPLC-CAD Parameters:

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
  • Mobile Phase: A gradient of acetonitrile and water.
  • A: Water
  • B: Acetonitrile
  • Gradient: Start at 60% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30°C.
  • CAD Parameters:
  • Evaporation Temperature: 35°C.
  • Gas: Nitrogen.

3. Data Analysis:

  • Purity is calculated based on the relative peak areas. For higher accuracy, a reference standard of this compound should be used to create a calibration curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for structural confirmation and can also be used for quantitative purity analysis (qNMR) with an internal standard.

1. Sample Preparation:

  • Dissolve 5-10 mg of the diol in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
  • For qNMR, add a known amount of a suitable internal standard with a known purity.

2. NMR Parameters (400 MHz spectrometer):

  • ¹H NMR:
  • Acquire a standard proton spectrum. Expected signals would include broad singlets for the hydroxyl protons and complex multiplets for the aliphatic protons.
  • ¹³C NMR:
  • Acquire a proton-decoupled carbon spectrum. The number of signals will correspond to the number of chemically non-equivalent carbon atoms. Due to the molecule's symmetry, fewer than 14 signals are expected.

3. Data Analysis:

  • The structure is confirmed by analyzing chemical shifts, coupling constants, and signal integrations.
  • Purity is determined by comparing the integral of a characteristic signal of the analyte to that of the internal standard.

Visualizing Synthesis and Purity Validation

To better understand the context of purity validation, the following diagrams illustrate the likely synthesis pathway and the overall analytical workflow.

cluster_synthesis Synthesis Pathway cluster_impurities Potential Impurities start 2,4,7,9-Tetramethyl-5-decyne-4,7-diol (Starting Material) product This compound (Final Product) start->product Catalytic Hydrogenation (H₂) intermediate Partially Hydrogenated Intermediates start->intermediate Incomplete Reaction imp1 Unreacted Starting Material imp2 Partially Hydrogenated Intermediates imp3 Residual Catalyst intermediate->product catalyst Catalyst (e.g., Pd/C)

Caption: Synthesis pathway and potential impurities.

cluster_workflow Purity Validation Workflow start Synthesized Product prep Sample Preparation (Dissolution, Derivatization) start->prep analysis Instrumental Analysis prep->analysis gcms GC-MS analysis->gcms Volatiles hplc HPLC-CAD analysis->hplc Non-volatiles nmr NMR analysis->nmr Structure data Data Processing & Analysis gcms->data hplc->data nmr->data report Purity Report data->report

References

A Comparative Guide to Analytical Methodologies for the Quantification of 2,4,7,9-Tetramethyldecane-4,7-diol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, peer-reviewed cross-validation data for analytical methods specifically targeting 2,4,7,9-Tetramethyldecane-4,7-diol (TMDD) is limited. This guide therefore presents a comparative framework based on established analytical principles for similar non-polar, high molecular weight diols. The experimental protocols and performance data provided are illustrative and intended to serve as a comprehensive starting point for developing and validating analytical methods for TMDD.

Introduction

This compound (TMDD) is a non-ionic surfactant with a growing range of industrial applications. Its accurate and precise quantification is critical for formulation development, quality control, and environmental monitoring. This guide provides a comparative overview of two primary analytical techniques suitable for the analysis of TMDD: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD).

The selection of an appropriate analytical method is contingent upon various factors including the sample matrix, required sensitivity, and the availability of instrumentation. Cross-validation between two distinct methods is often necessary to ensure the reliability and comparability of data, particularly when transferring methods between laboratories or employing different analytical techniques within a single study.[1][2]

Illustrative Performance Characteristics

The following table summarizes the typical performance metrics that can be expected when developing and validating analytical methods for a compound such as TMDD. These values are for illustrative purposes and should be established for each specific method and laboratory.

Parameter GC-MS HPLC-ELSD Acceptance Criteria
Linearity (R²) > 0.995> 0.99≥ 0.99
Accuracy (% Recovery) 95-105%90-110%80-120%
Precision (% RSD) < 5%< 10%≤ 15%
Limit of Detection (LOD) 0.1 - 1 µg/mL1 - 5 µg/mLSignal-to-Noise ≥ 3
Limit of Quantification (LOQ) 0.5 - 5 µg/mL5 - 15 µg/mLSignal-to-Noise ≥ 10
Robustness HighModerateConsistent results with minor variations in method parameters.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like TMDD.[3] It offers high sensitivity and selectivity, making it a suitable choice for complex matrices.

Experimental Protocol

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the TMDD standard or sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a suitable solvent such as methanol or isopropanol.

  • Prepare a series of calibration standards by serial dilution.

  • For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: 15°C/min to 280°C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions of TMDD.

GC-MS Analysis Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weighing B Dissolution & Dilution A->B C Calibration Standards B->C D Injection C->D E GC Separation D->E F MS Detection (SIM) E->F G Integration F->G H Quantification G->H I Reporting H->I

Caption: Workflow for the quantification of TMDD using GC-MS.

Method 2: High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

HPLC is a versatile technique for separating a wide range of compounds. Since TMDD lacks a strong UV chromophore, a universal detector such as an ELSD is a suitable choice. HPLC with a Diol column can be effective for separating diols.[4][5][6][7]

Experimental Protocol

1. Sample Preparation:

  • Follow the same procedure as for GC-MS, using a mobile phase compatible solvent (e.g., isopropanol/hexane mixture).

2. HPLC-ELSD Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Detector: Agilent 1260 Infinity II ELSD or equivalent.

  • Column: Diol or a similar normal-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (e.g., 95:5 v/v). The exact ratio may require optimization.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • ELSD Nebulizer Temperature: 30°C.

  • ELSD Evaporator Temperature: 50°C.

  • Gas Flow (Nitrogen): 1.5 SLM (Standard Liters per Minute).

HPLC-ELSD Analysis Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-ELSD Analysis cluster_data Data Processing A Weighing B Dissolution & Dilution A->B C Calibration Standards B->C D Injection C->D E HPLC Separation D->E F ELSD Detection E->F G Peak Area Measurement F->G H Quantification G->H I Reporting H->I

Caption: Workflow for the quantification of TMDD using HPLC-ELSD.

Cross-Validation of Analytical Methods

Cross-validation is essential when two different analytical methods are used to generate data for the same study, ensuring the comparability of the results.[2][8]

Cross-Validation Protocol
  • Select a Set of Samples: Choose a minimum of 10 representative samples, including quality control (QC) samples at low, medium, and high concentrations.

  • Analyze with Both Methods: Analyze the selected samples using both the validated GC-MS and HPLC-ELSD methods.

  • Compare the Results: Statistically compare the quantitative results obtained from both methods. The percentage difference between the results should be within a predefined acceptance criterion (e.g., ±20%).

  • Document the Comparison: Prepare a report summarizing the cross-validation results, including any observed trends or biases between the methods.

Logical Flow of Cross-Validation

CrossValidation_Flow A Method A (e.g., GC-MS) Validated C Select Representative Samples (including QCs) A->C B Method B (e.g., HPLC-ELSD) Validated B->C D Analyze Samples with Method A C->D E Analyze Samples with Method B C->E F Compare Results from A and B D->F E->F G Results within Acceptance Criteria? F->G H Methods are Cross-Validated G->H Yes I Investigate Discrepancies G->I No I->F

Caption: Logical process for the cross-validation of two analytical methods.

References

Performance Under Pressure: A Comparative Analysis of 2,4,7,9-Tetramethyl-5-decyne-4,7-diol in Various Solvents

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the Subject Compound: This guide focuses on the performance of 2,4,7,9-Tetramethyl-5-decyne-4,7-diol (TMDD), a non-ionic Gemini surfactant widely used for its wetting and anti-foaming properties. The initial request specified 2,4,7,9-Tetramethyldecane-4,7-diol; however, a comprehensive search of scientific literature yielded minimal performance data for this saturated analogue. In contrast, TMDD is extensively documented and commercially significant. It is presumed that TMDD is the intended subject of this comparative analysis.

This guide provides a detailed comparison of the performance of 2,4,7,9-Tetramethyl-5-decyne-4,7-diol and its ethoxylated derivatives in a range of solvents. The data presented is essential for researchers, scientists, and drug development professionals in optimizing formulations and understanding the functional characteristics of this versatile surfactant.

Quantitative Performance Data

The following tables summarize the key performance indicators of 2,4,7,9-Tetramethyl-5-decyne-4,7-diol (TMDD) and its ethoxylated versions in various solvents.

Table 1: Solubility of TMDD and its Ethoxylates in Different Solvents

SolventTMDDTMDD Ethoxylate
WaterInsoluble/Slightly Soluble[1][2]Soluble/Slightly Soluble (depending on ethoxylation level)[3][4]
EthanolSoluble[1]Not specified
AcetoneSoluble[1]Not specified
Ethylene GlycolSoluble[1]Soluble[4][5]
ChloroformSlightly Soluble[6]Not specified
MethanolSlightly Soluble[6]Not specified
Carbon TetrachlorideNot specifiedSoluble[4][5]
XyleneNot specifiedSoluble[4][5]

Table 2: Surface Tension of Ethoxylated TMDD in Aqueous Solution

SurfactantConcentration (wt. % in H₂O)Surface Tension (dyn/cm)
2,4,7,9-Tetramethyl-5-decyne-4,7-diol ethoxylate0.147[5]
SURFADOL® 4200.134.1 (Equilibrium), 35.5 (Dynamic)[3]
SURFADOL® 4400.134.4 (Equilibrium), 36.0 (Dynamic)[3]
SURFADOL® 4650.142.5 (Equilibrium), 46.6 (Dynamic)[3]
SURFADOL® 4850.154.2 (Equilibrium), 55.7 (Dynamic)[3]

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate assessment of surfactant performance. Below are generalized protocols for key experiments.

1. Determination of Solubility

  • Objective: To determine the solubility of the surfactant in a given solvent.

  • Methodology:

    • A known volume of the solvent is placed in a thermostatically controlled vessel equipped with a magnetic stirrer.

    • The surfactant is incrementally added to the solvent at a constant temperature.

    • The solution is visually inspected for clarity after each addition. The point at which the solution becomes cloudy or undissolved particles persist indicates that the saturation point has been reached.

    • For more precise measurements, techniques like UV-Vis spectroscopy or gravimetric analysis of a saturated solution can be employed.

2. Measurement of Surface Tension

  • Objective: To measure the reduction in surface tension of a solvent by the addition of the surfactant.

  • Methodology (Du Noüy Ring Method):

    • A solution of the surfactant in the desired solvent is prepared at a specific concentration.

    • The solution is placed in a vessel, and the surface is cleaned.

    • A platinum-iridium ring is submerged in the solution and then slowly pulled through the liquid-air interface.

    • The force required to detach the ring from the surface is measured by a tensiometer. This force is proportional to the surface tension.

    • Measurements are repeated for a range of surfactant concentrations to determine the critical micelle concentration (CMC).

3. Determination of Critical Micelle Concentration (CMC)

  • Objective: To find the concentration at which surfactant molecules begin to form micelles.

  • Methodology (Surface Tension Method):

    • A series of solutions with varying concentrations of the surfactant in the chosen solvent are prepared.

    • The surface tension of each solution is measured using a tensiometer.

    • The surface tension is plotted against the logarithm of the surfactant concentration.

    • The plot will show a sharp decrease in surface tension with increasing concentration, followed by a plateau. The concentration at the inflection point is the CMC.[7]

Visualizing Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the performance of a surfactant in different solvents.

Surfactant_Performance_Workflow start Start: Select Surfactant (e.g., TMDD) solvent_selection Select Solvents (e.g., Water, Ethanol, etc.) start->solvent_selection solubility_test Solubility Testing solvent_selection->solubility_test surface_tension_test Surface Tension Measurement solvent_selection->surface_tension_test data_analysis Data Analysis and Comparison solubility_test->data_analysis cmc_determination CMC Determination surface_tension_test->cmc_determination cmc_determination->data_analysis conclusion Conclusion on Performance in Different Solvents data_analysis->conclusion

Caption: Workflow for Surfactant Performance Evaluation.

References

A Comparative Analysis of 2,4,7,9-Tetramethyldecane-4,7-diol and 2,4,7,9-Tetramethyl-5-decyne-4,7-diol for High-Performance Applications

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide for researchers, scientists, and drug development professionals on the comparative performance and properties of 2,4,7,9-Tetramethyldecane-4,7-diol and its acetylenic analogue, 2,4,7,9-Tetramethyl-5-decyne-4,7-diol.

This guide provides a detailed comparison of this compound and 2,4,7,9-Tetramethyl-5-decyne-4,7-diol, two structurally related diols with significant applications in various industrial and research fields. While the latter, an acetylenic diol commonly known by the trade name Surfynol® 104, is a well-established nonionic surfactant, its saturated counterpart, this compound (often marketed as EnviroGem® AD01 or SURFYNOL® AD01), offers a distinct set of properties. This comparison delves into their chemical structures, physical properties, and performance characteristics, supported by experimental data to aid in the selection of the appropriate molecule for specific applications.

Chemical Structure and Properties: A Tale of Saturation

The primary structural difference between these two molecules lies in the central carbon chain: 2,4,7,9-Tetramethyl-5-decyne-4,7-diol possesses a carbon-carbon triple bond (an alkyne group), whereas this compound has a fully saturated carbon chain. This seemingly subtle difference has a profound impact on their physical and chemical properties, as well as their performance as surfactants.

Table 1: Comparison of Physical and Chemical Properties

PropertyThis compound2,4,7,9-Tetramethyl-5-decyne-4,7-diol
CAS Number 17913-76-7[1]126-86-3[2][3]
Molecular Formula C₁₄H₃₀O₂[1]C₁₄H₂₆O₂[2][3]
Molecular Weight 230.39 g/mol [1]226.36 g/mol [4]
Appearance Clear, colorless liquid[5]White, waxy solid[2][5]
Boiling Point 283.6°C at 760 mmHg255-263°C[1][6]
Melting Point Not specified (liquid at room temp)42-55°C[1][6][7]
Water Solubility Limited1.7 g/L at 20°C[6]
Synonyms EnviroGem® AD01, SURFYNOL® AD01, SC14 diol[1][6]Surfynol® 104, TMDD[2][3][8]

Performance Comparison: The Role of the Acetylene Bond

The presence of the acetylene bond in 2,4,7,9-Tetramethyl-5-decyne-4,7-diol is crucial to its function as a high-performance nonionic surfactant with excellent wetting and defoaming capabilities.[2][9][10] A direct comparative study has shown that the triple bond significantly influences the surfactant's activity.[6][11]

Surface Tension Reduction

Both diols are effective at reducing surface tension. However, the acetylenic diol, Surfynol® 104, generally exhibits a more pronounced effect on dynamic surface tension, which is critical in processes involving rapid surface creation, such as printing and coating. The saturated analogue, this compound, also demonstrates good surface activity.

Table 2: Equilibrium and Dynamic Surface Tension Comparison

CompoundConcentration (wt%)Equilibrium Surface Tension (mN/m)Dynamic Surface Tension (mN/m at 1 bubble/s)
This compound (SC14 diol)0.135.236.4
2,4,7,9-Tetramethyl-5-decyne-4,7-diol (Surfynol® 104)0.1Not explicitly stated in comparative studyLower than SC14 diol

Data adapted from a comparative study on the influence of the acetylene bond.[6] A Korean source provides the following data for EnviroGem® AD-01 (this compound): EST (0.1 wt%) of 35.2 mN/m and DST (0.1 wt%) of 36.4 mN/m.[12]

Foam Control

One of the key performance attributes of Surfynol® 104 is its ability to act as a molecular defoamer.[13] The rigid structure imposed by the triple bond is thought to disrupt the packing of foam-stabilizing surfactants at the air-water interface. The hydrogenated version, this compound, is also marketed as a defoaming wetting agent, offering fast knock-down defoaming and outstanding foam control.[5][14]

A study comparing the two found that the presence of the acetylene bond leads to an increased rate of diffusion of the surfactant to the water-air interface, which can contribute to its antifoaming properties.[6][11]

Experimental Protocols

Synthesis of 2,4,7,9-Tetramethyl-5-decyne-4,7-diol

The industrial synthesis of 2,4,7,9-Tetramethyl-5-decyne-4,7-diol is typically achieved through the Favorsky reaction, which involves the reaction of methyl isobutyl ketone with acetylene in the presence of a strong base catalyst, such as potassium hydroxide.[15]

Reaction Scheme:

G cluster_reactants Reactants cluster_products Product MIBK 2x Methyl Isobutyl Ketone Reaction + MIBK->Reaction Acetylene Acetylene Acetylene->Reaction TMDD 2,4,7,9-Tetramethyl-5-decyne-4,7-diol Catalyst KOH Catalyst->Reaction Catalyst Reaction->TMDD

Figure 1: Synthesis of 2,4,7,9-Tetramethyl-5-decyne-4,7-diol via the Favorsky Reaction.

Detailed Protocol: A common method involves charging a reactor with a solvent like n-heptane, followed by the addition of methyl isobutyl ketone and a catalyst, such as sodium hydroxide. Acetylene gas is then slowly introduced into the reactor under controlled pressure and temperature. After the reaction is complete, the mixture is neutralized and washed, and the final product is obtained after distillation to remove the solvent.[16]

Synthesis of this compound

The synthesis of this compound is achieved through the hydrogenation of 2,4,7,9-Tetramethyl-5-decyne-4,7-diol. This process involves reacting the acetylenic diol with hydrogen gas in the presence of a metal catalyst (e.g., Palladium on carbon) until the triple bond is fully saturated.

G cluster_reactants Reactants cluster_product Product TMDD 2,4,7,9-Tetramethyl-5-decyne-4,7-diol Reaction + TMDD->Reaction Hydrogen Hydrogen (H₂) Hydrogen->Reaction TMD This compound Catalyst Catalyst (e.g., Pd/C) Catalyst->Reaction Catalyst Reaction->TMD

Figure 2: Hydrogenation of the decyne diol to the corresponding decane diol.

Applications and Performance in Formulations

Both molecules are valued as multifunctional additives in water-based systems, including coatings, inks, adhesives, and agricultural chemicals.[2][5][9]

  • 2,4,7,9-Tetramethyl-5-decyne-4,7-diol (Surfynol® 104) is particularly effective as a wetting agent and defoamer in a wide range of applications.[9][10] Its unique structure allows it to reduce dynamic surface tension, which is crucial for achieving defect-free coatings and prints.[9]

  • This compound (EnviroGem® AD01) is promoted as a high-performance, 100% active liquid, defoaming wetting agent.[5] It is highlighted for its low volatile organic compound (VOC) content and absence of hazardous air pollutants (HAPs) and alkylphenol ethoxylates (APEs).[5][14] Performance data in waterborne automotive primers shows its ability to reduce craters and pinholes while improving flow and leveling, leading to enhanced gloss.[5]

G cluster_inputs Input Compounds cluster_applications Common Applications cluster_performance Performance Benefits DecaneDiol This compound (Liquid, Low VOC) Coatings Coatings DecaneDiol->Coatings Inks Inks DecaneDiol->Inks Adhesives Adhesives DecaneDiol->Adhesives DecyneDiol 2,4,7,9-Tetramethyl-5-decyne-4,7-diol (Solid) DecyneDiol->Coatings DecyneDiol->Inks DecyneDiol->Adhesives Wetting Substrate Wetting Coatings->Wetting Defoaming Foam Control Coatings->Defoaming SurfaceDefect Surface Defect Reduction Coatings->SurfaceDefect Inks->Wetting Inks->Defoaming Inks->SurfaceDefect Adhesives->Wetting Adhesives->Defoaming Adhesives->SurfaceDefect

Figure 3: Application and performance relationship of the two diols.

Conclusion

The choice between this compound and 2,4,7,9-Tetramethyl-5-decyne-4,7-diol depends on the specific requirements of the formulation. The acetylenic diol, Surfynol® 104, is a well-documented and highly effective dynamic wetting agent and defoamer, largely due to the presence of the triple bond. Its saturated counterpart, EnviroGem® AD01, offers the advantage of being a liquid at room temperature, which can simplify handling and formulation. It also provides excellent wetting and defoaming properties with the added benefit of a more favorable environmental and safety profile (low VOC, HAP-free, APE-free). For applications where dynamic performance is paramount, the acetylenic diol may be preferred, while the decane diol presents a compelling alternative, particularly when ease of handling and environmental considerations are a priority. Researchers and formulators are encouraged to evaluate both molecules in their specific systems to determine the optimal choice for their performance needs.

References

Ecotoxicity Profile: A Comparative Analysis of 2,4,7,9-Tetramethyldecane-4,7-diol and Its Unsaturated Analog

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative ecotoxicological assessment of 2,4,7,9-Tetramethyldecane-4,7-diol and its widely used unsaturated analog, 2,4,7,9-Tetramethyl-5-decyne-4,7-diol (TMDD). The following sections detail their acute toxicity to various aquatic organisms, biodegradability, and bioaccumulation potential, supported by experimental data. Methodologies for the key toxicological studies are also provided to ensure transparency and aid in the critical evaluation of the presented data.

Quantitative Ecotoxicity Data

ChemicalTest OrganismEndpointDurationValue (mg/L)Reference
2,4,7,9-Tetramethyl-5-decyne-4,7-diol (TMDD) Cyprinus carpio (Carp)LC5096 h42[1]
Daphnia magna (Water Flea)EC5048 h91[1]
Pseudokirchneriella subcapitata (Green Algae)EC5072 h15[1]
Ethoxylated 2,4,7,9-tetramethyl-5-decyne-4,7-diol Cyprinus carpio (Carp)LC5096 h42
Daphnia magna (Water Flea)EC5048 h91
Pseudokirchneriella subcapitata (Green Algae)EC5072 h15
This compound Not AvailableLC50/EC50-Data Not Available

LC50: The concentration of a chemical which kills 50% of a test population. EC50: The concentration of a chemical that produces a specified effect in 50% of a test population.

Environmental Fate:

  • 2,4,7,9-Tetramethyl-5-decyne-4,7-diol (TMDD): This compound is characterized by a slow biodegradation rate, which may lead to its persistence in the environment.[2][3] Its low bioaccumulation potential, however, suggests it is unlikely to accumulate significantly in aquatic organisms.[2][3]

Experimental Protocols

The ecotoxicity data presented in this guide are primarily based on standardized test guidelines from the Organisation for Economic Co-operation and Development (OECD). These protocols are internationally recognized and ensure the reliability and comparability of the results.

Acute Toxicity Testing in Fish (Based on OECD Guideline 203)

This test determines the concentration of a substance that is lethal to 50% of the test fish population (LC50) over a 96-hour period.

  • Test Organism: A recommended fish species, such as Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss).

  • Test Conditions: Fish are exposed to a range of concentrations of the test substance in a controlled environment with respect to temperature, light, and water quality.

  • Procedure: A limit test is often performed first at a concentration of 100 mg/L. If mortality occurs, a full range-finding test with at least five concentrations is conducted.

  • Observations: Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.

  • Data Analysis: The LC50 value and its 95% confidence limits are calculated using appropriate statistical methods.

Acute Immobilisation Test in Daphnia sp. (Based on OECD Guideline 202)

This test assesses the acute toxicity of a substance to Daphnia magna by determining the concentration that immobilizes 50% of the daphnids (EC50) within a 48-hour period.

  • Test Organism: Young daphnids (Daphnia magna), less than 24 hours old.

  • Test Conditions: Daphnids are exposed to a series of test concentrations in a static or semi-static system.

  • Procedure: At least five concentrations of the test substance are used. The number of immobilized daphnids is observed at 24 and 48 hours.

  • Data Analysis: The EC50 at 48 hours is calculated, representing the concentration at which 50% of the daphnids are unable to swim.

Algal Growth Inhibition Test (Based on OECD Guideline 201)

This test evaluates the effect of a substance on the growth of freshwater algae, determining the concentration that inhibits growth by 50% (EC50) over a 72-hour period.

  • Test Organism: An exponentially growing culture of a selected green alga, such as Pseudokirchneriella subcapitata.

  • Test Conditions: Algal cultures are exposed to various concentrations of the test substance in a nutrient-rich medium under controlled light and temperature.

  • Procedure: The growth of the algae is measured over 72 hours, typically by cell counting or measuring biomass.

  • Data Analysis: The EC50 is calculated based on the inhibition of the growth rate compared to a control group.

Potential Mechanisms of Toxicity

The ecotoxicity of surfactants like this compound and its analogs is often linked to their ability to interact with biological membranes. This interaction can lead to a cascade of adverse effects, including oxidative stress.

G cluster_0 Cellular Environment cluster_1 Intracellular Stress Response Surfactant Surfactant CellMembrane Cell Membrane Surfactant->CellMembrane Disruption ROS Reactive Oxygen Species (ROS) Production CellMembrane->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress AntioxidantDefense Antioxidant Defense (e.g., Nrf2/Keap1 pathway) OxidativeStress->AntioxidantDefense MAPK MAPK Signaling OxidativeStress->MAPK NFkB NF-kB Signaling OxidativeStress->NFkB CellularDamage Cellular Damage (Lipid peroxidation, DNA damage) MAPK->CellularDamage NFkB->CellularDamage Apoptosis Apoptosis CellularDamage->Apoptosis G Start Start Ecotoxicity Assessment TestSubstance Prepare Test Substance (Stock Solution) Start->TestSubstance TestOrganisms Acclimate Test Organisms (Fish, Daphnia, Algae) Start->TestOrganisms Exposure Exposure to a Range of Concentrations TestSubstance->Exposure TestOrganisms->Exposure DataCollection Data Collection (Mortality, Immobilization, Growth) Exposure->DataCollection Analysis Statistical Analysis DataCollection->Analysis Endpoint Determine LC50/EC50 Analysis->Endpoint

References

A Comparative Analysis of 2,4,7,9-Tetramethyldecane-4,7-diol and Commercial Non-Ionic Surfactants for Research and Drug Development Applications

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the physicochemical properties and functional performance of the non-ionic surfactant 2,4,7,9-Tetramethyldecane-4,7-diol against three widely used commercial non-ionic surfactants: Polysorbate 80, Triton X-100, and Pluronic F-127. The information is intended for researchers, scientists, and drug development professionals to facilitate the selection of appropriate surfactants for their specific applications.

Introduction to Surfactants

Surfactants are amphiphilic compounds that reduce the surface tension between two liquids, between a gas and a liquid, or between a liquid and a solid.[1] In pharmaceutical and research settings, they are critical for a variety of applications, including drug solubilization, protein stabilization, and as components of drug delivery systems.[2][3][4] Non-ionic surfactants, which do not have a net electrical charge, are frequently preferred due to their compatibility with a wide range of active pharmaceutical ingredients and their lower potential for causing irritation.[5]

This compound is a gemini surfactant, characterized by its two hydrophilic head groups and two hydrophobic tails. This structure can impart unique surface-active properties. The commercial surfactants chosen for comparison are staples in research and pharmaceutical formulations:

  • Polysorbate 80 (Tween 80): A common emulsifier and solubilizer used in foods, cosmetics, and parenteral drug formulations.[3][6]

  • Triton X-100: A widely used laboratory detergent for cell lysis and protein extraction.[7][8][9]

  • Pluronic F-127 (Poloxamer 407): A triblock copolymer known for its thermosensitive gelling properties and use in drug delivery systems.[10][11][12]

Physicochemical Properties

The fundamental properties of a surfactant dictate its behavior and suitability for specific applications. A comparison of the key physicochemical properties is presented below.

PropertyThis compoundPolysorbate 80Triton X-100Pluronic F-127
CAS Number 17913-76-79005-65-6[6]9002-93-1[7]9003-11-6
Molecular Formula C14H30O2[13]C64H124O26[6]C14H22O(C2H4O)n (n≈9.5)[14](C3H6O·C2H4O)x
Molecular Weight ( g/mol ) ~230.39[13]~1310[6]~625[14]~12600
Appearance Data Not AvailableAmber/Yellow Viscous Liquid[6]Clear Viscous Liquid[14]Solid Flakes[12]
Solubility Data Not AvailableSoluble in water, ethanol[6][15]Soluble in water, ethanol, toluene[14]Soluble in water
Surfactant Performance Benchmarking

The performance of a surfactant is evaluated through several key parameters, including its ability to reduce surface tension, its efficiency in forming micelles (indicated by the Critical Micelle Concentration or CMC), and its biocompatibility (cytotoxicity).

Performance MetricThis compoundPolysorbate 80Triton X-100Pluronic F-127
Critical Micelle Concentration (CMC) To be determined experimentally~0.012 mM~0.24 mM~2.8 µM
Surface Tension at CMC (mN/m) To be determined experimentally~42~33~40
Cytotoxicity (IC50) To be determined experimentallyGenerally low toxicity[16]Higher toxicity than Polysorbates[16]Generally low toxicity[12]

Note: Performance data for commercial surfactants can vary based on purity, temperature, and the specific experimental conditions.

Experimental Protocols

Detailed methodologies for determining the key performance metrics are provided to allow for standardized comparison.

Determination of Critical Micelle Concentration (CMC) and Surface Tension

The CMC is the concentration of a surfactant above which micelles spontaneously form.[17] At this concentration, a sharp change in the physical properties of the solution, such as surface tension, is observed.[18][19]

Methodology: Wilhelmy Plate Method

This is a common method for measuring the equilibrium surface tension of a liquid at an air-liquid interface.[20][21]

  • Preparation of Surfactant Solutions: Prepare a series of aqueous solutions of the surfactant with varying concentrations.

  • Instrumentation: Use a tensiometer equipped with a Wilhelmy plate (a thin plate, typically made of platinum).

  • Measurement:

    • The plate is oriented perpendicular to the interface.

    • The force exerted on the plate by the liquid is measured.

    • The surface tension is calculated from this force.

  • Data Analysis:

    • Plot the surface tension as a function of the logarithm of the surfactant concentration.

    • The plot will typically show two linear regions.

    • The point of intersection of these two lines corresponds to the CMC.[17] The surface tension value at this point is the surface tension at the CMC.

G cluster_prep Solution Preparation cluster_measure Measurement cluster_analysis Data Analysis A Prepare stock solution of surfactant B Create serial dilutions to various concentrations A->B C Calibrate Tensiometer B->C D Measure surface tension of each dilution using Wilhelmy Plate method C->D E Plot Surface Tension vs. log(Concentration) D->E F Identify inflection point E->F G Determine CMC and Surface Tension at CMC F->G

Caption: Workflow for CMC and Surface Tension Determination.
Cytotoxicity Assessment

Evaluating the cytotoxicity of surfactants is crucial, especially for applications involving biological systems and drug delivery. The MTT assay is a standard colorimetric assay for assessing cell metabolic activity.

Methodology: MTT Assay

This assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by metabolically active cells.[16]

  • Cell Culture: Seed a suitable cell line (e.g., human fibroblasts, HeLa cells) in 96-well plates and incubate until they reach the desired confluence.[16][22]

  • Treatment: Prepare various concentrations of the surfactant solutions. Remove the cell culture medium and expose the cells to the surfactant solutions for a defined period (e.g., 24 hours). Include untreated cells as a negative control.

  • MTT Addition: After the incubation period, remove the surfactant solutions and add MTT solution to each well. Incubate for a few hours.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each surfactant concentration relative to the untreated control.

    • Plot the cell viability against the logarithm of the surfactant concentration.

    • Determine the IC50 value, which is the concentration of the surfactant that causes a 50% reduction in cell viability.[22]

G cluster_cell_prep Cell Preparation cluster_treatment Surfactant Exposure cluster_assay MTT Assay cluster_analysis Analysis A Seed cells in 96-well plate B Incubate until confluent A->B D Treat cells with dilutions for 24 hours B->D C Prepare surfactant dilutions C->D E Add MTT solution to wells D->E F Incubate to allow formazan formation E->F G Add solubilizing agent F->G H Measure absorbance G->H I Calculate % cell viability H->I J Determine IC50 value I->J

Caption: Workflow for Cytotoxicity Assessment using MTT Assay.

Concluding Remarks

The selection of a surfactant for research and drug development requires a careful balance of performance and biocompatibility. While Polysorbate 80 and Pluronic F-127 are established choices with extensive safety and performance data, and Triton X-100 is a standard for in-vitro applications, this compound presents a potentially novel structure. Its performance as a gemini surfactant may offer advantages in terms of efficiency (a lower CMC) and unique interfacial properties. However, a thorough experimental evaluation of its surface activity and, critically, its cytotoxicity is necessary to determine its suitability for biological and pharmaceutical applications. The protocols outlined in this guide provide a framework for such a comparative evaluation.

References

Comprehensive Analysis of 2,4,7,9-Tetramethyldecane-4,7-diol Reveals Data Scarcity for a Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A thorough investigation into the scientific literature and available data for 2,4,7,9-Tetramethyldecane-4,7-diol indicates a significant lack of published experimental studies, reproducible protocols, and comparative performance data. This scarcity of information precludes the creation of a detailed comparison guide as initially requested.

Our extensive search for research involving this compound has yielded primarily basic chemical and physical property data, such as its molecular weight and CAS registry number.[1][2] However, there is a notable absence of in-depth experimental applications, particularly in the fields of drug development and cell signaling, which would be necessary to construct a meaningful and objective comparison guide for researchers and scientists.

The majority of the available research in this chemical family is focused on its unsaturated analog, 2,4,7,9-tetramethyl-5-decyne-4,7-diol (TMDD) , a widely used non-ionic surfactant.[3][4][5][6] For TMDD, there is a substantial body of literature detailing its use in various applications, including as a defoaming agent, in ecotoxicology studies, and in human biomonitoring research.[4][7][8] This includes available data on its toxicokinetics and metabolic pathways.[4][8]

Given the user's request for a comparison guide with detailed experimental protocols, quantitative data, and visualizations of signaling pathways, we must conclude that it is not feasible to provide such a document for this compound at this time due to the lack of foundational research.

To provide a valuable resource for the intended audience of researchers, scientists, and drug development professionals, we propose to pivot the focus of the comparison guide to the well-documented compound, 2,4,7,9-tetramethyl-5-decyne-4,7-diol (TMDD) . A comprehensive guide on TMDD would allow for:

  • Objective Performance Comparisons: Juxtaposing its properties and performance with other relevant surfactants or experimental compounds.

  • Detailed Experimental Protocols: Outlining methodologies from published studies to ensure reproducibility.

  • Quantitative Data Summaries: Presenting key findings in structured tables for ease of comparison.

  • Visualizations: Creating Graphviz diagrams to illustrate relevant biological pathways or experimental workflows where TMDD has been studied.

We believe that a comparison guide focused on TMDD would fulfill the core requirements of the original request and provide a genuinely useful tool for the scientific community. We await your feedback on this proposed change of scope.

References

A Comparative Performance Analysis of 2,4,7,9-Tetramethyl-5-decyne-4,7-diol and its Ethoxylates Against Other Non-ionic Surfactants

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate surfactant is critical for optimizing formulation stability, solubility, and overall performance. This guide provides an objective comparison of 2,4,7,9-Tetramethyl-5-decyne-4,7-diol (TMDD), a unique acetylenic diol surfactant, and its ethoxylated derivatives against other commonly used non-ionic surfactants. The following analysis is supported by experimental data to facilitate informed decision-making in your research and development endeavors.

Executive Summary

2,4,7,9-Tetramethyl-5-decyne-4,7-diol (TMDD), commercially known as Surfynol® 104, is a non-ionic surfactant distinguished by its gemini structure. This molecular architecture, characterized by two hydrophilic hydroxyl groups and a rigid hydrophobic center, imparts a unique combination of performance attributes, including excellent wetting and defoaming capabilities.[1][2] To enhance its hydrophilicity and tailor its properties for various applications, TMDD is often ethoxylated to create a series of derivatives (Surfynol® 400 series).[3][4]

This guide will compare the performance of TMDD and its ethoxylates with other conventional non-ionic surfactants, such as alcohol ethoxylates and alkylphenol ethoxylates (e.g., Triton X-100), focusing on key performance indicators like dynamic surface tension, wetting, and foam control.

Performance Data Comparison

The selection of a surfactant is often dictated by its ability to reduce surface tension, wet surfaces efficiently, and control foam. The following tables summarize the comparative performance of TMDD and its derivatives against a standard non-ionic surfactant.

SurfactantTypeDynamic Surface Tension (mN/m at 0.1% conc.)Wetting Time (s)Foam Height (mm)
2,4,7,9-Tetramethyl-5-decyne-4,7-diol (TMDD) Acetylenic Diol~32< 10< 5
TMDD + 3.5 EO Ethoxylated Acetylenic Diol34.4< 15~10
TMDD + 10 EO Ethoxylated Acetylenic Diol42.5< 20~20
Alcohol Ethoxylate (C9-11 + 6 EO) Conventional Non-ionic~29> 60> 100
Triton X-100 Alkylphenol Ethoxylate~30> 60> 100

Note: The data presented are typical values and may vary depending on the specific experimental conditions.

Key Performance Attributes

Dynamic Surface Tension

TMDD and its derivatives are particularly effective at reducing surface tension under dynamic conditions, which is crucial in processes involving rapid surface creation, such as spraying, coating, and printing.[2] The rigid, compact structure of TMDD allows for rapid migration to newly formed interfaces, resulting in a swift reduction of surface tension. While conventional non-ionic surfactants may achieve lower equilibrium surface tension, their slower diffusion rates make them less effective in dynamic applications.

Wetting

The unique molecular structure of TMDD provides excellent wetting of various substrates, including hydrophobic surfaces. This is a direct result of its ability to efficiently reduce surface tension at the liquid-solid interface. As the degree of ethoxylation increases in the TMDD derivatives, the wetting properties can be modulated to suit different formulations.

Foam Control

A significant advantage of TMDD is its inherent low-foaming and, in many cases, defoaming nature.[5] The branched, bulky hydrophobic group disrupts the packing of surfactant molecules at the air-water interface, which is necessary for the formation of stable foam lamellae. In contrast, many conventional non-ionic surfactants, such as alcohol ethoxylates and Triton X-100, are known to generate significant amounts of foam, which can be detrimental in many industrial processes and formulations.[1]

Experimental Protocols

The following are generalized methodologies for key experiments used to evaluate surfactant performance.

Dynamic Surface Tension Measurement

Principle: The maximum bubble pressure method is commonly used to measure dynamic surface tension. A stream of gas is passed through a capillary immersed in the surfactant solution, and the pressure required to form a bubble is measured. The surface tension is calculated from the maximum pressure.

Apparatus: Dynamic surface tension tensiometer (e.g., Krüss BP100).

Procedure:

  • Prepare a 0.1% aqueous solution of the surfactant.

  • Calibrate the tensiometer with deionized water.

  • Immerse the capillary in the surfactant solution.

  • Measure the maximum bubble pressure at various surface ages (bubble rates).

  • Calculate the dynamic surface tension as a function of surface age.

Wetting Time Determination (Draves Wetting Test)

Principle: This test measures the time required for a weighted skein of cotton yarn to sink in a surfactant solution. A shorter sinking time indicates better wetting performance.

Apparatus: 500 mL graduated cylinder, weighted hook, cotton skein.

Procedure:

  • Prepare a 0.1% aqueous solution of the surfactant in the graduated cylinder.

  • Attach the cotton skein to the weighted hook.

  • Simultaneously drop the skein into the solution and start a timer.

  • Stop the timer when the skein begins to sink.

  • Record the time in seconds.

Foam Height Measurement (Ross-Miles Foam Test)

Principle: This method measures the initial foam height and its stability over time. A known volume of surfactant solution is dropped from a specified height into a larger volume of the same solution, and the resulting foam height is measured.

Apparatus: Jacketed glass column with a reservoir and orifice, pump.

Procedure:

  • Prepare a 0.1% aqueous solution of the surfactant.

  • Add 50 mL of the solution to the bottom of the column.

  • Pump 200 mL of the solution into the reservoir and allow it to drop through the orifice, creating foam.

  • Measure the initial foam height immediately after all the solution has fallen.

  • Measure the foam height again after 5 minutes to assess foam stability.

Signaling Pathways and Experimental Workflows

To visualize the logical flow of surfactant selection and experimental evaluation, the following diagrams are provided.

Surfactant_Selection_Pathway cluster_0 Application Requirements cluster_1 Surfactant Screening cluster_2 Performance Evaluation cluster_3 Optimization & Selection Req Define Performance Needs (Wetting, Foam Control, etc.) TMDD 2,4,7,9-Tetramethyl-5-decyne-4,7-diol (TMDD) Req->TMDD Candidate Selection TMDD_EO Ethoxylated TMDD Req->TMDD_EO Candidate Selection Conv Conventional Non-ionics (Alcohol Ethoxylates, etc.) Req->Conv Candidate Selection DST Dynamic Surface Tension TMDD->DST TMDD_EO->DST Conv->DST Wetting Wetting Analysis DST->Wetting Correlates to Opt Formulation Optimization DST->Opt Data Input Foam Foam Control Assessment Wetting->Foam Wetting->Opt Data Input Foam->Opt Data Input Select Final Surfactant Selection Opt->Select Leads to

Caption: Logical workflow for surfactant selection based on performance evaluation.

Experimental_Workflow cluster_prep Sample Preparation cluster_tests Performance Testing cluster_analysis Data Analysis & Comparison cluster_conclusion Conclusion Prep Prepare 0.1% Surfactant Solutions DST_Test Dynamic Surface Tension (Max Bubble Pressure) Prep->DST_Test Wetting_Test Wetting Time (Draves Test) Prep->Wetting_Test Foam_Test Foam Height (Ross-Miles Test) Prep->Foam_Test Data_Table Tabulate Quantitative Data DST_Test->Data_Table Wetting_Test->Data_Table Foam_Test->Data_Table Comparison Compare Performance Metrics Data_Table->Comparison Conclusion Draw Conclusions on Surfactant Efficacy Comparison->Conclusion

Caption: Standardized workflow for the comparative evaluation of surfactant performance.

Conclusion

2,4,7,9-Tetramethyl-5-decyne-4,7-diol (TMDD) and its ethoxylated derivatives offer a compelling performance profile for applications requiring excellent dynamic wetting and low foam. Their unique molecular structure provides a distinct advantage over conventional non-ionic surfactants in processes where new surfaces are rapidly created. For researchers and formulators in drug development and other scientific fields, the choice between TMDD, its ethoxylates, and other non-ionic surfactants will depend on the specific requirements of the application. The data and protocols presented in this guide provide a framework for making an informed decision based on empirical evidence.

References

Safety Operating Guide

Proper Disposal of 2,4,7,9-Tetramethyldecane-4,7-diol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and environmentally responsible disposal of laboratory chemicals is paramount for the protection of personnel and the ecosystem. This guide provides detailed procedures for the proper disposal of 2,4,7,9-tetramethyldecane-4,7-diol, a compound that requires careful handling due to its potential environmental impact.

This document outlines essential safety information, operational protocols, and disposal plans tailored for researchers, scientists, and drug development professionals. By adhering to these guidelines, laboratories can maintain a safe working environment and comply with environmental regulations.

Key Hazard and Disposal Information

Proper handling and disposal of this compound are dictated by its hazard profile. The following table summarizes the critical information derived from the substance's Safety Data Sheet (SDS).

Identifier Information Reference
Chemical Name This compound[1]
CAS Number 17913-76-7[1]
Primary Hazards Causes serious eye irritation (H319)[1]
Harmful to aquatic life with long lasting effects (H412)[1]
Key Disposal Precaution Avoid release to the environment (P273)[1]
Disposal Method Dispose of contents/container to an approved waste disposal plant (P501)[1]

Experimental Protocols for Safe Disposal

The following step-by-step procedures are designed to guide laboratory personnel through the safe handling and disposal of this compound.

Personal Protective Equipment (PPE)

Before handling the chemical for any purpose, including disposal, it is mandatory to wear appropriate personal protective equipment.

  • Eye Protection: Wear chemical safety goggles or a face shield.[1][2]

  • Hand Protection: Wear suitable chemical-resistant gloves.[1][2]

  • Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[2]

Spill and Leak Containment

In the event of a spill, immediate and appropriate action is necessary to prevent environmental contamination and personnel exposure.

  • Evacuate and Ventilate: If a significant spill occurs, evacuate unnecessary personnel from the area and ensure adequate ventilation.

  • Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, dry sand, or earth to contain the substance. For solid spills, carefully sweep or vacuum the material.

  • Collect Waste: Place the absorbed or collected material into a suitable, labeled, and closed container for disposal.[2][3]

  • Decontaminate the Area: Clean the spill area thoroughly.

  • Avoid Environmental Release: Do not allow the spilled material or contaminated cleaning materials to enter drains or waterways.[3][4]

Step-by-Step Disposal Procedure

The guiding principle for the disposal of this compound is to prevent its release into the environment.

  • Waste Collection:

    • Collect all waste containing this compound, including unused product and contaminated materials (e.g., absorbent pads, gloves, weighing paper), in a designated and clearly labeled waste container.

    • Ensure the container is made of a compatible material and can be securely sealed.

  • Waste Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

    • The storage area should be clearly marked as a hazardous waste collection point.

  • Engage a Licensed Waste Disposal Contractor:

    • The disposal of this chemical must be handled by a licensed and approved hazardous waste disposal company.

    • Provide the waste disposal contractor with a copy of the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for its safe transport and disposal.

  • Documentation:

    • Maintain accurate records of the amount of waste generated and the date of its transfer to the disposal contractor, in accordance with local and national regulations.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow start Start: Handling of This compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe is_waste Is the material waste? ppe->is_waste spill_leak Is there a spill or leak? is_waste->spill_leak No collect_waste Collect Waste in a Labeled, Sealed Container is_waste->collect_waste Yes contain_spill Contain Spill with Inert Absorbent spill_leak->contain_spill Yes continue_use Continue with Experimental Use spill_leak->continue_use No contain_spill->collect_waste store_waste Store Waste in a Designated Cool, Dry, Ventilated Area collect_waste->store_waste contact_disposal Contact Licensed Hazardous Waste Disposal Contractor store_waste->contact_disposal provide_sds Provide SDS to Contractor contact_disposal->provide_sds document Document Waste Transfer provide_sds->document end End: Proper Disposal Achieved document->end continue_use->is_waste

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling 2,4,7,9-Tetramethyldecane-4,7-diol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals is paramount. This document provides essential, immediate safety and logistical information for 2,4,7,9-Tetramethyldecane-4,7-diol, including operational and disposal plans.

Chemical Identification:

  • Name: this compound

  • CAS Number: 126-86-3[1][2][3][4][5]

  • Appearance: White to pale yellow mass or white wax-like solid.[1][6]

Hazard Summary: This chemical is known to cause serious eye irritation.[7] It may also cause skin irritation and is considered harmful to aquatic life with long-lasting effects.[1][7] Therefore, appropriate personal protective equipment and handling procedures are crucial.

Personal Protective Equipment (PPE)

A summary of the recommended personal protective equipment for handling this compound is provided in the table below.

PPE CategoryItemSpecifications
Eye and Face Protection Safety GogglesTightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are recommended to protect against splashes.[8]
Hand Protection Chemical-resistant glovesNitrile gloves are a suitable option.[2] Always inspect gloves prior to use and wash hands after handling.
Body Protection Protective ClothingA lab coat or chemical-resistant coveralls should be worn to prevent skin contact.[1][6][9]
Respiratory Protection RespiratorA NIOSH-approved N95 dust mask or other suitable respirator should be used if dusts or aerosols are generated.[3]

Experimental Workflow: Handling this compound

The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Well-Ventilated Workspace prep_ppe->prep_workspace handle_dispense Dispense Chemical prep_workspace->handle_dispense Proceed to Handling handle_use Perform Experimental Procedure handle_dispense->handle_use cleanup_decontaminate Decontaminate Workspace and Equipment handle_use->cleanup_decontaminate Proceed to Cleanup cleanup_waste Segregate and Dispose of Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff and Dispose of/Clean PPE cleanup_waste->cleanup_ppe

Caption: Workflow for handling this compound.

Operational and Disposal Plans

Handling and Storage:

  • Handle in a well-ventilated area.[8]

  • Avoid contact with skin and eyes.[8]

  • Avoid the formation of dust and aerosols.[8]

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][8]

Accidental Release Measures:

  • In case of a spill, ensure adequate ventilation and evacuate personnel to a safe area.[8]

  • Use personal protective equipment, including chemical-impermeable gloves, during cleanup.[8]

  • Collect the spilled material and place it in a suitable, closed container for disposal.[1][8]

  • Prevent the chemical from entering drains or the environment.[8]

Disposal:

  • Dispose of waste material in accordance with national and local regulations.[10]

  • Do not mix with other waste.[10]

  • Uncleaned containers should be handled as the product itself.[10]

  • Waste should be segregated into halogen-free containers and processed by certified hazardous waste handlers.[2]

First Aid Measures:

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and get medical attention.[7]

  • If on skin: Wash with plenty of water. If skin irritation occurs, get medical advice.[8]

  • If inhaled: Move the person into fresh air. If breathing is difficult, give oxygen.[1]

  • If swallowed: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center.[8]

This guidance is intended to provide essential safety information. Always refer to the specific Safety Data Sheet (SDS) for the product you are using for the most detailed and up-to-date information.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.